Metopimazine Acid
Description
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Properties
IUPAC Name |
1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S2/c1-30(27,28)17-7-8-21-19(15-17)24(18-5-2-3-6-20(18)29-21)12-4-11-23-13-9-16(10-14-23)22(25)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQSSAWBTAKELO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676046 | |
| Record name | 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl]propyl}piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18182-00-8 | |
| Record name | 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl]propyl}piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Metopimazine Acid: Chemical Structure, Properties, and Analysis
Abstract
Metopimazine Acid (AMPZ) is the principal and pharmacologically significant metabolite of the phenothiazine-derived antiemetic, Metopimazine (MPZ). Present in systemic circulation at concentrations markedly higher than its parent compound, this compound plays a crucial role in the overall therapeutic effect and safety profile of Metopimazine. This technical guide provides a comprehensive examination of this compound, detailing its chemical structure, physicochemical properties, metabolic generation, and analytical quantification. We delve into its mechanism of action, characterized by a significantly lower affinity for dopamine D2 receptors compared to the parent drug and minimal penetration of the blood-brain barrier, which contributes to a favorable safety profile with a reduced risk of extrapyramidal side effects. This document synthesizes data from peer-reviewed literature to offer detailed experimental protocols for its analysis in biological matrices and discusses its stability under various stress conditions. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of phenothiazine pharmacology, drug metabolism, and bioanalytical science.
Chemical Identity and Structure
This compound is systematically named 1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid.[1] It is the carboxylic acid analogue of Metopimazine, where the amide group on the piperidine ring is hydrolyzed.
Chemical Structure
The 2D chemical structure of this compound is presented below.
Caption: 2D Structure of this compound.
Chemical Identifiers
A summary of the key chemical identifiers for this compound is provided in Table 1.
| Identifier | Value | Reference |
| CAS Number | 18182-00-8 | [2] |
| Molecular Formula | C22H26N2O4S2 | [2] |
| Molecular Weight | 446.58 g/mol | [2] |
| IUPAC Name | 1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid | [1] |
| Synonyms | AMPZ, 1-[3-(2-methylsulfonyl-10H-phenothiazin-10-yl)propyl]-4-piperidinecarboxylic acid | [1] |
| ChEMBL ID | CHEMBL3954123 | [1] |
| PubChem CID | 46782362 | [1] |
Physicochemical Properties
| Property | Value / Information | Reference / Method |
| XLogP3 | 1.4 | [1] (Computed) |
| Topological Polar Surface Area | 112 Ų | [1] (Computed) |
| Hydrogen Bond Donors | 1 | [1] (Computed) |
| Hydrogen Bond Acceptors | 6 | [1] (Computed) |
| pKa | Not experimentally determined. The carboxylic acid moiety is expected to have a pKa in the range of 4-5, while the piperidine nitrogen is basic. | Theoretical |
| Solubility | Not experimentally determined. Expected to exhibit pH-dependent aqueous solubility due to the presence of both acidic (carboxylic acid) and basic (tertiary amine) functional groups. | Theoretical |
| Melting Point | Not reported. | |
| Boiling Point | Not reported. |
Protocol for Experimental Solubility Determination (WHO Guideline)
For researchers seeking to determine the aqueous solubility of this compound, the following protocol, adapted from WHO guidelines for Biopharmaceutics Classification System (BCS) studies, is recommended.[3]
Objective: To determine the equilibrium solubility of this compound in aqueous media across a pH range of 1.2 to 6.8.
Materials:
-
This compound reference standard (purity ≥98%)[4]
-
pH 1.2 buffer (HCl/NaCl)[3]
-
pH 4.5 buffer (Acetate)[3]
-
pH 6.8 buffer (Phosphate)[3]
-
Calibrated pH meter
-
Shaking incubator or orbital shaker at 37 ± 1 °C
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV) for quantification
Procedure:
-
Preparation: Prepare the three buffer solutions as per standard pharmaceutical guidelines.[3]
-
Sample Addition: Add an excess amount of this compound to vials containing a known volume (e.g., 10 mL) of each buffer. The amount should be sufficient to ensure a saturated solution with solid material remaining.
-
Equilibration: Tightly seal the vials and place them in a shaking incubator at 37 ± 1 °C. Agitate the samples until equilibrium is reached. Preliminary studies are recommended to determine the required time, but 24-48 hours is typical.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot from the clear supernatant, filter if necessary, and dilute appropriately. Quantify the concentration of dissolved this compound using a validated analytical method.
-
pH Verification: Measure the pH of the remaining supernatant in each vial to confirm it has not significantly changed during the experiment.
-
Replicates: Perform a minimum of three replicate determinations at each pH condition.[3]
Metabolism and Pharmacokinetics
This compound is the major circulating metabolite of Metopimazine.[5] Following oral administration of Metopimazine, it undergoes extensive first-pass metabolism, with the acid metabolite being present at significantly higher plasma concentrations than the parent drug.[5][6]
Metabolic Pathway
The primary metabolic transformation of Metopimazine to this compound is the hydrolysis of the piperidine-4-carboxamide group.
Caption: Metabolic conversion of Metopimazine to this compound.
This biotransformation is predominantly catalyzed by liver microsomal amidases and, to a much lesser extent, by cytosolic aldehyde oxidase.[7] Notably, cytochrome P450 (CYP) enzymes have negligible involvement in this primary metabolic step, suggesting a low potential for drug-drug interactions related to CYP inhibition or induction.[7]
Pharmacokinetic Profile
-
High Plasma Concentration: After oral administration of Metopimazine, this compound is the predominant circulating entity, accounting for 80% or more of the drug-related material in plasma.[5]
-
Time to Maximum Concentration (Tmax): The Tmax for this compound is typically observed between 120 to 150 minutes post-dose.[1]
-
Blood-Brain Barrier (BBB) Penetration: A key characteristic of this compound is its very limited ability to cross the blood-brain barrier.[8] This peripheral restriction is a significant contributor to the favorable safety profile of Metopimazine, minimizing central nervous system side effects such as extrapyramidal symptoms.[8][9]
-
Extended Activity: The sustained plasma concentrations of this compound are believed to be responsible for the extended antiemetic activity observed after Metopimazine administration, long after the parent drug concentrations have declined.[1]
Proposed Synthesis Pathway
While this compound is primarily obtained via metabolism, a direct chemical synthesis can be proposed for obtaining it as a reference standard or for dedicated pharmacological studies. The following pathway is a logical extension of the known synthesis of Metopimazine.[10]
Caption: Proposed workflow for the chemical synthesis of this compound.
Hypothetical Protocol:
-
Step 1: Synthesis of 10-(3-chloropropyl)-2-(methylsulfonyl)phenothiazine. This key intermediate is prepared by alkylating 2-(methylsulfonyl)phenothiazine with 1-bromo-3-chloropropane in the presence of a strong base like sodium amide in liquid ammonia.[10]
-
Step 2: N-Alkylation. The intermediate from Step 1 is reacted with piperidine-4-carboxylic acid. This reaction would likely be performed in a polar aprotic solvent (e.g., DMF or acetonitrile) with a non-nucleophilic base (e.g., K2CO3 or DIPEA) at an elevated temperature to facilitate the nucleophilic substitution of the chloride by the piperidine nitrogen.
-
Step 3: Work-up and Purification. After the reaction is complete, an aqueous work-up would be performed. The product could be isolated by adjusting the pH to its isoelectric point to induce precipitation or by extraction into an organic solvent. Final purification would be achieved by recrystallization or column chromatography.
Analytical Methodologies
Accurate quantification of this compound is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for bioanalysis due to its high sensitivity and selectivity.[6]
LC-MS/MS Quantification in Human Plasma
The following protocol is based on a published high-throughput method.[6]
Caption: Workflow for plasma sample preparation for LC-MS/MS analysis.
Instrumentation and Conditions:
-
HPLC System: Standard UPLC/HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Positive Electrospray Ionization (ESI+).[6]
-
Mode: Multiple Reaction Monitoring (MRM).[6]
MRM Transitions (Proposed): A detailed fragmentation study is necessary to determine the optimal precursor and product ions for quantification. Based on published data, characteristic fragmentation involves the phenothiazine and piperidine moieties.[11][12]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 447.1 [M+H]+ | To be determined empirically |
| Internal Standard | Dependent on IS choice | To be determined empirically |
Procedure:
-
Sample Preparation: Follow the protein precipitation workflow outlined in the diagram above.[6]
-
Chromatography: Inject the reconstituted sample into the LC-MS/MS system. A rapid gradient elution is typically used, for example: 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), followed by re-equilibration.[6]
-
Quantification: Create a calibration curve by analyzing standards of known concentrations. Quantify this compound in unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.
Spectroscopic Characterization
While detailed published spectra are scarce, standard techniques can be used for structural confirmation.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would show a prominent protonated molecular ion [M+H]+ at m/z 447.1. A detailed study of its fragmentation pathways has been reported, providing a basis for structural elucidation and differentiation from its parent compound.[11][12] The fragmentation is complex, involving cleavages within the propyl linker and piperidine ring.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be required for unambiguous structure confirmation.
-
¹H NMR: Expected signals would include aromatic protons on the phenothiazine ring system, aliphatic protons of the propyl chain and piperidine ring, a singlet for the methyl group of the sulfonyl moiety, and a broad signal for the carboxylic acid proton.
-
¹³C NMR: Expected signals would include distinct aromatic carbons, aliphatic carbons, the sulfonyl methyl carbon, and a downfield signal for the carbonyl carbon of the carboxylic acid (~170-180 ppm).
-
Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of this compound reference standard in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Stability Profile
The stability of an analyte is crucial for accurate bioanalysis and for understanding its shelf-life.
-
Plasma Stability: this compound has been shown to be stable in frozen human plasma (-20°C) for at least 3 months, with recovery rates between 89% and 107%.[1]
-
Forced Degradation: Forced degradation studies on Metopimazine have identified this compound as the alkaline hydrolysis product (referred to as Deg II).[13] This indicates that Metopimazine is susceptible to hydrolysis under basic conditions, yielding the acid metabolite. The stability of this compound itself under various stress conditions (acidic, oxidative, photolytic, thermal) has not been extensively reported but could be assessed using stability-indicating methods like the HPTLC protocol described in the literature.[13][14]
Safety and Toxicology
The safety profile of this compound is intrinsically linked to that of its parent drug.
-
Hazard Classification: The Safety Data Sheet (SDS) for this compound indicates it is harmful if swallowed (Acute toxicity, Oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2A).[15]
-
Reduced CNS Toxicity: The limited ability of this compound to cross the blood-brain barrier is a key toxicological feature.[8] This property reduces the risk of centrally-mediated side effects, such as the extrapyramidal symptoms and sedation that can be associated with other dopamine D2 receptor antagonists that have greater CNS penetration.[9]
-
Clinical Observations: In clinical studies of Metopimazine, the observed adverse effects, such as orthostatic hypotension at high doses, are attributed to the overall pharmacological action of the parent drug and its metabolites.[16] No specific toxicity has been directly attributed to this compound in isolation.
Conclusion
This compound is a critical molecule in the study of Metopimazine pharmacology. As the major and long-acting metabolite, its physicochemical and pharmacokinetic properties, particularly its high plasma concentration and low CNS penetration, are central to the efficacy and safety of its parent compound. The analytical methods detailed herein provide a robust framework for its quantification in research and clinical settings. While gaps remain in the experimental characterization of its physicochemical properties and a dedicated synthesis pathway, the existing body of literature provides a strong foundation for drug development professionals. Future research should focus on obtaining these missing experimental data points to complete the comprehensive profile of this important metabolite.
References
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Hubert-Roux, M., Bounoure, F., Skiba, M., Bozec, P., Churlaud, F., & Lange, C. M. (2010). Fragmentation pathways of metopimazine and its metabolite using ESI-MS(n), HR-MS and H/D exchange. Journal of Mass Spectrometry, 45(10), 1121-9. [Link]
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Hubert-Roux, M., Bounoure, F., Skiba, M., Bozec, P., Churlaud, F., & Lange, C. M. (2010). Fragmentation pathways of metopimazine and its metabolite using ESI-MSn, HR-MS and H/D exchange. ResearchGate. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Metopimazine. ResearchGate. (n.d.). [Link]
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Herrstedt, J., Jørgensen, M., Angelo, H. R., & Olesen, B. (1992). Dose-finding study of oral metopimazine. Annals of Oncology, 3(3), 211-4. [Link]
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Shimadzu Chemistry & Diagnostics. (n.d.). This compound. [Link]
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Busby, B., Flarakos, J., & Ring, B. (2022). Metopimazine is primarily metabolized by a liver amidase in humans. Pharmacology Research & Perspectives, 10(1), e00903. [Link]
- Google Patents. (n.d.).
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Bangar, S. B., et al. (2023). A Review on Historical Overview of Antiemetic Drug: Metopimazine. International Journal of Research in Pharmacy and Allied Science, 2(2), 99-120. [Link]
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Autret-Leca, E., et al. (2015). Pharmacokinetic study of metopimazine by oral route in children. Fundamental & Clinical Pharmacology, 29(3), 296-301. [Link]
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Busby, B., Flarakos, J., & Ring, B. (2022). Metopimazine is primarily metabolized by a liver amidase in humans. ResearchGate. [Link]
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World Health Organization. (2021). Annex 4: Guidance on equilibrium solubility studies. WHO Technical Report Series, No. 1033. [Link]
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Naguib, I. A., & Abdelrahman, M. M. (2014). Stability indicating HPTLC method for determination of Metopimazine in pharmaceutical formulation and human plasma. Beni-Suef University Journal of Basic and Applied Sciences, 3(1), 52-62. [Link]
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Busby, B., Flarakos, J., & Ring, B. (2022). Metopimazine is primarily metabolized by a liver amidase in humans. National Center for Biotechnology Information. [Link]
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Naguib, I. A., & Abdelrahman, M. M. (2014). Development and validation of three stability indicating analytical methods for determination of metopimazine in pharmaceutical preparation. ResearchGate. [Link]
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PubChem. (n.d.). Metopimazine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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A Technical Guide to the Synthesis of Metopimazine Acid for Research Applications
This document provides an in-depth technical guide for the synthesis of Metopimazine Acid, a primary metabolite of the antiemetic drug Metopimazine.[1][2][3] This guide is intended for researchers, medicinal chemists, and professionals in drug development who require a reliable method for producing this compound for analytical, metabolic, or pharmacological studies. The synthesis is presented with a focus on the underlying chemical principles, practical experimental protocols, and robust characterization of the final product.
Introduction and Strategic Overview
Metopimazine is a peripherally restricted dopamine D2 receptor antagonist used clinically for its potent antiemetic properties.[3][4] In human metabolism, Metopimazine is rapidly converted to this compound, its major circulating metabolite, primarily through the action of liver amidases.[1][3] The availability of pure this compound (IUPAC Name: 1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid) is crucial for pharmacokinetic studies, as a reference standard in analytical assays, and for investigating the metabolite's own pharmacological profile.[5][6][7]
This guide outlines a logical and efficient synthetic pathway derived from established principles of phenothiazine and piperidine chemistry. The strategy involves a convergent synthesis, where the phenothiazine core and the piperidine side-chain are prepared separately and then coupled in the final steps.
Retrosynthetic Analysis and Pathway Design
A retrosynthetic analysis of this compound reveals a practical disconnection at the N-10 position of the phenothiazine ring. This approach simplifies the synthesis into three key stages:
-
Stage A: Synthesis of the Phenothiazine Core: Preparation of 2-(methylsulfonyl)-10H-phenothiazine.
-
Stage B: Synthesis of the Piperidine Side-Chain: Preparation of a suitable 1-(3-halopropyl)piperidine-4-carboxylic acid derivative.
-
Stage C: Coupling and Final Product Formation: N-alkylation of the phenothiazine core with the piperidine side-chain to yield this compound.
This modular approach allows for the purification of intermediates at each stage, ensuring a high-purity final product.
Synthesis of Key Intermediates
The synthesis of the phenothiazine core is a critical step that has been optimized in various patents to improve yield and purity over earlier methods.[8][9][10] A modern approach involves the construction of the tricyclic system from precursors, followed by oxidation.
A robust method starts with the coupling of o-fluorobenzothiophenol (1) and 2-nitro-4-methanesulfonyl-chlorobenzene (2) to form the diaryl sulfide intermediate (3) .[10] This is followed by a reductive cyclization to yield the desired 2-methylsulfonyl-10H-phenothiazine core (4) .[10]
-
Rationale: This pathway avoids the direct oxidation of a thioether on the pre-formed phenothiazine ring, which can lead to low selectivity and complex purification challenges.[10] Using a sulfone-containing starting material ensures the correct oxidation state from the outset.
The piperidine side-chain is constructed via the N-alkylation of a commercially available piperidine derivative.
Ethyl isonipecotate (ethyl piperidine-4-carboxylate) (5) is reacted with 1-bromo-3-chloropropane (6) in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like acetonitrile.[11]
-
Causality: This is a standard SN2 reaction. 1-bromo-3-chloropropane is chosen as the alkylating agent because the bromine atom is more reactive (a better leaving group) than the chlorine atom, allowing for selective alkylation at the piperidine nitrogen while leaving the chloro group intact for the subsequent coupling reaction.
Final Assembly: Synthesis of this compound (9)
The final steps involve coupling the two key intermediates followed by hydrolysis of the ester to yield the target acid.
The nitrogen atom at the 10-position of the 2-methylsulfonyl-10H-phenothiazine (4) is deprotonated with a strong base, such as sodium hydride (NaH) or under phase-transfer catalysis conditions, to form a nucleophilic phenothiazide anion.[12] This anion then reacts with the side-chain electrophile, ethyl 1-(3-chloropropyl)piperidine-4-carboxylate (7) , to form the coupled product, ethyl metopimazate (8) .
-
Expert Insight: The N-H proton of the phenothiazine ring is weakly acidic and requires a strong base for efficient deprotonation. Phase-transfer catalysis, using a reagent like tetrabutylammonium hydrogen sulfate with aqueous NaOH, is an effective and often safer alternative to using sodium hydride, minimizing handling of pyrophoric reagents.[12][13]
The ethyl ester (8) is hydrolyzed to the corresponding carboxylic acid, this compound (9) , using standard saponification conditions, such as refluxing with sodium hydroxide in an aqueous alcohol solution, followed by acidic workup to protonate the carboxylate.
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
To a solution of ethyl piperidine-4-carboxylate (5) (1 equivalent) in acetonitrile, add anhydrous potassium carbonate (2.5 equivalents).
-
Add 1-bromo-3-chloropropane (6) (1.2 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 18-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel to yield (7) as an oil.[11]
-
Coupling: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend 2-methylsulfonyl-10H-phenothiazine (4) (1 equivalent) in anhydrous DMF.
-
Add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir for 1 hour at room temperature.
-
Cool the mixture back to 0 °C and add a solution of ethyl 1-(3-chloropropyl)piperidine-4-carboxylate (7) (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 12-16 hours, monitoring by TLC.
-
Cool the reaction and quench carefully by the slow addition of water. Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude ethyl metopimazate (8) .
-
Hydrolysis: Dissolve the crude ester (8) in a mixture of ethanol and water.
-
Add sodium hydroxide (3-4 equivalents) and heat the mixture to reflux for 4-6 hours.
-
Cool the solution and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound (9) as a solid.
Characterization and Data
The identity and purity of the synthesized this compound must be confirmed by standard analytical techniques.
| Parameter | Expected Value |
| Molecular Formula | C₂₂H₂₆N₂O₄S₂[2][7][14] |
| Molecular Weight | 446.58 g/mol [2][7][14] |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥95%[2] |
| ¹H NMR | Consistent with the structure of 1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid. |
| Mass Spec (ESI-MS) | m/z = 447.1 [M+H]⁺ |
Workflow Visualization
The following diagram illustrates the overall synthetic workflow.
Caption: Synthetic workflow for this compound.
Conclusion
This guide presents a comprehensive and technically grounded pathway for the synthesis of this compound. By detailing the strategic rationale, providing step-by-step protocols, and outlining necessary characterization, researchers are equipped to produce this important metabolite with high purity for various scientific applications. The described method is robust, scalable, and based on well-established chemical transformations, ensuring its reliability for research and development purposes.
References
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Metopimazine . Wikipedia. Available at: [Link]
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Srivastava, S. K., Srivastava, S. L., & Srivastava, S. O. Synthesis of new 2-chloro- phenothiazinothiadiazol-2-oxoaze- tidines :Antimicrobial and antiinflammatory agents . Indian Journal of Chemistry. Available at: [Link]
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Metopimazine . New Drug Approvals. Available at: [Link]
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Synthesis of 2-Chloro-10-propargylphenothiazine . PrepChem.com. Available at: [Link]
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This compound | 18182-00-8 | Reference standards . Shimadzu Chemistry & Diagnostics. Available at: [Link]
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Jacqz-Aigrain, E., et al. (2015). Pharmacokinetic study of metopimazine by oral route in children . Fundamental & Clinical Pharmacology. Available at: [Link]
-
Development of a rapid LC method for Metopimazine based on a Quality by Design (QbD) approach . International Journal of Pharmaceutical Sciences. Available at: [Link]
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This compound | C22H26N2O4S2 | CID 46782362 . PubChem. Available at: [Link]
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Busby, R. W., et al. (2022). Metopimazine is primarily metabolized by a liver amidase in humans . Xenobiotica. Available at: [Link]
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An In-depth Technical Guide to Metopimazine Acid: The Principal Metabolite of Metopimazine
This guide provides a comprehensive technical overview of Metopimazine Acid (MPZA), the major and pharmacologically significant metabolite of the antiemetic drug Metopimazine (MPZ). Designed for researchers, scientists, and drug development professionals, this document delves into the metabolic pathway, pharmacokinetic profiles, analytical methodologies, and clinical implications of this critical biotransformation. Our focus is on the causality behind experimental choices and the establishment of robust, self-validating systems for analysis.
Introduction: The Significance of a Major Metabolite
Metopimazine is a phenothiazine-derivative dopamine D2 receptor antagonist that has been utilized for decades in the treatment of nausea and vomiting.[1][2][3] Its clinical efficacy is intrinsically linked to its metabolic fate. Following administration, Metopimazine undergoes extensive first-pass metabolism, leading to the formation of this compound, which becomes the predominant circulating species in humans.[2][4][5] Understanding the conversion to, and the profile of, this compound is therefore not merely an academic exercise; it is fundamental to comprehending the drug's overall pharmacology, safety profile, and potential for drug-drug interactions. This guide elucidates the journey from parent drug to its principal metabolite, offering the technical insights necessary for advanced research and development.
Physicochemical and Pharmacological Profiles
A clear understanding of both the parent compound and its metabolite is essential for any rigorous scientific investigation.
Table 1: Comparative Profile of Metopimazine and this compound
| Property | Metopimazine (MPZ) | This compound (MPZA) |
| IUPAC Name | 1-(3-[2-(methylsulfonyl)-10H-phenothiazin-10-yl]propyl)piperidine-4-carboxamide[1] | 1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid[6] |
| Molecular Formula | C22H27N3O3S2[1] | C22H26N2O4S2[6] |
| Molar Mass | 445.60 g·mol−1[1] | 446.6 g/mol [6] |
| Primary Mechanism | Potent D2/D3 dopamine receptor antagonist.[1] Also shows antagonism at α1-adrenergic, H1 histamine, and 5HT2a receptors.[1][3] | Active metabolite contributing to therapeutic effects.[3][7][8] |
| Blood-Brain Barrier | Can cross the blood-brain barrier.[3] | Crosses to a very limited extent.[3] |
The structural difference—the hydrolysis of a carboxamide to a carboxylic acid—has profound implications. The increased polarity of this compound significantly restricts its ability to cross the blood-brain barrier.[3] This is a critical feature, as it is believed to contribute to a lower incidence of extrapyramidal side effects, which are a common concern with centrally-acting dopamine antagonists.[3]
The Metabolic Pathway: A Non-CYP Dominant Conversion
The biotransformation of Metopimazine to this compound is a rapid and efficient process, primarily occurring in the liver.[2] A noteworthy characteristic of this pathway is its minimal reliance on the Cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of over 90% of drugs in clinical use.[2][5][9][10]
The primary enzyme responsible for the hydrolysis of the piperidine-4-carboxamide moiety of Metopimazine to the corresponding carboxylic acid is a liver microsomal amidase .[2][5][11] A secondary, though much lesser, contribution comes from cytosolic aldehyde oxidase (AO) .[2][5][11] While minor oxidative pathways catalyzed by CYP3A4 and CYP2D6 have been identified in vitro, their contribution to the overall clearance of Metopimazine in humans is negligible.[2][5] This metabolic profile significantly reduces the risk of drug-drug interactions with CYP inhibitors or inducers, a considerable advantage in clinical settings where polypharmacy is common.[2]
Comparative Pharmacokinetics
The rapid and extensive first-pass metabolism dictates the pharmacokinetic profile observed in humans. Following oral administration, Metopimazine is quickly absorbed, but plasma concentrations of the parent drug remain low. Conversely, concentrations of this compound rise rapidly and significantly exceed those of the parent compound.[7]
Table 2: Representative Pharmacokinetic Parameters in Humans
| Parameter | Metopimazine (MPZ) | This compound (MPZA) | Source(s) |
| Tmax (Time to Peak) | ~1 hour | ~2 hours | [1][7] |
| Cmax (Peak Concentration) | Median: 17.2 ng/mL | Median: 76.3 ng/mL | [7] |
| Cmax Ratio (MPZA/MPZ) | - | ~4.28 | [7] |
| Elimination Half-Life (t½) | ~2.2 - 4.5 hours | Longer than parent drug | [1][3][12] |
| Bioavailability (Oral) | Low (< 20-34%) | - | [1][3] |
| Effect of Food | Exposure (AUC/Cmax) reduced | - | [1] |
Data derived from a study in children receiving a 0.33 mg/kg oral dose, which showed plasma concentrations similar to those in adults.[7]
The causality is clear: the high-efficiency hepatic amidase activity rapidly converts the absorbed Metopimazine into this compound. This explains the low bioavailability of the parent drug and the substantially higher plasma concentrations and longer persistence of the acid metabolite.[2][7]
Analytical Methodology: A Validated LC-MS/MS Protocol
For drug development and clinical research, a robust, sensitive, and specific analytical method for the simultaneous quantification of both Metopimazine and this compound is essential. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[7][13]
The protocol described below is a self-validating system. The use of a stable isotope-labeled internal standard (or a structurally similar analog if a SIL-IS is unavailable) is critical as it co-extracts with the analytes and experiences the same matrix effects and ionization suppression/enhancement, thereby correcting for variations and ensuring accuracy.
Experimental Workflow Diagram
Step-by-Step LC-MS/MS Protocol
This protocol is designed for high-throughput analysis in a research or clinical setting.
1. Preparation of Standards and Reagents:
- Stock Solutions: Prepare individual 1 mg/mL stock solutions of Metopimazine and this compound in methanol.[7]
- Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with methanol or a suitable solvent mixture. These will be used to spike drug-free plasma to create a calibration curve (e.g., 1-100 ng/mL).[7]
- Internal Standard (IS): Prepare a working solution of a suitable IS (e.g., Zolpidem-d6 or this compound-d6) in 50% methanol.[13][14]
- Precipitation Solvent: Use ice-cold acetonitrile.
2. Sample Preparation (Protein Precipitation):
- Thaw frozen human plasma samples (and calibration/QC samples) at room temperature.
- To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 20 µL of the IS working solution. Vortex briefly. The purpose of adding the IS first is to ensure it undergoes all subsequent extraction steps alongside the analytes.
- Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[13]
- Vortex the mixture vigorously for 1 minute to ensure complete denaturation of proteins and release of the analytes into the solvent.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[13] The low temperature maintains the integrity of the analytes.
- Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analytes.
- Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).[13] This ensures compatibility with the chromatographic system and efficient injection.
3. LC-MS/MS Conditions:
- LC System: A standard HPLC or UPLC system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for retaining and separating the analytes.[13]
- Mobile Phase: A gradient elution is typically used.
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- The formic acid aids in protonation of the analytes for positive ion mode mass spectrometry.
- Flow Rate: Dependent on column dimensions (e.g., 0.4 mL/min).
- Mass Spectrometer: A triple quadrupole mass spectrometer.[13]
- Ionization: Electrospray Ionization (ESI) in Positive Ion Mode.
- Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions must be optimized for Metopimazine, this compound, and the IS to ensure specificity and sensitivity.[13]
4. Quantification:
- Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the spiked standards. Use a weighted (e.g., 1/x²) linear regression for analysis.
Clinical and Research Implications
The metabolic profile of Metopimazine has several important consequences:
-
Reduced CNS Side Effects: As the highly abundant this compound poorly penetrates the blood-brain barrier, the risk of extrapyramidal symptoms is minimized compared to other dopamine antagonists.[3]
-
Low Drug-Drug Interaction Potential: The primary reliance on amidase hydrolysis, rather than the CYP450 system, makes Metopimazine a safer option for patients on multiple medications that are substrates, inhibitors, or inducers of CYP enzymes.[2][5]
-
Active Metabolite: The fact that this compound is an active metabolite means that its formation is not a deactivation step but rather a continuation of the drug's therapeutic effect.[3][8]
-
Analytical Imperative: Any pharmacokinetic or therapeutic drug monitoring study of Metopimazine that fails to quantify this compound would be incomplete and misleading, as it represents the majority of the circulating drug-related material.[13]
Conclusion
This compound is not a mere byproduct of Metopimazine metabolism; it is the central character in its pharmacokinetic and pharmacodynamic story. Its formation via a robust, non-CYP-mediated amidase pathway defines the drug's favorable safety profile and low potential for drug-drug interactions. For scientists in the field, a thorough understanding of this metabolite and the validated analytical methods to quantify it are paramount for accurate preclinical and clinical evaluation. The methodologies and insights provided in this guide serve as a foundational resource for furthering our understanding and application of Metopimazine therapy.
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A Technical Guide to the Discovery and Initial Characterization of Metopimazine Acid
Foreword
The trajectory of a drug from discovery to clinical application is a complex narrative of synthesis, metabolic investigation, and rigorous characterization. While the parent compound often holds the spotlight, its metabolites can be equally crucial in defining its overall pharmacokinetic profile, efficacy, and safety. This guide provides an in-depth technical exploration of Metopimazine Acid (MPZA), the principal metabolite of the antiemetic drug Metopimazine (MPZ). We will delve into the metabolic discovery of MPZA, the initial studies to characterize its pharmacokinetic behavior, and the analytical methodologies that were foundational to this understanding. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this key metabolic entity.
Section 1: Contextual Grounding: The Parent Compound, Metopimazine
To comprehend the significance of this compound, one must first understand its precursor. Metopimazine is a phenothiazine derivative developed as a potent antiemetic and gastroprokinetic agent.[1][2] It has been approved for the treatment of nausea and vomiting in France for several decades under the brand name Vogalene® and is under investigation for gastroparesis in the United States.[3][4]
Chemical Synthesis Overview
The synthesis of Metopimazine is a multi-step process involving the construction of the core phenothiazine structure followed by functionalization. A common route involves:
-
Protection & Oxidation: 2-Methylthiophenothiazine is first protected, typically via acetylation.[1]
-
Sulfone Formation: The more electron-rich alkyl thioether is oxidized to form the corresponding sulfone.[1]
-
Side Chain Attachment: Following deprotection, the phenothiazine nitrogen is alkylated with 1-bromo-3-chloropropane.[1]
-
Final Alkylation: The terminal chloride is then displaced by piperidine-4-carboxamide (isonipecotamide) to yield the final Metopimazine product.[1]
Alternative synthetic routes have been developed to improve yield and purity, focusing on optimizing the critical oxidation step and the construction of the phenothiazine core.[5]
Primary Mechanism of Action
Metopimazine's primary therapeutic effect is derived from its potent antagonism of dopamine D2 and D3 receptors.[1] The antiemetic action is centered on the chemoreceptor trigger zone (CTZ) in the brain's medulla oblongata, an area critical for inducing the vomiting reflex.[6][7] By blocking dopamine receptors in the CTZ, Metopimazine effectively reduces the signaling cascade initiated by various emetogenic stimuli.[6][8]
While its primary action is antidopaminergic, Metopimazine also exhibits affinity for adrenergic alpha-1, histamine H1, and serotonin 5-HT2a receptors, which may contribute to its overall pharmacological profile.[1][][10]
Section 2: The Discovery of this compound: A Metabolic Journey
Early pharmacokinetic investigations revealed that Metopimazine undergoes rapid and extensive first-pass metabolism following oral administration.[3] The predominant circulating drug-related material in plasma was not the parent compound, but rather its deaminated metabolite, this compound (MPZA).[11] At clinical doses, MPZA accounts for 80% or more of the circulating drug-related material, making its characterization essential.[11]
The Predominant Metabolic Pathway
The biotransformation of Metopimazine to this compound is a hydrolytic deamination reaction. The terminal carboxamide group on the piperidine ring is hydrolyzed to a carboxylic acid.
The causality for this metabolic profile lies in the enzymes responsible. In-vitro studies demonstrated that this conversion is primarily catalyzed by a liver amidase, with a much smaller contribution from cytosolic aldehyde oxidase (AO).[4][11] Crucially, cytochrome P450 (CYP) enzymes, which are responsible for many drug-drug interactions, have negligible involvement in the formation of MPZA.[4][11] This specific metabolic pathway differentiates Metopimazine from other D2 antagonists and suggests a lower risk of drug-drug interactions.[1]
Pharmacological Significance of Metabolism
A critical finding from initial studies was that this compound is approximately 200-fold less potent at D2 receptors than the parent drug, Metopimazine.[3] This has profound implications for the drug's safety profile. While Metopimazine itself can cross the blood-brain barrier, its rapidly formed and far more abundant acid metabolite has very limited ability to do so.[10] This peripheral restriction of the primary circulating entity is believed to be the reason for the low incidence of extrapyramidal side effects (movement disorders) compared to other centrally-acting dopamine antagonists.[3][10]
Section 3: Initial Pharmacokinetic Studies & Data
The initial studies focused on characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Metopimazine and quantifying the resulting exposure to this compound. These studies were vital for establishing dosing regimens and understanding the drug's behavior in the body.
Comparative Pharmacokinetics
Pharmacokinetic profiles were established in both adults and children, revealing comparable characteristics. Following oral administration, Metopimazine is rapidly absorbed, but its bioavailability is low (under 20-34%) due to the extensive first-pass metabolism to this compound.[1][10]
The data consistently show that plasma concentrations of the metabolite, MPZA, are many times higher than those of the parent drug, MPZ.[11][12]
| Parameter | Metopimazine (Parent Drug) | This compound (Metabolite) | Source(s) |
| Tmax (Time to Peak) | ~60 minutes | ~2 hours | [1] |
| Elimination Half-life | ~2 - 4.5 hours | Not explicitly stated, but persists longer than parent | [1][10] |
| Relative Plasma Conc. | Low | High (constitutes ~80-89% of circulating drug) | [10][11] |
| Effect of Food | AUC and Cmax reduced by ~30-50% | Not explicitly stated | [1] |
| Bioavailability (Oral) | Low (~19-34%) | N/A | [10] |
| Pediatric Cmax (0.33 mg/kg) | Median 17.2 ng/mL | Median 76.3 ng/mL | [12] |
| Pediatric Tmax (0.33 mg/kg) | ~1 hour | ~2.5 hours (150 min) | [12] |
Table 1: Summary of key pharmacokinetic parameters for Metopimazine and its primary metabolite, this compound.
Section 4: Foundational Methodologies for Quantification
The ability to accurately quantify both Metopimazine and this compound in biological matrices was a prerequisite for conducting meaningful pharmacokinetic studies. The significant difference in plasma concentrations between the parent and metabolite necessitated sensitive and robust analytical methods.
Experimental Protocol: LC-MS/MS Analysis in Human Plasma
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity. The following protocol is a synthesized representation of methods developed for high-throughput analysis.[2][11]
Objective: To simultaneously quantify Metopimazine (MPZ) and this compound (MPZA) in human plasma.
Materials:
-
Plasma samples collected in K2EDTA tubes.
-
Internal Standard (IS) working solution (e.g., Zolpidem-d6 in 50% methanol).[2]
-
Ice-cold acetonitrile (protein precipitation agent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
LC-MS/MS System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2][11]
Step-by-Step Methodology:
-
Sample Thawing: Allow frozen human plasma samples to thaw completely at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution. Vortex briefly. The IS is crucial for correcting variations in sample processing and instrument response.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. This step is chosen for its efficiency in removing larger protein molecules that would otherwise interfere with the analysis and damage the HPLC column.[2]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analytes.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds. This ensures the sample is dissolved in a solvent compatible with the HPLC system.
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4.2. Mass Spectrometry Parameters
Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for each analyte.[2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Metopimazine (MPZ) | 446.2 | 141.1 |
| This compound (MPZA) | 447.2 | 114.1 |
| Zolpidem-d6 (IS) | 314.2 | 235.2 |
| Table 2: Example MRM transitions for LC-MS/MS analysis. Note: Specific values may vary by instrument and optimization.[2] |
Section 5: Early Clinical Insights and Safety Profile
The discovery and quantification of this compound were instrumental in interpreting the results of early clinical trials.
Efficacy and Safety in Chemotherapy-Induced Nausea and Vomiting (CINV)
Double-blind, placebo-controlled studies were conducted to evaluate Metopimazine's efficacy in CINV. These trials established a dose-dependent effect, with higher doses (e.g., 45 mg/day) showing a highly statistically significant therapeutic advantage over a placebo.[13] Throughout these studies, even at doses higher than those approved for common nausea, Metopimazine was found to be safe and well-tolerated.[1] The dose-limiting toxicity was identified as orthostatic hypotension (dizziness upon standing), likely related to its alpha-1 adrenoceptor affinity, which was observed at very high dosing regimens (e.g., 40 mg every 4 hours).[1][10] The low incidence of extrapyramidal effects, even at these high doses, is a key safety feature attributed to the rapid conversion to the peripherally-restricted this compound.[1][10]
Pediatric Studies
A pharmacokinetic study in children receiving a single 0.33 mg/kg oral dose confirmed that the pharmacokinetic profile is similar to that in adults.[12] The rapid absorption of MPZ and the presence of significantly higher concentrations of MPZA were observed. Importantly, no adverse effects were reported during the trial, supporting the established dosage for pediatric use.[12] This study provided crucial validation that the metabolic pathway and resulting exposure profile are consistent across age groups.
Conclusion
The story of this compound is a prime example of the critical role of metabolic studies in drug development. Its "discovery" as the major circulating metabolite of Metopimazine was a pivotal moment in understanding the parent drug's complete pharmacological profile. Initial studies confirmed that Metopimazine is essentially a prodrug for a much less potent, peripherally-restricted metabolite. This rapid and extensive conversion is not a liability but a key feature, contributing to a favorable safety profile by minimizing central nervous system side effects commonly associated with dopamine antagonists. The development of robust analytical methods to quantify both parent and metabolite was the enabling technology behind this understanding. For drug development professionals, the case of this compound underscores the imperative to look beyond the parent compound and embrace a holistic view of a drug's metabolic fate to fully comprehend its clinical behavior.
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Pharmacological profile of Metopimazine Acid
An In-Depth Technical Guide to the Pharmacological Profile of Metopimazine and its Primary Metabolite, Metopimazine Acid
Executive Summary
Metopimazine is a phenothiazine derivative recognized for its potent antiemetic properties. Administered as the parent drug, it undergoes rapid and extensive first-pass metabolism to its major circulating and active metabolite, this compound (MPZA).[1][2] This technical guide provides a comprehensive analysis of the pharmacological profile of Metopimazine and MPZA, focusing on the pharmacodynamic and pharmacokinetic properties that underpin its therapeutic efficacy and favorable safety profile. A central theme is the drug's peripheral selectivity, largely attributed to the characteristics of MPZA, which distinguishes it from other dopamine receptor antagonists.[3] This document is intended for researchers, scientists, and drug development professionals engaged in the study of antiemetic agents and gastrointestinal motility disorders.
Pharmacodynamics: Receptor Engagement and Signaling
Primary Mechanism of Action: Dopamine D2/D3 Receptor Antagonism
The principal mechanism of action for Metopimazine is the potent and selective antagonism of dopamine D2 and D3 receptors.[3][4] Its antiemetic effects are primarily mediated through the blockade of these receptors within the chemoreceptor trigger zone (CTZ) of the medulla oblongata, a region integral to the vomiting reflex.[5] By inhibiting dopaminergic signaling in the CTZ, Metopimazine effectively mitigates emetic stimuli from various sources, including chemotherapy and gastrointestinal disturbances.[5]
While Metopimazine itself can cross the blood-brain barrier, its rapid conversion to MPZA is a critical aspect of its pharmacology. MPZA, the predominant form of the drug in circulation, penetrates the blood-brain barrier to a very limited extent.[6] This peripheral restriction is key to its safety profile, minimizing the risk of extrapyramidal side effects commonly associated with centrally acting dopamine antagonists.[6]
Receptor Binding Profile
Metopimazine exhibits a high affinity for D2 and D3 dopamine receptors. It also shows notable affinity for α1-adrenergic and histamine H1 receptors, which may contribute to some of its secondary effects, such as orthostatic hypotension.[4][6] Importantly, it has weak to no affinity for serotonin 5-HT3 and 5-HT4 receptors, differentiating its mechanism from the "setron" class of antiemetics.[3]
A crucial pharmacodynamic distinction lies between the parent drug and its acid metabolite. This compound (MPZA) is approximately 200-fold less potent at D2 receptors than Metopimazine.[7] This lower potency, combined with its high plasma concentration and peripheral restriction, defines the drug's therapeutic window, allowing for effective peripheral D2 antagonism with reduced central nervous system impact.
| Receptor Subtype | Affinity (Ki) of Metopimazine | Notes |
| Dopamine D2 | 0.07 nM[4] | High affinity; primary target for antiemetic action. |
| Dopamine D3 | High Affinity[3][4] | Specific Ki not widely available in public literature. |
| α1-Adrenergic | Nanomolar Affinity[4][6] | May contribute to side effects like orthostatic hypotension. |
| Histamine H1 | Nanomolar Affinity[4][6] | May contribute to mild sedative effects. |
| Serotonin 5-HT2a | Antagonistic Activity[3] | Specific Ki not widely available in public literature. |
| Serotonin 5-HT3/5-HT4 | No significant affinity[3] | Differentiates it from 5-HT3 antagonists like ondansetron. |
Signaling Pathway Visualization
Metopimazine functions by blocking the Gαi/o-coupled signaling cascade initiated by dopamine binding to D2/D3 receptors. This antagonism prevents the inhibition of adenylyl cyclase, thereby maintaining intracellular cAMP levels and modulating downstream ion channel activity.
Caption: Dopamine D2 Receptor Signaling and Metopimazine Antagonism.
Pharmacokinetics: The Journey from Prodrug to Peripherally-Acting Metabolite
The pharmacokinetic profile of Metopimazine is characterized by its rapid absorption and extensive first-pass metabolism, which effectively makes it a prodrug for the peripherally-restricted this compound (MPZA).[1]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Following oral administration, Metopimazine is rapidly absorbed, with peak plasma concentrations (Tmax) of the parent drug reached in approximately 60 minutes.[3] However, oral bioavailability is low, generally reported as less than 20-34%, due to significant hepatic first-pass metabolism.[6][7] Administration with food can reduce exposure, decreasing AUC and Cmax.[3]
-
Distribution: While Metopimazine can penetrate the CNS, its rapid metabolism limits central exposure.[6] The resulting metabolite, MPZA, has very limited ability to cross the blood-brain barrier, leading to a primarily peripheral distribution.[6]
-
Metabolism: Metopimazine is swiftly and extensively metabolized to MPZA, which is the major circulating metabolite, with plasma concentrations many-fold higher than the parent drug.[1][2] This conversion is primarily catalyzed by liver amidases, with negligible involvement from cytochrome P450 (CYP) enzymes like CYP3A4 and CYP2D6.[1][2] This metabolic pathway suggests a low potential for drug-drug interactions involving the CYP system.[3][8]
-
Excretion: Approximately 30% of a dose is recovered in the urine, mostly as MPZA.[6] The elimination half-life of the parent drug is approximately 2 to 4.5 hours.[3][6]
Summary of Pharmacokinetic Parameters
| Parameter | Metopimazine (Parent Drug) | This compound (Metabolite) |
| Tmax (Oral) | ~60 minutes[3] | ~120-150 minutes[3][9] |
| Elimination Half-life (t½) | ~2 - 4.5 hours[3][6] | Longer than parent drug |
| Oral Bioavailability | <20% - 34%[6][7] | N/A |
| Primary Metabolic Enzyme | Liver Amidase[1][2] | N/A |
| CNS Penetration | Yes, but limited by rapid metabolism[6] | Very limited[6] |
| Effect of Food | Reduces AUC (~30%) and Cmax (~50%)[3] | N/A |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study designed to characterize a parent drug and its major metabolite.
Caption: Preclinical Pharmacokinetic Study Workflow.
Methodologies and Experimental Protocols
Protocol: In Vitro Dopamine D2 Receptor Binding Assay
This protocol describes a representative competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., Metopimazine) for the human dopamine D2 receptor.
Objective: To quantify the binding affinity of the test compound by measuring its ability to displace a known radioligand from the D2 receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (high-affinity D2 antagonists).
-
Non-specific binding control: Haloperidol (10 µM) or another potent D2 antagonist.
-
Test compound (Metopimazine) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates and glass fiber filter mats.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Preparation: Thaw the prepared cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that yields sufficient signal (e.g., 10-20 µg protein per well).
-
Assay Plate Setup:
-
Total Binding Wells: Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM Haloperidol.
-
Test Compound Wells: Add 50 µL of Metopimazine at serially diluted concentrations (e.g., from 10 pM to 10 µM).
-
-
Radioligand Addition: Add 50 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM) to all wells.
-
Membrane Addition: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters 3-4 times with ice-cold assay buffer.
-
Quantification: Dry the filter mats, place them in a sample bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Preclinical Pharmacokinetic (PK) Study in a Rodent Model
This protocol provides a framework for an oral PK study in rats to determine key parameters for Metopimazine and its metabolite, MPZA.
Objective: To characterize the plasma concentration-time profile of Metopimazine and MPZA following a single oral dose.
Materials & Methods:
-
Animals: Male Sprague Dawley rats (n=3-4 per time point or using sparse sampling).
-
Test Article: Metopimazine formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dosing: Administer a single oral dose via gavage (e.g., 10 mg/kg).
-
Blood Sampling: Collect sparse blood samples (~100 µL) from the tail vein into EDTA-coated tubes at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Processing: Centrifuge blood samples immediately (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis (LC-MS/MS):
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Metopimazine and MPZA in rat plasma.
-
Prepare calibration standards and quality control (QC) samples by spiking blank plasma.
-
Extract the analytes from the plasma samples (e.g., using protein precipitation with acetonitrile containing an internal standard).
-
Analyze the extracted samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the mean plasma concentrations at each time point.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the plasma concentration-time data.
-
Determine the following key PK parameters for both parent and metabolite: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (elimination half-life).
-
Therapeutic Rationale and Clinical Insights
The unique pharmacological profile of Metopimazine and its acid metabolite provides a strong rationale for its clinical use. The parent drug's high potency ensures effective antagonism at peripheral D2 receptors in the gastrointestinal tract and the CTZ.[4][5] Simultaneously, its rapid conversion to the peripherally-restricted, less potent MPZA ensures that high systemic concentrations of active drug do not translate to significant CNS-related side effects.[6][7]
This profile is particularly advantageous when compared to other D2 antagonists:
-
Versus Metoclopramide: Metopimazine's limited CNS penetration and that of its primary metabolite result in a lower incidence of extrapyramidal symptoms.[3]
-
Versus Domperidone: Unlike domperidone, Metopimazine shows no significant hERG channel inhibition, suggesting a more favorable cardiovascular safety profile.[3]
Clinically, Metopimazine is used for nausea and vomiting associated with gastroenteritis, chemotherapy, and postoperative recovery.[7] Furthermore, its prokinetic and antiemetic properties have led to its investigation for gastroparesis and for mitigating the gastrointestinal side effects of GLP-1 receptor agonists.
Conclusion
The pharmacological profile of Metopimazine is defined by a sophisticated interplay between the parent drug and its major metabolite, this compound. Metopimazine acts as a potent, high-affinity D2/D3 receptor antagonist, while its rapid and extensive metabolism yields a peripherally-restricted metabolite that sustains the therapeutic effect with an improved safety profile. This dual-component system, characterized by high peripheral activity and low CNS liability, establishes Metopimazine as a valuable and differentiated agent in the management of nausea and vomiting. Its metabolism via liver amidases further contributes to a low risk of CYP-mediated drug interactions, enhancing its clinical utility.
References
- Tonini, M., d'Angelo, L., Marcoli, M., Lecchini, S., & Frigo, G. M. (1980). Effects of metopimazine on gastro-intestinal and biliary tract smooth muscle in vitro. Archives Internationales de Pharmacodynamie et de Thérapie, 243(1), 139–148.
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Grannell, T., Parmentier, Y., & Riley, R. J. (2022). Metopimazine is primarily metabolized by a liver amidase in humans. Pharmacology Research & Perspectives, 10(1), e00903. Available at: [Link]
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Metopimazine. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
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Autret-Leca, E., et al. (2015). Pharmacokinetic study of metopimazine by oral route in children. Current pediatric reviews, 11(2), 121–126. Available at: [Link]
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- The Affinity of D2-Like Dopamine Receptor Antagonists Determines the Time to Maximal Effect on Cocaine Self-Administr
- Dopamine Receptors. (n.d.).
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In Vitro Activity of Metopimazine Acid on Dopamine Receptors: A Technical Guide for Drug Development Professionals
Abstract
Metopimazine, a phenothiazine derivative, has a long-standing clinical history as an antiemetic. Its primary mechanism of action is the antagonism of dopamine D2 and D3 receptors.[1] Following administration, metopimazine is rapidly converted to its major metabolite, metopimazine acid (MPZA), which is the predominant circulating form of the drug.[2] Understanding the in vitro activity of MPZA at dopamine receptors is crucial for a comprehensive pharmacological assessment. This technical guide provides an in-depth analysis of the in vitro activity of this compound on dopamine receptors, detailing the experimental methodologies and signaling pathways involved in its characterization. While specific binding affinity and functional potency data for this compound are not widely available in public literature, this guide outlines the established protocols to determine these parameters and contextualizes its activity based on available information.
Introduction: Metopimazine and its Active Metabolite
Metopimazine is a peripherally restricted dopamine D2/D3 receptor antagonist utilized for the management of nausea and vomiting.[3] Its clinical efficacy is primarily attributed to the blockade of D2 receptors in the chemoreceptor trigger zone.[4] A key characteristic of metopimazine is its extensive first-pass metabolism to this compound (MPZA).[2] This metabolic conversion is significant as MPZA is reported to be approximately 200-fold less potent at D2 receptors compared to the parent compound, metopimazine.[3] This substantial difference in potency underscores the importance of evaluating the in vitro activity of MPZA to fully comprehend the pharmacological profile of metopimazine in vivo.
Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are central to numerous physiological processes in the central nervous system. They are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[5] D2-like receptors, the primary targets of metopimazine and its metabolite, typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6]
This guide will delineate the standard in vitro assays employed to characterize the binding affinity and functional antagonism of this compound at D2-like dopamine receptors.
Characterizing In Vitro Activity: A Methodological Overview
The in vitro assessment of a compound's activity at a specific receptor involves a multi-faceted approach, primarily focusing on two key aspects: its ability to bind to the receptor (affinity) and its effect on receptor function (functional activity).
Radioligand Binding Assays: Quantifying Binding Affinity (Ki)
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor. This technique relies on the competition between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound.
Principle: The assay measures the ability of increasing concentrations of this compound to displace a specific radioligand from dopamine receptors expressed in cell membranes. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value is then used to calculate the inhibition constant (Ki), which represents the binding affinity of the compound for the receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Dopamine D2 Receptor Radioligand Binding Assay
-
Cell Membrane Preparation: Utilize cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine D2 receptor. Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known D2 antagonist) from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays: Assessing Antagonistic Activity (IC50)
Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor). For this compound, an antagonist assay is appropriate.
Principle: D2-like dopamine receptors are coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In a functional antagonist assay, the ability of this compound to block the dopamine-induced inhibition of cAMP production is measured.
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for a cAMP-based functional antagonist assay.
Detailed Protocol: Dopamine D2 Receptor cAMP Functional Assay
-
Cell Culture: Plate cells stably expressing the human dopamine D2 receptor in a 96-well plate and culture overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Agonist Stimulation: Add a known D2 receptor agonist (e.g., dopamine or quinpirole) at a concentration that produces a submaximal response (EC80), along with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP levels in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. The concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production is the IC50 value.
Dopamine D2-like Receptor Signaling Pathways
This compound exerts its effects by antagonizing D2-like dopamine receptors. The canonical signaling pathway for these receptors involves the inhibition of adenylyl cyclase.
Dopamine D2-like Receptor Signaling Cascade
Caption: Antagonism of the D2-like receptor signaling pathway by this compound.
Quantitative Data Summary
While precise, publicly available Ki and IC50 values for this compound at dopamine receptor subtypes are limited, the following table summarizes the known high affinity of the parent compound, Metopimazine, and provides an estimated context for the affinity of this compound based on the reported 200-fold lower potency at the D2 receptor.[3]
| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Antagonism (IC50) |
| Metopimazine | Dopamine D2 | High (nanomolar range) | Potent antagonist |
| Dopamine D3 | High affinity | Potent antagonist | |
| This compound | Dopamine D2 | Estimated to be ~200-fold lower than Metopimazine | To be determined |
| Dopamine D3 | To be determined | To be determined | |
| Dopamine D4 | To be determined | To be determined |
Note: The binding affinity of this compound is an estimation based on literature stating it is approximately 200-fold less potent than Metopimazine at the D2 receptor.[3] Definitive Ki and IC50 values would need to be determined experimentally using the protocols outlined in this guide.
Conclusion and Future Directions
This compound is the primary circulating metabolite of the antiemetic drug metopimazine. Its significantly lower potency at the dopamine D2 receptor compared to the parent compound is a critical factor in the overall pharmacological profile of metopimazine. This technical guide has detailed the standard in vitro methodologies, including radioligand binding and cAMP functional assays, that are essential for the precise characterization of this compound's activity at dopamine receptors.
For a complete understanding of its pharmacological profile, it is imperative for researchers in drug development to experimentally determine the binding affinities (Ki) and functional potencies (IC50) of this compound across all D2-like dopamine receptor subtypes (D2, D3, and D4). Such data will provide a more comprehensive and quantitative basis for structure-activity relationship studies and will further elucidate the contribution of this metabolite to the clinical effects of metopimazine.
References
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Dopamine Receptors. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
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Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217. [Link]
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Metopimazine. (n.d.). In DrugBank Online. Retrieved from [Link]
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Reddymasu, S. C., Soykan, I., & McCallum, R. W. (2007). Domperidone: review of pharmacology and clinical applications in gastroenterology. The American journal of gastroenterology, 102(9), 2036–2045. [Link]
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Tran, J., & Jaber, L. (2021). Metopimazine is primarily metabolized by a liver amidase in humans. Pharmacology research & perspectives, 10(1), e00903. [Link]
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Metopimazine. (n.d.). In Wikipedia. Retrieved from [Link]
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Seeman, P. (2002). Dopamine receptor sequences. Therapeutic levels of neuroleptics occupy D2 receptors, clozapine occupies D4. Neuropsychopharmacology, 26(2), 137-142. [Link]
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Sibley, D. R., & Monsma Jr, F. J. (1992). Molecular biology of dopamine receptors. Trends in pharmacological sciences, 13, 61-69. [Link]
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]
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Physicochemical Properties of Metopimazine: A Preformulation Blueprint
An In-depth Technical Guide for Formulation Scientists
Abstract Metopimazine is a peripherally selective dopamine D2 receptor antagonist of the phenothiazine class, utilized as an antiemetic. Its successful development into a safe, stable, and bioavailable drug product is fundamentally dependent on a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive analysis of Metopimazine's essential characteristics from a formulation science perspective. We delve into its molecular identity, solid-state properties, solubility, stability, and the critical implications of these parameters on formulation strategy. This document serves as a blueprint for researchers, scientists, and drug development professionals, offering not only a synthesis of available data but also outlining the causal logic behind essential preformulation experiments, including detailed protocols and workflows, to navigate the challenges associated with this active pharmaceutical ingredient (API).
Introduction: Understanding Metopimazine
Metopimazine is an established antiemetic agent used to manage nausea and vomiting, including chemotherapy-induced emesis.[1] As a phenothiazine derivative, it functions by blocking dopamine D2 receptors.[2] A key feature of Metopimazine is its peripheral selectivity, attributed to its limited ability to cross the blood-brain barrier, which potentially reduces central nervous system side effects compared to other antiemetics like metoclopramide.[1]
From a pharmaceutical development standpoint, Metopimazine presents a distinct profile: it is a weakly basic compound with poor aqueous solubility and a high first-pass metabolism.[3][4] The primary circulating entity in humans is not the parent drug but its major metabolite, Metopimazine Acid, formed rapidly by liver amidases.[1][5] This distinction is critical; the physicochemical properties of the parent API, Metopimazine, govern the formulation's ability to achieve dissolution and absorption, while the properties of this compound are relevant to the drug's pharmacokinetic and pharmacodynamic profile post-absorption.
This guide focuses exclusively on the preformulation characterization of Metopimazine (the API) , providing the foundational knowledge required to design robust dosage forms.
Molecular Identity and Core Physicochemical Data
A precise understanding of the molecule's fundamental properties is the starting point for all formulation activities.
-
Chemical Structure:
Figure 1: Chemical Structure of Metopimazine.
-
Nomenclature:
Key Physicochemical Properties
The essential physicochemical data for Metopimazine are summarized below. These values dictate the initial strategic direction for formulation development.
| Property | Value / Description | Formulation Implication | Reference |
| Molecular Formula | C₂₂H₂₇N₃O₃S₂ | - | [2] |
| Molecular Weight | 445.60 g/mol | Influences diffusion and dissolution properties. | [1] |
| Appearance | Pale yellowish-white crystalline powder | Provides a baseline for appearance specifications and stability monitoring. | - |
| Melting Point (Tₘ) | ~170.5 °C | High melting point suggests a stable crystal lattice. Useful for polymorph screening and setting manufacturing temperature limits (e.g., for hot-melt extrusion). | - |
| pKa (Estimated) | 7.5 - 9.0 | No experimental value is publicly available. Based on the piperidine moiety, the pKa of the conjugate acid is estimated to be in this range.[6] This value is critical for predicting the pH-solubility profile and selecting appropriate salts or pH-modifying excipients. The predicted pKa of ~16.4 refers to the amide proton and is not relevant for basicity. | - |
| Aqueous Solubility | Insoluble | Poor aqueous solubility is a major hurdle for bioavailability, necessitating enhancement strategies. | - |
| Solvent Solubility | Soluble in Methanol, DMSO | Provides options for analytical method development and early-stage formulation systems (e.g., liquid-filled capsules). | - |
| LogP (Predicted) | 3.19 | Indicates high lipophilicity, suggesting potential for good membrane permeability (BCS Class 2/4 candidate) but also challenges with aqueous dissolution. | - |
Solid-State Characterization: The Foundation of Stability and Performance
The solid-state properties of an API are not intrinsic constants but depend on the specific crystalline or amorphous form.[7] Controlling these properties is paramount to ensuring batch-to-batch consistency, stability, and bioavailability.
Thermal Analysis
Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential first steps. DSC detects thermal events like melting, crystallization, and polymorphic transitions, while TGA quantifies weight loss due to desolvation or decomposition.[7] For Metopimazine, a sharp endotherm around 170.5°C on DSC would confirm its melting point and crystalline nature. TGA is used to ensure that no significant weight loss (from residual solvent or water) occurs before the melting point, which is crucial for setting drying conditions and storage.
Crystallinity and Polymorphism
Rationale: Polymorphism—the ability of a compound to exist in multiple crystal forms—is a critical attribute that can profoundly impact a drug's solubility, stability, and manufacturability. Different polymorphs are, in effect, different APIs from a regulatory and performance standpoint. While no specific polymorphism studies for Metopimazine are publicly available, its complex structure suggests a high potential for polymorphic forms. A comprehensive polymorph screen is non-negotiable in early development.
Experimental Protocol: Polymorph Screening
-
Objective: To identify all accessible crystalline forms of Metopimazine.
-
Methodology:
-
Solvent Recrystallization: Dissolve Metopimazine to saturation in a diverse range of solvents (e.g., acetone, acetonitrile, ethyl acetate, methanol, isopropanol, water, toluene) at an elevated temperature.
-
Allow solutions to cool at different rates (fast cool, slow cool) and evaporate slowly at ambient temperature.
-
Slurry Experiments: Stir an excess of Metopimazine in various solvents at both ambient and elevated temperatures for an extended period (e.g., 7 days) to facilitate conversion to the most stable form.
-
-
Characterization:
-
Collect all resulting solids by filtration.
-
Analyze each sample using Powder X-Ray Diffraction (PXRD) . Unique PXRD patterns indicate different polymorphs.
-
Further characterize distinct forms by DSC (for melting point and transitions), TGA (for solvate identification), and microscopy (for crystal habit).
-
Hygroscopicity
Rationale: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[8] This property influences chemical stability (water can act as a reactant in hydrolysis), physical stability (moisture can induce polymorphic transitions or deliquescence), and manufacturability (e.g., poor powder flow, sticking during tableting).[9]
Experimental Protocol: Dynamic Vapor Sorption (DVS)
-
Objective: To quantify moisture sorption and desorption and classify Metopimazine's hygroscopicity.
-
Instrumentation: Gravimetric Vapor Sorption Analyzer.
-
Methodology:
-
Place a known mass of Metopimazine (~10 mg) in the DVS instrument.
-
Dry the sample under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable weight is achieved.
-
Increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH). At each step, wait for the sample mass to equilibrate.
-
Decrease the RH in the same stepwise manner back to 0% to construct the desorption isotherm.
-
-
Data Analysis:
-
Plot the percentage change in mass versus RH.
-
Classify hygroscopicity based on the European Pharmacopoeia criteria (e.g., slightly hygroscopic: 0.2% to <2% mass increase; very hygroscopic: ≥15% mass increase) at 25°C and 80% RH.[10]
-
The shape of the isotherm and any hysteresis between sorption and desorption provide insight into the mechanism of water uptake (e.g., surface adsorption vs. bulk absorption).
-
Solubility and Dissolution Behavior
Given its classification as "insoluble in water," overcoming the solubility barrier is the primary formulation challenge for Metopimazine.
pH-Solubility Profile
Rationale: As a weak base with an estimated pKa of 7.5-9.0, Metopimazine's solubility is expected to be highly dependent on pH. According to the Henderson-Hasselbalch equation, it will be more soluble in acidic environments where the basic piperidine nitrogen is protonated. A pH-solubility profile is essential for predicting its dissolution behavior in the gastrointestinal tract and for guiding salt selection or the use of pH-modifying excipients.
Experimental Protocol: pH-Solubility Determination
-
Objective: To determine the equilibrium solubility of Metopimazine across a physiologically relevant pH range.
-
Methodology:
-
Prepare a series of buffers (e.g., HCl, acetate, phosphate) covering a pH range from 1 to 10.
-
Add an excess amount of Metopimazine powder to a vial containing each buffer.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours, confirmed by sampling at multiple time points).
-
Filter the samples through a 0.22 µm filter to remove undissolved solids.
-
Assay the concentration of the filtrate using a validated HPLC-UV method.
-
Measure the final pH of each solution.
-
-
Data Analysis: Plot the logarithm of solubility (mg/mL) versus pH. The resulting curve will be crucial for developing in vitro-in vivo correlations (IVIVCs).
Stability Profile: Ensuring Product Quality and Shelf-Life
Metopimazine, like other phenothiazines, is susceptible to degradation, particularly oxidation. A thorough stability assessment is mandated by regulatory agencies to identify potential degradants and establish appropriate storage conditions.
Forced Degradation Studies
Rationale: Forced degradation (or stress testing) is performed to identify the likely degradation products and pathways of the API. This information is used to develop stability-indicating analytical methods that can separate the API from all potential degradants.
Workflow: Forced Degradation of Metopimazine
Caption: Workflow for Metopimazine forced degradation studies.
Key Degradation Pathways:
-
Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, potentially forming the sulfoxide, which is a known degradation pathway.[11]
-
Hydrolysis: The amide group in the side chain could be susceptible to alkaline hydrolysis, which would yield this compound.
-
Photodegradation: Phenothiazines are notoriously sensitive to light, leading to a complex mixture of degradation products.
Formulation and Development Insights
The collective physicochemical data points toward specific challenges and strategies for Metopimazine formulation.
Integrated Preformulation Strategy
The following workflow illustrates a logical sequence of preformulation studies essential for de-risking the development of a Metopimazine product.
Caption: A systematic preformulation workflow for Metopimazine.
Excipient Compatibility
Rationale: To ensure the stability of Metopimazine within the final dosage form, it must be compatible with all excipients. A compatibility study identifies adverse interactions early in development.
Experimental Protocol: Excipient Compatibility Screening
-
Objective: To assess the chemical compatibility of Metopimazine with common pharmaceutical excipients.
-
Methodology:
-
Prepare binary mixtures of Metopimazine with various excipients (e.g., lactose, microcrystalline cellulose, croscarmellose sodium, magnesium stearate) typically in a 1:1 or 2:1 ratio.
-
Add a small amount of water (~5%) to create a "stressed" condition.
-
Store samples in sealed vials at an accelerated condition (e.g., 40°C/75% RH) for 2 and 4 weeks.
-
Include controls of the pure API and pure excipients.
-
-
Analysis:
-
Visually inspect samples for physical changes (e.g., color change, liquefaction).
-
Assay the samples using a stability-indicating HPLC method. Compare the purity and degradant profile of the mixtures to the pure API control. A significant increase in degradation products indicates an incompatibility.
-
Potential Formulation Approaches
Based on its profile (low solubility, basic pKa), several strategies can be considered to enhance the bioavailability of Metopimazine:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the API, which can improve the dissolution rate according to the Noyes-Whitney equation.
-
Salt Formation: Creating a salt with a suitable acid (e.g., hydrochloride, mesylate) could dramatically improve aqueous solubility and dissolution rate. This is often the most effective approach for weakly basic drugs.
-
Amorphous Solid Dispersions (ASDs): Dispersing Metopimazine in its amorphous, high-energy state within a polymer matrix (e.g., PVP, HPMC-AS) can lead to supersaturation upon dissolution, significantly enhancing bioavailability. This is a viable strategy for highly crystalline, poorly soluble compounds.
-
Lipid-Based Formulations: For a lipophilic drug (LogP ~3.19), self-emulsifying drug delivery systems (SEDDS) or lipid solutions in soft gelatin capsules can improve absorption by presenting the drug in a solubilized state to the gastrointestinal tract.
-
Solubilization with Excipients: As demonstrated in a patent for a nasal formulation, complexing agents like cyclodextrins can be used to form inclusion complexes that enhance the aqueous solubility of Metopimazine.[12]
Conclusion
Metopimazine is a BCS Class II or IV candidate characterized by low aqueous solubility and high lipophilicity. Its development into a successful drug product hinges on formulation strategies designed to overcome this primary obstacle. Key preformulation activities must include a comprehensive polymorph screen, determination of the pH-solubility profile, and a thorough forced degradation study to establish a stability-indicating analytical method. The weakly basic nature of the molecule suggests that salt formation is a promising avenue for solubility enhancement. Should salt screening fail to yield a stable, soluble form, advanced techniques such as amorphous solid dispersions or lipid-based systems should be investigated. This guide provides the strategic framework and experimental rationale necessary to navigate these challenges and successfully formulate Metopimazine.
References
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- ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs.
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A Technical Guide to the Metabolic Biotransformation of Metopimazine to Metopimazine Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metopimazine (MPZ), a phenothiazine derivative, serves as a potent and peripherally restricted dopamine D2 receptor antagonist, primarily indicated for the treatment of nausea and vomiting. A critical aspect of its pharmacology is its extensive first-pass metabolism, which predominantly converts it to its major circulating metabolite, Metopimazine Acid (MPZA). This guide provides an in-depth exploration of this core metabolic pathway, elucidating the enzymatic drivers, pharmacokinetic consequences, and the experimental methodologies required for its investigation. Contrary to many pharmaceuticals, the biotransformation of Metopimazine is not primarily driven by the cytochrome P450 (CYP) system. Instead, a liver microsomal amidase is the principal catalyst, with a minor contribution from cytosolic aldehyde oxidase (AO). This distinction has significant implications for predicting drug-drug interactions and understanding its overall clinical profile. This document synthesizes current knowledge, presents detailed investigatory protocols, and offers a framework for researchers in the field.
Introduction: The Clinical Context of Metopimazine Metabolism
Metopimazine is an antiemetic agent that has been utilized for decades in several countries and is under investigation for gastroparesis.[1] Its mechanism of action is rooted in its potent antagonism of D2/D3 dopamine receptors.[2][3] A defining characteristic of Metopimazine's pharmacokinetic profile is its low oral bioavailability (under 20%) and rapid conversion to this compound (MPZA).[2] This acid metabolite is the predominant drug-related material in plasma, accounting for 80% or more of the circulating compounds after a single dose.[4]
Understanding the enzymatic processes governing this conversion is paramount. The specific enzymes involved dictate the potential for drug-drug interactions, define inter-individual metabolic variability, and influence overall drug exposure and safety. While MPZA retains some pharmacological activity, it is approximately 200-fold less potent at the human D2 receptor compared to the parent drug, Metopimazine.[4] Therefore, any factor altering the rate of its formation could significantly impact the therapeutic efficacy and safety profile of Metopimazine.[4] This guide focuses on the causality behind this crucial metabolic step.
The Core Metabolic Pathway: A Non-CYP Dominant Conversion
The transformation of Metopimazine to this compound is a deamination reaction.[4] Extensive in vitro studies using human liver fractions have definitively identified the key enzymatic players, revealing a pathway that circumvents the most common routes of drug metabolism.
Primary Enzymatic Drivers: Amidase and Aldehyde Oxidase
The metabolic conversion is predominantly catalyzed by a liver microsomal amidase .[1][4] This finding is significant, as amidases are a less commonly characterized enzyme family in small-molecule drug metabolism compared to the well-known CYP enzymes.[1] The localization of this enzyme in liver microsomes is a key piece of evidence derived from in vitro fractionation studies.
A secondary, and much lesser, contribution to the formation of this compound is made by cytosolic aldehyde oxidase (AO) .[1][5] The distinction between the microsomal and cytosolic contributions is critical for designing experiments to parse the relative importance of each enzyme. The dominance of the amidase pathway differentiates Metopimazine from other D2 antagonists and minimizes the risk of drug-drug interactions typically associated with the CYP450 system.[1][6]
Minor Oxidative Pathways
Visualizing the Metabolic and Experimental Workflow
To clarify these complex processes, the following diagrams illustrate the biochemical reactions and the experimental steps used to identify them.
Caption: The metabolic fate of Metopimazine in humans.
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Early research on the biological activity of Metopimazine Acid
An In-Depth Technical Guide to the Early Biological Activity of Metopimazine Acid
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the foundational research into the biological activity of this compound, the primary active metabolite of the antiemetic drug Metopimazine. We will dissect its core mechanism of action, receptor binding profile, and the key pharmacokinetic properties that define its clinical utility and favorable safety profile. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacology.
Introduction: From Prodrug to Active Moiety
Metopimazine, a phenothiazine derivative, has been utilized for decades, particularly in France, as an effective treatment for nausea and vomiting.[1][2] However, early pharmacokinetic studies revealed that Metopimazine itself has low oral bioavailability (<20%) and is subject to extensive first-pass metabolism.[1][2] The drug is rapidly and almost completely converted to its major circulating metabolite, this compound (MPZA).[3][4][5] This rapid conversion establishes Metopimazine as a prodrug, with this compound being the primary entity responsible for the observed pharmacological effects. Understanding the biological activity of this compound is therefore critical to understanding the therapeutic action of the parent drug.
Metabolic Pathway and Peripheral Selectivity
The metabolic conversion of Metopimazine to this compound is a defining characteristic. While early research noted this rapid transformation, recent definitive studies have identified the primary enzyme responsible.
-
Enzymatic Conversion: The formation of this compound is primarily catalyzed by a liver amidase, with minor contributions from cytosolic aldehyde oxidase (AO).[3][4][5] Crucially, cytochrome P450 (CYP) enzymes, which are responsible for many drug-drug interactions, have negligible involvement in this primary metabolic step.[3][4] This metabolic profile suggests a lower risk of drug-drug interactions compared to compounds metabolized through the CYP system.
A pivotal aspect of this compound's activity is its limited ability to penetrate the central nervous system. This concept, known as peripheral selectivity, is central to its safety profile.
-
Blood-Brain Barrier (BBB) Penetration: While the parent drug, Metopimazine, can cross the blood-brain barrier to some extent, its acid metabolite—the predominant form in circulation—does so to a very limited degree.[6][7] This was demonstrated in early preclinical research using in vitro models of the BBB, which showed this compound has significantly lower brain penetration compared to other antiemetics like metoclopramide and chlorpromazine.[8] This restricted CNS access is the principal reason for the markedly lower incidence of extrapyramidal side effects (e.g., dystonia, akathisia) compared to centrally acting dopamine antagonists.[6][7]
Caption: Metabolic conversion of Metopimazine and the peripheral selectivity of this compound.
Core Mechanism of Action: Dopamine D2/D3 Receptor Antagonism
The primary biological activity of this compound is its function as a potent and selective antagonist of dopamine D2 and D3 receptors.[1][7]
-
The Chemoreceptor Trigger Zone (CTZ): The antiemetic effect is mediated by blocking D2 receptors in the chemoreceptor trigger zone (CTZ), located in the area postrema of the medulla oblongata.[7][9][10] The CTZ is a critical site for detecting emetogenic substances in the blood. By antagonizing dopamine's action at this site, this compound effectively suppresses the signaling cascade that leads to the vomiting reflex.[9][10]
-
Peripheral Action: In addition to its central action at the CTZ (which lies outside the BBB and is accessible to circulating drugs), this compound also has peripheral effects on the gastrointestinal tract that contribute to its antiemetic and prokinetic properties.[2][9]
Caption: Mechanism of D2 receptor antagonism by this compound in the CTZ.
Multi-Receptor Binding Profile
While its primary activity is at D2/D3 receptors, early research characterized Metopimazine's affinity for other receptors, which may contribute to its overall pharmacological profile and side effects.
| Receptor Target | Affinity / Activity | Associated Effect |
| Dopamine D2/D3 | Potent Antagonist | Primary Antiemetic & Gastroprokinetic [1][7] |
| Adrenergic α1 | Antagonist | Orthostatic Hypotension (at high doses)[1][6] |
| Histamine H1 | Antagonist | Potential for mild sedation[1][6][11] |
| Serotonin 5HT2a | Antagonist | Minor contribution to pharmacology[1] |
| Serotonin 5-HT3/5-HT4 | No / Weak Affinity | Differentiates from other antiemetics like ondansetron and metoclopramide[1][6] |
Causality Insight: The antagonism of α1-adrenergic receptors is the mechanistic explanation for the primary dose-limiting toxicity observed in early clinical studies: orthostatic hypotension (dizziness caused by a drop in blood pressure upon standing).[12] This informed the recommended safe dosage for clinical use.
Foundational Experimental Protocols
The characterization of this compound's biological activity relied on established preclinical assays. Below are representative protocols that formed the basis of this early research.
Protocol 1: Competitive Radioligand Binding Assay for D2 Receptor Affinity
This workflow is fundamental for determining a compound's binding affinity to a specific receptor target.
Objective: To quantify the affinity of this compound for the dopamine D2 receptor by measuring its ability to displace a known high-affinity radioligand.
Methodology:
-
Tissue Preparation: Homogenize rat striatum tissue, known for its high density of D2 receptors, in a cold buffer solution. Centrifuge the homogenate to pellet the cell membranes and wash repeatedly to remove endogenous substances.
-
Assay Setup: In a series of tubes, combine the prepared membrane homogenate, a fixed concentration of a D2-selective radioligand (e.g., [³H]-Spiperone), and varying concentrations of unlabeled this compound (the competitor).
-
Defining Controls:
-
Total Binding: Tubes containing only membranes and radioligand.
-
Non-Specific Binding (NSB): Tubes containing membranes, radioligand, and a saturating concentration of a potent unlabeled D2 antagonist (e.g., haloperidol) to block all specific binding.
-
-
Incubation: Incubate all tubes at a controlled temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution. Wash the filters quickly with cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Caption: Workflow for a D2 receptor competitive binding assay.
Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This assay assesses a compound's potential to cross the BBB, providing a mechanistic basis for its CNS side-effect profile.[8]
Objective: To measure the permeability coefficient of this compound across a cellular model of the BBB and compare it to compounds with known high and low CNS penetration.
Methodology:
-
Model Setup: Co-culture brain capillary endothelial cells on the apical side of a porous membrane insert and primary rat glial cells on the basal side of the well. Allow the cells to differentiate and form tight junctions, creating a barrier that mimics the in vivo BBB.
-
Barrier Integrity Check: Measure the Trans-Endothelial Electrical Resistance (TEER) across the cell monolayer to confirm the formation of tight junctions and barrier integrity.
-
Compound Application: Add this compound to the apical (blood side) chamber. Also run parallel experiments with control compounds: caffeine (high permeability) and sucrose (low permeability).
-
Sampling: At various time points (e.g., 15, 30, 60, 120 minutes), take samples from the basal (brain side) chamber.
-
Quantification: Analyze the concentration of this compound and control compounds in the basal samples using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound. A low Papp value for this compound compared to the high-permeability control confirms its poor ability to cross the BBB.[8]
Conclusion
The early body of research into this compound firmly establishes its biological identity as a peripherally selective dopamine D2/D3 receptor antagonist. Its primary activity is the blockade of dopaminergic signaling in the chemoreceptor trigger zone, which is the cornerstone of its antiemetic efficacy. The rapid and extensive conversion from its parent prodrug, Metopimazine, and its subsequent exclusion from the central nervous system by the blood-brain barrier are the key pharmacological features that provide a potent antiemetic effect with a significantly reduced risk of extrapyramidal side effects. These foundational findings have provided a durable and scientifically validated rationale for its long-standing clinical use.
References
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Metopimazine - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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Scott, L. J. (2011). Metopimazine: a review of its use in the treatment of nausea and vomiting. Drugs, 71(1), 103-119. Sourced from ResearchGate. Retrieved January 15, 2026, from [Link]
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Metopimazine. (n.d.). Grok. Retrieved January 15, 2026, from [Link]
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What is Metopimazine used for? (2024, June 15). Patsnap Synapse. Retrieved January 15, 2026, from [Link]
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Obach, R. S., et al. (2022). Metopimazine is primarily metabolized by a liver amidase in humans. Pharmacology Research & Perspectives, 10(1), e00903. Retrieved January 15, 2026, from [Link]
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Hovdame, K., et al. (1997). Dose-finding study of oral metopimazine. Supportive Care in Cancer, 5(3), 239-242. Retrieved January 15, 2026, from [Link]
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What is the mechanism of Metopimazine? (2024, July 17). Patsnap Synapse. Retrieved January 15, 2026, from [Link]
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Herrstedt, J., et al. (2007). Randomized, double-blind trial comparing the antiemetic effect of tropisetron plus metopimazine with tropisetron plus placebo in patients receiving multiple cycles of multiple-day cisplatin-based chemotherapy. Supportive Care in Cancer, 15(4), 417-426. Retrieved January 15, 2026, from [Link]
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Obach, R. S., et al. (2022). Metopimazine is primarily metabolized by a liver amidase in humans. Pharmacology Research & Perspectives, 10(1), e00903. Retrieved January 15, 2026, from [Link]
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Obach, R. S., et al. (2021). Metopimazine is primarily metabolized by a liver amidase in humans. Sourced from ResearchGate. Retrieved January 15, 2026, from [Link]
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Edvinsson, L., et al. (1986). Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. European Journal of Pharmacology, 125(3), 373-381. Retrieved January 15, 2026, from [Link]
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Huwyler, J., et al. (2007). Evidence of lowest brain penetration of an antiemetic drug, metopimazine, compared to domperidone, metoclopramide and chlorpromazine, using an in vitro model of the blood-brain barrier. Pharmacological Research, 56(1), 11-17. Retrieved January 15, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: In Vivo Evaluation of Metopimazine Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Scientific Rationale for In Vivo Studies of Metopimazine Acid
Metopimazine (MPZ) is a phenothiazine-derived antiemetic agent that functions as a selective, peripherally restricted dopamine D2 and D3 receptor antagonist.[1][2] It is primarily indicated for the management of nausea and vomiting stemming from various causes, including acute gastroenteritis, postoperative recovery, and chemotherapy.[1][3] A critical aspect of its pharmacology is its extensive first-pass metabolism in the liver, which converts it to its major circulating and active metabolite, this compound (MPZA).[4][5][6] This metabolic conversion is predominantly catalyzed by liver microsomal amidase, with minimal involvement of the cytochrome P450 (CYP) enzyme system, suggesting a lower potential for drug-drug interactions.[5][7]
The peripheral action of Metopimazine, with limited penetration of the blood-brain barrier, contributes to a favorable safety profile, particularly concerning extrapyramidal side effects commonly associated with other dopamine receptor antagonists.[1][8] Understanding the in vivo behavior of both Metopimazine and its primary metabolite, this compound, is paramount for preclinical drug development. Such studies are essential to establish a comprehensive absorption, distribution, metabolism, and excretion (ADME) profile, which informs safety margins and helps predict human pharmacokinetics.[4]
This document provides a detailed guide for conducting in vivo studies of this compound in appropriate animal models. It outlines protocols for pharmacokinetic analysis and efficacy testing, emphasizing the scientific reasoning behind experimental design and adherence to ethical guidelines.
Foundational Knowledge: Pharmacokinetics and Metabolism
In humans, Metopimazine exhibits low oral bioavailability (<20%) due to its significant first-pass metabolism.[1] The resulting metabolite, this compound, is found at substantially higher plasma concentrations than the parent drug.[4] While detailed pharmacokinetic parameters in common nonclinical species are not extensively published, studies in Sprague Dawley rats have been conducted.[4] A key objective of any new preclinical evaluation is to confirm that the chosen animal model shares this primary metabolic pathway to this compound.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Species (Strain) | Dose | Route | Tmax (Time to Peak) | Cmax (Peak Conc.) | Half-Life (t½) | Bioavailability | Reference |
| Metopimazine (MPZ) | Rat (Sprague Dawley) | 45 mg/kg | Oral | N/A | N/A | N/A | N/A | [4] |
| Metopimazine (MPZ) | Human (Child) | 0.33 mg/kg | Oral | 1 hour | 17.2 ng/mL | 2.18 hours | < 20% | [4][9] |
| This compound (MPZA) | Human (Child) | 0.33 mg/kg | Oral | 150 min | 76.3 ng/mL | N/A | N/A | [9][10] |
Note: "N/A" indicates data not available in the cited literature.
The significant difference in potency between Metopimazine and this compound at the D2 receptor (approximately 200-fold less potent for MPZA) is a crucial consideration in interpreting study outcomes.[1]
Ethical Considerations in Animal Model Selection and Use
All in vivo studies must be conducted in strict accordance with ethical guidelines for animal research. The "3Rs" principles—Replacement, Reduction, and Refinement—should be the guiding framework for all experimental designs.[11][12][13]
-
Replacement: Animal experiments should only be performed if the research objectives cannot be achieved through non-animal methods.[11]
-
Reduction: The number of animals used should be minimized to the amount necessary to obtain statistically significant and meaningful results.[11]
-
Refinement: Experimental procedures should be optimized to minimize any potential pain, suffering, or distress to the animals.[11]
All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[14] This ensures that animal welfare is prioritized and that the research is compliant with all relevant regulations, such as the Animal Welfare Act.[15]
Preclinical Efficacy Studies: Antiemetic Models
The selection of an appropriate animal model is critical for evaluating the antiemetic efficacy of this compound. Rodents lack a vomiting reflex, making them unsuitable for direct emesis studies.[16] However, they can be used to study pica, the ingestion of non-food substances, which is considered a surrogate for nausea.[16]
The ferret is considered the "gold standard" model for emesis research due to its physiological and neurochemical similarities to the human emetic response.[17] Other suitable models include dogs, cats, and the house musk shrew (Suncus murinus).[16][18]
Chemotherapy-Induced Emesis (CIE) Model
This model is highly relevant given Metopimazine's clinical use in managing chemotherapy-induced nausea and vomiting.[1][3]
Workflow for Chemotherapy-Induced Emesis Study
Caption: Workflow for a typical chemotherapy-induced emesis study.
Detailed Protocol: Cisplatin-Induced Emesis in Ferrets
-
Animal Model: Adult male ferrets (1-1.5 kg).
-
Acclimatization: House animals individually and allow them to acclimate to the observation cages for at least 4-5 days.[16]
-
Fasting: Fast the animals overnight prior to the experiment, with water available ad libitum.
-
Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, positive control, different doses of Metopimazine).
-
Drug Administration: Administer Metopimazine or vehicle via the desired route (e.g., oral gavage, subcutaneous injection).[19][20]
-
Emetogen Induction: 30-60 minutes after drug administration, administer cisplatin (e.g., 10 mg/kg, intravenously).[16]
-
Observation: Observe the animals continuously for a defined period (e.g., 4 hours) and record the number of retches and vomiting episodes.[16][17]
-
Data Analysis: Analyze the data to determine the efficacy of Metopimazine in reducing the frequency of emetic events compared to the control group.
Apomorphine-Induced Emesis Model
Apomorphine is a dopamine D2 receptor agonist that directly stimulates the chemoreceptor trigger zone (CTZ) to induce emesis.[16] This model is useful for specifically evaluating the D2 receptor antagonist activity of Metopimazine.
Detailed Protocol: Apomorphine-Induced Emesis in Dogs
-
Animal Model: Beagle dogs are commonly used as they are sensitive to apomorphine-induced emesis.[16]
-
Acclimatization and Fasting: Follow similar procedures as described for the ferret model.
-
Grouping and Dosing: Randomly assign animals to treatment groups and administer Metopimazine or vehicle.
-
Emetogen Induction: At a predetermined time after dosing (based on expected Tmax), administer apomorphine hydrochloride (e.g., 0.3 mg/kg, subcutaneously).[16]
-
Observation: Observe the animals for at least 60 minutes and record all emetic episodes.[16]
-
Data Analysis: Compare the antiemetic effect of Metopimazine against the vehicle control.
Pharmacokinetic (PK) Studies
PK studies are essential to understand the ADME properties of Metopimazine and this compound in the selected animal model.
Workflow for a Preclinical Pharmacokinetic Study
Caption: General workflow for a preclinical pharmacokinetic study.
Detailed Protocol: Oral Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague Dawley rats are a suitable choice.
-
Cannulation (Optional but Recommended): For serial blood sampling, surgical implantation of a jugular vein cannula is recommended to minimize stress on the animals.
-
Fasting: Fast animals overnight before dosing.
-
Dosing: Administer a single oral dose of Metopimazine via gavage.
-
Blood Sampling: Collect blood samples (e.g., 0.2 mL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).[6]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which should then be stored at -80°C until analysis.[6]
-
Bioanalysis:
-
Quantify the concentrations of both Metopimazine (MPZ) and this compound (MPZA) in the plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[4]
-
The method should be sensitive enough for pharmacokinetic studies, with a target limit of quantification (LOQ) of around 1 ng/mL for both analytes.[4]
-
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½).[9]
Data Interpretation and Reporting
The results from both efficacy and pharmacokinetic studies should be clearly presented and statistically analyzed.
-
Efficacy Data: Present the data as the mean number of emetic episodes ± standard error of the mean (SEM) for each treatment group. Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.
-
Pharmacokinetic Data: Summarize the calculated PK parameters in a table. Compare the exposure levels (AUC) of Metopimazine and this compound.
A comprehensive report should integrate the findings from all studies to provide a clear picture of the in vivo profile of this compound in the chosen animal model. This will be crucial for making informed decisions in the drug development process.
References
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Application Notes & Protocols: Investigating Metopimazine Acid in Gastroparesis Research
An in-depth guide for researchers, scientists, and drug development professionals.
Author's Note
This document serves as a comprehensive technical guide for the application of Metopimazine and its primary metabolite, Metopimazine Acid, in the preclinical and translational study of gastroparesis. As a Senior Application Scientist, my objective extends beyond providing mere procedural steps. This guide is designed to elucidate the scientific rationale behind each protocol, empowering researchers to not only execute these experiments but also to critically interpret the results and design subsequent studies. We will explore the compound's mechanism of action and provide detailed, field-tested protocols for assessing its prokinetic potential, focusing on methodologies that ensure robustness and reproducibility.
Scientific Foundation: Metopimazine and Gastroparesis
The Clinical Challenge of Gastroparesis
Gastroparesis is a debilitating gastrointestinal motility disorder characterized by delayed gastric emptying in the absence of any mechanical obstruction.[1][2] Patients often suffer from chronic nausea, vomiting, early satiety, postprandial fullness, and abdominal pain.[3][4] The most common etiologies are diabetic, post-surgical, and idiopathic, with the latter accounting for a significant portion of cases.[1] The current therapeutic landscape is limited, with metoclopramide being the only FDA-approved medication for gastroparesis for the past four decades.[5][6] However, its use is constrained by a black box warning for tardive dyskinesia, highlighting a significant unmet need for safer and more effective prokinetic agents.[6]
Metopimazine: A Peripherally Restricted Dopamine D2 Antagonist
Metopimazine is a phenothiazine derivative that functions as a potent and selective dopamine D2/D3 receptor antagonist.[7][8][9] Its prokinetic and antiemetic effects are primarily mediated by blocking D2 receptors in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ).[7][10] Dopamine normally exerts an inhibitory effect on GI motility by reducing acetylcholine release from enteric neurons. By antagonizing these D2 receptors, Metopimazine effectively removes this inhibitory brake, leading to enhanced gastric motility.
A key feature that distinguishes Metopimazine from agents like metoclopramide is its peripheral selectivity.[9][11] The parent compound, Metopimazine, is rapidly and extensively metabolized via hepatic amidases to its major circulating metabolite, This compound (MPZA) .[7][12] MPZA is significantly less potent at D2 receptors and, crucially, has very limited ability to cross the blood-brain barrier.[8] This peripheral restriction is hypothesized to reduce the risk of central nervous system (CNS) side effects, such as extrapyramidal symptoms, that plague other D2 antagonists.[8]
Recent clinical investigations have assessed Metopimazine (as NG101, its mesylate salt) for gastroparesis, demonstrating a favorable safety profile.[13][14][15] While a Phase 2 trial did not meet its primary endpoint for nausea reduction across all patient groups, it showed promising trends, particularly in patients with idiopathic gastroparesis.[13][14] This underscores the necessity for robust preclinical research to fully delineate its efficacy and identify patient populations most likely to respond.
Mechanism of Action: Disinhibiting Gastric Motility
The therapeutic rationale for using a D2 antagonist in gastroparesis is to counteract the inhibitory influence of dopamine on gastric contractility. The diagram below illustrates this proposed mechanism.
Caption: Proposed mechanism of Metopimazine in the GI tract.
Preclinical Evaluation Protocols
The following protocols are designed to assess the therapeutic potential of Metopimazine in established preclinical models of gastroparesis.
Compound Preparation and Handling
-
Metopimazine (Parent Drug): For in vivo studies, Metopimazine can be formulated as a suspension for oral gavage. A common vehicle is 0.5% methylcellulose in sterile water. Due to its low oral bioavailability (~20%), doses must be selected carefully to achieve relevant systemic exposure of the active metabolite, MPZA.[8][9]
-
This compound (MPZA): For in vitro experiments, such as tissue bath studies, the pure acid form can be used.[16] It can be dissolved in a suitable solvent like DMSO and then diluted in physiological salt solutions.
-
Safety Precautions: Both compounds should be handled in accordance with their Safety Data Sheets (SDS). Standard personal protective equipment (PPE), including gloves, lab coat, and eye protection, is required.[17][18][19]
| Compound | CAS Number | Common Formulation (In Vivo) | Common Formulation (In Vitro) |
| Metopimazine | 14008-44-7 | Suspension in 0.5% Methylcellulose | N/A (Administered as parent drug) |
| This compound | 18182-00-8 | N/A (Formed in vivo) | Stock in DMSO, diluted in buffer |
Protocol 1: Gastric Emptying Scintigraphy in Rodents
Gastric emptying scintigraphy is the gold standard for diagnosing gastroparesis in the clinic and a highly translatable endpoint in preclinical research.[20][21][22] This protocol measures the rate at which a radiolabeled solid meal transits out of the stomach.
Causality: The primary deficit in gastroparesis is delayed gastric emptying. This experiment directly measures the ability of Metopimazine to correct this deficit, providing a direct measure of its prokinetic efficacy.
Caption: Workflow for a preclinical gastric emptying scintigraphy study.
Detailed Methodology:
-
Animal Model: Use a relevant model, such as streptozotocin-induced diabetic mice or rats, which exhibit delayed gastric emptying. Age- and sex-matched non-diabetic animals should serve as healthy controls.
-
Acclimation and Fasting: Acclimate animals to handling and single housing. Fast animals overnight (approx. 16 hours) with free access to water to ensure an empty stomach.[23]
-
Dosing: Administer Metopimazine (e.g., 1, 3, 10 mg/kg) or vehicle via oral gavage 60 minutes prior to the meal. This allows for absorption and metabolism to MPZA.
-
Meal Preparation: Prepare a standardized solid meal. A common choice is cooked egg yolk mixed with a non-absorbable radioisotope, such as 99mTc-sulfur colloid (e.g., ~50-100 µCi per animal).[20]
-
Meal Administration: Allow animals to voluntarily consume the meal within a short timeframe (e.g., 15-20 minutes). Ensure the entire portion is eaten.
-
Scintigraphic Imaging: Immediately after meal consumption (T=0), anesthetize the animal and acquire the first image using a gamma camera. Repeat imaging at specified time points (e.g., 30, 60, 120, and 240 minutes).[21]
-
Data Analysis:
-
Draw a region of interest (ROI) around the stomach on each image.
-
Quantify the radioactive counts within the ROI at each time point.
-
Correct all counts for radioactive decay back to T=0.
-
Calculate the percentage of gastric retention at each time point using the formula: (% Retention) = (Counts at time T / Counts at T=0) * 100.
-
Compare the retention curves between vehicle- and Metopimazine-treated groups using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).
-
Expected Data Output:
| Treatment Group | % Gastric Retention at 60 min (Mean ± SEM) | % Gastric Retention at 120 min (Mean ± SEM) | % Gastric Retention at 240 min (Mean ± SEM) |
| Healthy Control + Vehicle | 45 ± 5% | 15 ± 3% | < 5% |
| Gastroparetic + Vehicle | 85 ± 6% | 70 ± 8% | 40 ± 7% |
| Gastroparetic + Metopimazine (3 mg/kg) | 60 ± 7% | 40 ± 5% | 15 ± 4% |
| Gastroparetic + Metopimazine (10 mg/kg) | 50 ± 6% | 25 ± 4% | < 10%** |
| p<0.05, **p<0.01 vs. Gastroparetic + Vehicle. Data are hypothetical. |
Protocol 2: Electrogastrography (EGG) for Myoelectrical Activity
EGG is a non-invasive technique that measures gastric myoelectrical activity, or "slow waves," from the abdominal surface.[24][25] In gastroparesis, this activity can be dysrhythmic (e.g., bradygastria, tachygastria), which correlates with poor motility.[25][26] EGG allows for the assessment of whether Metopimazine can normalize these electrical patterns.
Causality: Normal gastric contractions are coordinated by underlying electrical rhythms. Abnormal rhythms lead to inefficient peristalsis. This protocol investigates if Metopimazine's prokinetic effect is associated with the restoration of normal gastric myoelectrical activity.
Caption: Workflow for a preclinical electrogastrography (EGG) study.
Detailed Methodology:
-
Animal Preparation: After overnight fasting and drug/vehicle administration (as in 2.2), lightly anesthetize the animal. Shave the abdominal area over the stomach.
-
Electrode Placement: Place three cutaneous Ag/AgCl electrodes on the abdomen. A common configuration is one active electrode over the antrum, a second active electrode more proximal, and a reference electrode on a flank or leg.[27]
-
Preprandial Recording: Record baseline EGG activity for 30 minutes in the fasted state.
-
Meal and Postprandial Recording: Administer a non-radioactive, palatable meal (e.g., standard chow mash). Immediately begin recording postprandial EGG activity for at least 60 minutes. The physiological increase in electrical power after a meal is a key indicator of a normal response.[25]
-
Data Analysis:
-
The raw EGG signal is processed and filtered to remove noise from respiration and movement.
-
Perform spectral analysis (e.g., Fast Fourier Transform) to determine the dominant frequency and dominant power of the signal.
-
Dominant Frequency (DF): The frequency with the highest power in the spectrum. In healthy rodents, this is typically in the 4-6 cycles per minute (cpm) range.
-
Percentage of Normal Rhythm: The percentage of time the DF falls within the normal range.
-
Postprandial/Preprandial Power Ratio: The ratio of the dominant power after the meal to the dominant power before the meal. A ratio >1 is expected in healthy subjects.[27]
-
Compare these parameters between treatment groups.
-
Expected Data Output:
| Treatment Group | Dominant Frequency (cpm) (Mean ± SEM) | % Normal Rhythm (4-6 cpm) (Mean ± SEM) | Postprandial/Preprandial Power Ratio (Mean ± SEM) |
| Healthy Control + Vehicle | 5.1 ± 0.2 | 92 ± 4% | 2.5 ± 0.3 |
| Gastroparetic + Vehicle | 2.8 ± 0.4 (Bradygastria) | 35 ± 6% | 1.1 ± 0.2 |
| Gastroparetic + Metopimazine (10 mg/kg) | 4.9 ± 0.3 | 85 ± 5% | 2.1 ± 0.4 |
| p<0.05 vs. Gastroparetic + Vehicle. Data are hypothetical. |
Conclusion and Future Directions
Metopimazine and its primary metabolite, this compound, represent a compelling area of research for gastroparesis. Its mechanism as a peripherally restricted dopamine D2 antagonist offers a potentially safer alternative to existing therapies.[7][9] The protocols outlined in this guide—gastric emptying scintigraphy and electrogastrography—provide a robust framework for evaluating its prokinetic efficacy in preclinical models.
Successful demonstration of efficacy in these models would support further investigation into its specific effects on different patient etiologies (e.g., diabetic vs. idiopathic) and could help refine the clinical development path for this promising compound.
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Manini, M. L., et al. (2010). New-generation 5-HT4 receptor agonists: potential for treatment of gastrointestinal motility disorders. Expert Opinion on Investigational Drugs. [Link]
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Corsetti, M., et al. (2016). Randomized clinical trial: a controlled pilot trial of the 5-HT4 receptor agonist revexepride in patients with symptoms suggestive of gastroparesis. Neurogastroenterology & Motility. [Link]
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Gourcerol, G., & McCallum, R. W. (2023). Electrogastrography for suspected gastroparesis. ResearchGate. [Link]
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Knight, L. C. (2019). Gastric Emptying Scintigraphy. Journal of Nuclear Medicine Technology. [Link]
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Lee, M. J., et al. (2014). 5-HT4 Receptor Agonists in the Treatment of Gastrointestinal Motility Disorders: Current Status and Perspective. Graphy Publications. [Link]
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Abell, T. L., et al. (2008). Consensus Recommendations for Gastric Emptying Scintigraphy: A Joint Report of the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine. Journal of Nuclear Medicine Technology. [Link]
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Gourcerol, G., & McCallum, R. W. (2023). Electrogastrography for suspected gastroparesis. Clinical Tree. [Link]
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Scott, L. J. (2009). Metopimazine. ResearchGate. [Link]
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Ziessman, H. A., et al. (2024). Gastric Emptying Scintigraphy Protocol Optimization Using Machine Learning for the Detection of Delayed Gastric Emptying. MDPI. [Link]
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Kuo, P., et al. (2021). Randomised study: effects of the 5-HT4 receptor agonist felcisetrag vs placebo on gut transit in patients with gastroparesis. Alimentary Pharmacology & Therapeutics. [Link]
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Parkman, H. P., et al. (2025). A Phase 2 Randomized, Double-Blind, Placebo-Controlled Study of the Safety and Efficacy of Metopimazine Mesylate (NG101) in Participants With Gastroparesis. The American Journal of Gastroenterology. [Link]
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Matilda. (n.d.). A Phase 2 Randomized, Double-Blind, Placebo-Controlled Study of the Safety and Efficacy of Metopimazine Mesylate (NG101) in Participants With Gastroparesis. Matilda. [Link]
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Parmentier, C., et al. (2021). Metopimazine is primarily metabolized by a liver amidase in humans. Pharmacology Research & Perspectives. [Link]
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Asghar, S. M., & Jee, S. R. (2023). Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile. MDPI. [Link]
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Asghar, S. M., & Jee, S. R. (2023). Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile. Vrije Universiteit Amsterdam. [Link]
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Snape, W. J., et al. (1982). A multicenter placebo-controlled clinical trial of oral metoclopramide in diabetic gastroparesis. Digestive Diseases and Sciences. [Link]
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Application Note: The Critical Role of Metopimazine Acid as a Reference Standard in Drug Metabolism and Pharmacokinetic Studies
Abstract
Metopimazine is a phenothiazine derivative antiemetic agent that undergoes extensive first-pass metabolism.[1][2] Its principal circulating metabolite in humans is Metopimazine Acid (MPZA), which is present in plasma at concentrations many times higher than the parent drug.[1][3] Therefore, a thorough understanding of the formation, distribution, and clearance of MPZA is fundamental to accurately characterizing the overall pharmacokinetics and safety profile of Metopimazine. This application note details the essential role of a well-characterized this compound reference standard in drug metabolism studies. It provides validated, step-by-step protocols for the quantitative bioanalysis of MPZA in human plasma via LC-MS/MS and for its identification in in vitro metabolism systems. These protocols are designed to ensure data integrity, accuracy, and regulatory compliance.
Introduction: The Significance of Metopimazine Metabolism
Metopimazine is a potent dopamine D2 receptor antagonist used to treat nausea and vomiting.[4][5] Upon oral administration, it is rapidly and primarily metabolized by a liver amidase to form this compound.[2][3][4] This metabolic conversion is so significant that MPZA becomes the major drug-related component in systemic circulation.[1] Consequently, regulatory agencies require a precise quantification of this major metabolite to fully assess the drug's exposure, metabolic pathways, and potential for drug-drug interactions.[6][7]
The use of a highly purified and thoroughly characterized reference standard is not merely a technical requirement but the cornerstone of valid bioanalytical science.[8][9] It serves as the definitive benchmark for:
-
Identity Confirmation: Unequivocally confirming the presence of the metabolite in various biological matrices.
-
Accurate Quantification: Establishing a precise concentration-response relationship to measure the amount of metabolite in study samples.[10]
-
Method Validation: Ensuring that the analytical method is reliable, reproducible, and fit for its intended purpose, in line with guidelines from bodies like the FDA and EMA.[6][11]
Metabolic Pathway of Metopimazine
The primary metabolic pathway for Metopimazine involves the hydrolysis of the terminal carboxamide group to a carboxylic acid, yielding this compound. This reaction is catalyzed predominantly by a liver microsomal amidase, with a minor contribution from cytosolic aldehyde oxidase.[2][12] Cytochrome P450 (CYP) enzymes play a negligible role in this specific transformation.[2][3]
Caption: Metabolic conversion of Metopimazine to this compound.
Physicochemical Characterization of the Reference Standard
A qualified reference standard must have a well-documented identity and purity.
| Property | Value | Source |
| Chemical Name | 1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid | [13] |
| CAS Number | 18182-00-8 | [13] |
| Molecular Formula | C22H26N2O4S2 | [13] |
| Molecular Weight | 446.6 g/mol | [13] |
| Purity | ≥98% (as determined by HPLC, qNMR) | N/A |
| Certificate of Analysis | Required; must detail purity, identity confirmation (e.g., MS, NMR), and storage conditions. |
Application 1: Quantitative Bioanalysis of this compound in Human Plasma by LC-MS/MS
This protocol provides a robust method for the sensitive and specific quantification of this compound in human plasma, suitable for pharmacokinetic studies.[14]
4.1. Principle and Objective To accurately measure concentrations of this compound in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol uses a protein precipitation method for sample cleanup and a stable isotope-labeled internal standard (IS) to ensure accuracy.
4.2. Materials and Reagents
-
This compound Reference Standard
-
Zolpidem-d6 (Internal Standard) or other suitable IS
-
Blank human plasma (K2EDTA)
-
Acetonitrile (HPLC or Optima grade)
-
Methanol (HPLC or Optima grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
4.3. Detailed Step-by-Step Protocol
-
Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound reference standard and the internal standard. Dissolve in methanol to create individual 1 mg/mL stock solutions. Store at -20°C.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 acetonitrile:water to prepare working solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
-
-
Preparation of Calibration Curve and QC Samples:
-
Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 8-10 non-zero points) and at least three levels of QC samples (low, medium, high).
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma samples (calibrators, QCs, or study samples) into 1.5 mL microcentrifuge tubes.
-
Add 20 µL of the IS working solution to each tube (except for blank matrix samples) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
4.4. LC-MS/MS Instrumental Conditions
The following table provides typical starting parameters. These must be optimized for the specific instrument used.
| Parameter | Recommended Condition |
| LC System | Agilent 1290 Infinity II UHPLC or equivalent |
| Column | ACE Excel 3 SuperC18 (75 x 3.0 mm, 3 µm) or equivalent C18 column |
| Mobile Phase A | 0.5 mM Ammonium Formate in 90:10 Water:Methanol (v/v) with 0.1% Formic Acid |
| Mobile Phase B | 0.5 mM Ammonium Formate in Methanol with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Gradient | A rapid gradient from 5% to 95% B over 3-4 minutes |
| Injection Volume | 5 µL |
| MS System | Agilent 6470 Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of the reference standard. |
| This compound | e.g., Precursor Ion [M+H]⁺ → Product Ion |
| Internal Standard | e.g., Precursor Ion [M+H]⁺ → Product Ion |
4.5. Data Analysis and Method Validation The analytical method must be fully validated according to the principles outlined in the FDA M10 or ICH M10 guidance.[6][7][11] This includes assessing selectivity, accuracy, precision, recovery, matrix effects, and stability. The concentration of this compound in samples is determined by calculating the peak area ratio (analyte/IS) and interpolating from the weighted (e.g., 1/x²) linear regression of the calibration curve.
Caption: Workflow for the quantitative bioanalysis of this compound.
Application 2: In Vitro Metabolite Identification
This protocol uses the this compound reference standard to confirm its formation in an in vitro system, such as human liver microsomes (HLM).[15][16]
5.1. Principle and Objective To incubate the parent drug, Metopimazine, with a metabolically active system (HLM) and confirm the identity of the resulting metabolite by comparing its chromatographic retention time and mass spectral data with the authentic this compound reference standard.
5.2. Materials and Reagents
-
Metopimazine
-
This compound Reference Standard
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold, containing an analytical internal standard if desired)
5.3. Detailed Step-by-Step Protocol
-
Incubation Preparation:
-
Prepare a master mix containing phosphate buffer and HLM (final protein concentration of 0.5-1.0 mg/mL). Pre-warm at 37°C for 5 minutes.
-
Prepare a solution of Metopimazine in a minimal amount of organic solvent (e.g., DMSO <0.2% final concentration) and add it to the master mix to a final substrate concentration of 1-10 µM.
-
-
Initiating the Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C in a shaking water bath.
-
Prepare a negative control incubation by omitting the NADPH regenerating system.
-
-
Terminating the Reaction:
-
At various time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Immediately terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Vortex the terminated samples and centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS.
-
Separately, inject a solution of the this compound reference standard using the same LC-MS/MS method.
-
5.4. Data Interpretation
-
A new peak should appear in the chromatograms of the active incubations that is absent or significantly smaller in the negative control.
-
The identity of this compound is confirmed if the retention time and the mass spectrum (or MRM transition) of this new peak exactly match those of the authentic reference standard.[17]
Conclusion
The this compound reference standard is an indispensable tool for the robust and reliable characterization of Metopimazine's metabolism and pharmacokinetics. Its proper use in validated bioanalytical methods ensures the generation of high-quality, accurate data essential for regulatory submissions and for advancing the clinical development of Metopimazine. Adherence to the protocols and principles described herein provides researchers with a validated framework for their drug metabolism studies.
References
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Metopimazine - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Metopimazine | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved January 15, 2026, from [Link]
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FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Retrieved January 15, 2026, from [Link]
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HPLC-MS/MS parameters for metopimazine and its metabolites, and internal standard (zolpidem-d6). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Fretland, A. J., et al. (2022). Metopimazine is primarily metabolized by a liver amidase in humans. Pharmacology Research & Perspectives, 10(1), e00903. Retrieved January 15, 2026, from [Link]
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This compound | C22H26N2O4S2 | CID 46782362. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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FDA. (2023). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. Retrieved January 15, 2026, from [Link]
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Metopimazine is primarily metabolized by a liver amidase in humans. (2022). Pharmacology Research & Perspectives. PubMed. Retrieved January 15, 2026, from [Link]
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The Crucial Role of Reference Standards in the Pharmaceutical Industry! (2024). LinkedIn. Retrieved January 15, 2026, from [Link]
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Role of human liver microsomes in in vitro metabolism of metamizole. (2022). Mediterranean Journal of Pharmacy and pharmaceutical sciences. Retrieved January 15, 2026, from [Link]
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Reference Standards, Types, Uses, Preparation & Qualification. (2020). Veeprho. Retrieved January 15, 2026, from [Link]
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Metabolism of metopimazine in humans showing the formation of the major... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (n.d.). Agilent. Retrieved January 15, 2026, from [Link]
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In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
ICH M10 on bioanalytical method validation. (2022). European Medicines Agency. Retrieved January 15, 2026, from [Link]
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Role of human liver microsomes in in vitro metabolism of drugs-a review. (2010). Applied Biochemistry and Biotechnology. PubMed. Retrieved January 15, 2026, from [Link]
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FDA. (2019). M10 BIOANALYTICAL METHOD VALIDATION. U.S. Food and Drug Administration. Retrieved January 15, 2026, from [Link]
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Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. Retrieved January 15, 2026, from [Link]
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Differential Pulse Cathodic Voltammetric Determination of Metopimazine in Dosage Forms through Treatment with Oxone. (n.d.). French-Ukrainian Journal of Chemistry. Retrieved January 15, 2026, from [Link]
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Metopimazine | CAS#:14008-44-7. (n.d.). Chemsrc. Retrieved January 15, 2026, from [Link]
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What is the mechanism of Metopimazine? (2024). Patsnap Synapse. Retrieved January 15, 2026, from [Link]
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Quality By Design The Importance Of Reference Standards In Drug Development. (n.d.). Outsourced Pharma. Retrieved January 15, 2026, from [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). KCAS Bio. Retrieved January 15, 2026, from [Link]
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CAS No : 14008-44-7 | Product Name : Metopimazine. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]
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A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. (2022). MDPI. Retrieved January 15, 2026, from [Link]
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Application of In Vitro Metabolism Activation in High-Throughput Screening. (2021). MDPI. Retrieved January 15, 2026, from [Link]
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Application Note: High-Throughput Cellular Assays for Determining the Potency of Metopimazine Acid at the Dopamine D2 Receptor
Abstract
Metopimazine is a peripherally selective phenothiazine derivative used as an antiemetic agent.[1] It functions primarily as a potent antagonist of the dopamine D2 and D3 receptors.[2] Following administration, Metopimazine is rapidly metabolized in the liver to its major circulating metabolite, Metopimazine Acid.[1][2] While this compound is reported to be significantly less potent than the parent compound, quantifying its activity at the dopamine D2 receptor (D2R) is crucial for a comprehensive understanding of the drug's overall pharmacological profile and duration of action. This guide provides detailed protocols for two robust, cell-based functional assays designed to determine the potency (typically as an IC₅₀ value) of this compound: a cAMP Inhibition Assay and a CRE-Luciferase Reporter Gene Assay.
Introduction: The Pharmacology of Metopimazine and its Acid Metabolite
Metopimazine exerts its antiemetic effects by blocking D2 receptors, particularly in the chemoreceptor trigger zone (CTZ).[1][3] The D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, couples to inhibitory G proteins (Gαi/o).[4][5][6] This initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[5][7]
Metopimazine is rapidly converted to this compound, its primary metabolite in humans.[2] One report suggests this acid metabolite is approximately 200-fold less potent at D2 receptors than Metopimazine.[1] Verifying and accurately quantifying this potency is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for assessing the contribution of the metabolite to the overall clinical effect. The following protocols offer validated, high-throughput compatible methods for this purpose.
The Dopamine D2 Receptor Signaling Pathway
Understanding the D2R signaling pathway is fundamental to assay design. As a Gαi-coupled receptor, its canonical pathway involves the inhibition of cAMP production. This provides a direct, proximal readout of receptor antagonism. A downstream consequence of altered cAMP levels is the modulation of transcription factors, such as the cAMP Response Element-Binding protein (CREB), which can be harnessed in reporter gene assays.
Caption: Dopamine D2 Receptor Gαi-coupled signaling pathway.
Recommended Cell Lines and Reagents
A foundational requirement for these assays is a mammalian cell line stably expressing the human dopamine D2 receptor. Host cells like Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) are industry standards due to their robust growth and amenability to transfection.
Table 1: Recommended Cell Lines
| Cell Line Name | Host Cell | Supplier | Catalog Number (Example) | Key Feature |
|---|---|---|---|---|
| CHO-K1/D2/Gα15 | CHO-K1 | GenScript | M00152 | Co-expression of Gα15 allows coupling to calcium pathway, but suitable for cAMP.[8] |
| ChemiScreen™ D2L | CHO | Sigma-Aldrich | HTS095C | Optimized for robust cAMP signal.[9] |
| cAMPNOMAD D2 | U2OS | Innoprot | P70518 | Expresses a fluorescent cAMP biosensor.[10] |
| D2 Receptor Cell Line| HEK293T | Multispan | C1336a | High-level expression for various functional assays.[11] |
Note: The choice of cell line may require optimization of parameters like cell seeding density and agonist concentration.
Assay Protocol 1: cAMP Hunter™ HTRF Assay (Antagonist Mode)
This protocol measures the ability of this compound to counteract dopamine-mediated inhibition of forskolin-stimulated cAMP production. Forskolin directly activates adenylyl cyclase, raising intracellular cAMP levels.[5][12] A D2R agonist (dopamine) will inhibit this rise. An antagonist (this compound) will reverse this inhibition, restoring cAMP levels. The Homogeneous Time-Resolved Fluorescence (HTRF) format is a sensitive, robust method for quantifying cAMP.[3][4][6]
Caption: Experimental workflow for the HTRF cAMP antagonist assay.
Step-by-Step Methodology
Part A: Dopamine Agonist EC₅₀ Determination Before testing the antagonist, the potency of the agonist (dopamine) must be determined in the assay system to select an appropriate concentration for stimulation (typically EC₅₀ to EC₈₀).
-
Cell Plating: Seed D2R-expressing CHO-K1 cells into a 384-well white plate at a density of 5,000-10,000 cells/well. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of dopamine.
-
Assay:
-
Aspirate growth media from cells.
-
Add 5 µL of stimulation buffer containing a fixed concentration of forskolin (e.g., 10 µM).
-
Add 5 µL of the dopamine serial dilution.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of HTRF cAMP-d2 reagent, followed by 5 µL of anti-cAMP-Cryptate reagent.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader.
-
Analysis: Plot the HTRF ratio against the dopamine concentration and fit a dose-response curve to determine the EC₅₀ value. An EC₈₀ concentration is typically used for antagonist assays.[2]
Part B: this compound Antagonist IC₅₀ Determination
-
Cell Plating: Plate cells as described in Part A.
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare a solution of dopamine at 2x its EC₈₀ concentration mixed with 2x the final forskolin concentration.
-
-
Assay:
-
Aspirate growth media.
-
Add 5 µL of the this compound serial dilution to the appropriate wells. Include "no antagonist" (vehicle) and "no stimulation" controls.
-
Immediately add 5 µL of the dopamine/forskolin mixture.
-
Incubate for 30 minutes at room temperature.
-
Add HTRF detection reagents as described in Part A.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition & Analysis:
-
Read the plate and calculate the HTRF ratio.
-
Normalize the data:
-
0% inhibition = signal from cells with dopamine/forskolin only.
-
100% inhibition = signal from cells with forskolin only (or maximum signal observed with saturating antagonist).
-
-
Plot the normalized response against the log concentration of this compound.
-
Fit a sigmoidal dose-response (variable slope) curve to calculate the IC₅₀.
-
Table 2: Expected Quantitative Data (cAMP Assay)
| Parameter | Description | Example Value |
|---|---|---|
| Dopamine EC₅₀ | Concentration for 50% maximal inhibition of forskolin-stimulated cAMP. | 2.76 x 10⁻⁶ M[1] |
| Dopamine EC₈₀ | Concentration for 80% maximal inhibition (used for antagonist assay). | ~1 x 10⁻⁵ M (Calculated) |
| This compound IC₅₀ | Concentration for 50% reversal of dopamine's effect. | To be determined |
| Z'-factor | Assay quality metric for HTS suitability. | > 0.5 |
Assay Protocol 2: CRE-Luciferase Reporter Gene Assay
This assay provides a downstream, transcriptional readout of D2R activation. Inhibition of cAMP production by D2R activation leads to reduced PKA activity and decreased phosphorylation of the transcription factor CREB. This, in turn, reduces the expression of a reporter gene (e.g., firefly luciferase) driven by a promoter containing multiple cAMP Response Elements (CRE).[7][13] An antagonist like this compound will block this effect, restoring luciferase expression.
Step-by-Step Methodology
-
Cell Line Generation/Use: Utilize a D2R-expressing cell line (e.g., HEK293) that has been co-transfected with a CRE-luciferase reporter plasmid. Stable cell lines are preferred for consistency.
-
Cell Plating: Seed the stable reporter cells into a 96-well or 384-well white, clear-bottom plate. Incubate overnight.
-
Dopamine EC₅₀ Determination:
-
Prepare a serial dilution of dopamine.
-
Treat cells with the dopamine dilution series and incubate for 4-6 hours. This duration is required for transcription and translation of the reporter protein.
-
Aspirate media, lyse the cells, and add luciferase substrate (e.g., ONE-Glo™).
-
Measure luminescence on a plate reader.
-
Determine the EC₅₀ and EC₈₀ of dopamine (note: in this assay, dopamine decreases the luminescent signal).
-
-
This compound IC₅₀ Determination:
-
Plate cells as described above.
-
Pre-treat cells with a serial dilution of this compound for 15-30 minutes.
-
Add dopamine at its pre-determined EC₈₀ concentration to all wells except the "no stimulation" controls.
-
Incubate for 4-6 hours at 37°C.
-
Measure luciferase activity as described above.
-
-
Data Analysis:
-
Normalize the data:
-
0% activity = luminescence with dopamine (EC₈₀) alone.
-
100% activity = luminescence with vehicle (no dopamine).
-
-
Plot the normalized response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Trustworthiness and Self-Validation
To ensure the integrity of the generated data, each assay plate must include critical controls:
-
Positive Control (Maximal Signal): For cAMP assays, cells treated with forskolin only. For reporter assays, cells treated with vehicle only.
-
Negative Control (Minimal Signal): For cAMP assays, cells treated with a saturating concentration of dopamine plus forskolin. For reporter assays, cells treated with a saturating concentration of dopamine.
-
Reference Antagonist: A known D2R antagonist (e.g., Haloperidol, Sulpiride) should be run in parallel to confirm the assay is performing as expected.
-
Z'-Factor Calculation: For high-throughput screening, the Z'-factor should be calculated from the positive and negative controls to assess assay quality and robustness. A Z' > 0.5 is considered excellent for screening.
By explaining the causality behind experimental choices—such as determining the agonist EC₈₀ to ensure the antagonist is tested within a sensitive range of the dose-response curve—and including these self-validating controls, these protocols provide a trustworthy system for potency determination.
References
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Wikipedia contributors. (2023). Metopimazine. Wikipedia. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Metopimazine?[Link]
-
Svenningsson, P., et al. (2013). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Frontiers in Neuroanatomy. [Link]
-
Patsnap Synapse. (2024). What is Metopimazine used for?[Link]
-
Kaya, E., et al. (2018). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction. [Link]
-
NCI Thesaurus. (2025). Metopimazine. [Link]
-
GenScript. (n.d.). Human Dopamine D2 Receptor Cell Line. [Link]
-
Ford, C. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. The Neuroscientist. [Link]
-
SciSpace. (n.d.). Enhanced cAMP-based assay for GPCR deorphanization. [Link]
-
Innoprot. (n.d.). cAMPNOMAD D2 Dopamine Receptor Cell Line. [Link]
-
Stoddart, L. A., et al. (2017). Reporter gene assays for investigating GPCR signaling. Methods in Cell Biology. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46782362, this compound. [Link]
-
Multispan, Inc. (n.d.). HUMAN RECOMBINANT D2 RECEPTOR. [Link]
-
GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. [Link]
-
Wikipedia contributors. (2023). Dopamine receptor. Wikipedia. [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]
-
Ingall, A. H., et al. (2001). Reporter-gene systems for the study of G-protein-coupled receptors. Current Opinion in Pharmacology. [Link]
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Introduction: The Scientific Imperative for Characterizing Metopimazine Acid
An in-depth guide to the high-throughput screening of Metopimazine Acid for binding affinity to the Dopamine D2 Receptor.
Metopimazine is a phenothiazine derivative employed as a potent antiemetic, exerting its therapeutic effects primarily through the antagonism of Dopamine D2 and D3 receptors.[1][2][3] The drug's mechanism is centered on blocking dopaminergic signaling in the chemoreceptor trigger zone (CTZ) of the brainstem and at peripheral sites in the gastrointestinal tract.[4][5] Upon administration, Metopimazine is rapidly metabolized to its main circulating metabolite, this compound.[1][6] This metabolite is reported to be approximately 200-fold less potent at the D2 receptor than the parent compound.[5]
Understanding the precise binding affinity (Kᵢ) of this compound is critical for a complete pharmacological characterization. It allows researchers to quantify the contribution of the metabolite to the overall therapeutic and potential off-target effects, inform pharmacokinetic/pharmacodynamic (PK/PD) modeling, and guide the development of new chemical entities with optimized properties. High-throughput screening (HTS) provides the necessary scalability and efficiency to determine these binding characteristics robustly.
This application note provides a detailed framework for establishing and executing HTS campaigns to determine the binding affinity of this compound for the human Dopamine D2 receptor (D₂R), a G-protein coupled receptor (GPCR).[7][8] We present a primary screening protocol using Homogeneous Time-Resolved Fluorescence (HTRF) and a confirmatory, orthogonal protocol using the well-established Scintillation Proximity Assay (SPA).
Technology Selection: Choosing the Optimal HTS Assay
The selection of an appropriate assay technology is paramount for a successful HTS campaign. The ideal assay should be robust, sensitive, miniaturizable, and resistant to artifacts. For GPCR targets like the D₂R, several mature technologies are available.
Table 1: Comparison of HTS Technologies for D₂R Binding Assays
| Technology | Principle | Advantages | Disadvantages | Suitability |
| HTRF | TR-FRET between a donor-labeled receptor and an acceptor-labeled ligand. | Homogeneous (no-wash), low background, high sensitivity, non-radioactive.[9] | Requires specific fluorescently labeled ligands and tagged receptors. | Primary Screen |
| SPA | A radioligand binding to a receptor-coated scintillant bead generates light. | Homogeneous, highly sensitive, well-validated for GPCRs.[10][11] | Requires radioactivity (safety, cost, disposal), potential for color quenching. | Confirmatory Screen |
| Fluorescence Polarization (FP) | Change in the rotation speed (and thus light polarization) of a small fluorescent ligand upon binding to a large receptor. | Homogeneous, non-radioactive, simple instrumentation.[12][13] | Smaller assay window, sensitive to light scattering compounds.[14] | Orthogonal Validation |
| Surface Plasmon Resonance (SPR) | Label-free detection of mass changes on a sensor surface as the ligand binds to the immobilized receptor. | Provides real-time kinetic data (kₐ, kₔ) and affinity (K₋).[15][16] | Lower throughput, requires specialized equipment, challenging for membrane proteins. | Hit Characterization |
Rationale for Selection:
-
Primary Screen (HTRF): We have selected HTRF as the primary assay due to its exceptional performance in HTS settings. Its homogeneous format minimizes pipetting steps, reducing variability and increasing throughput, while the time-resolved FRET mechanism significantly reduces compound interference from autofluorescence.[9]
-
Confirmatory Screen (SPA): To ensure the highest confidence in our results, we employ SPA as an orthogonal confirmatory assay. By using a different detection modality (radioactivity vs. fluorescence), this method effectively filters out false positives that may arise from technology-specific artifacts (e.g., fluorescence quenching or enhancement in the HTRF assay).
Primary Screen: HTRF Competition Binding Assay
This protocol describes a competitive binding assay in a 384-well format, where this compound competes with a known fluorescently-labeled D₂R antagonist for binding to a terbium cryptate-labeled D₂R.
Assay Principle
The assay leverages HTRF technology, a form of time-resolved fluorescence resonance energy transfer (TR-FRET).[17] A D₂R preparation, tagged with a long-lifetime terbium cryptate donor (Eu-cryptate or Lumi4-Tb), is incubated with a D₂R antagonist labeled with a compatible fluorescent acceptor (e.g., d2 or red). When the fluorescent antagonist binds to the tagged receptor, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation. The addition of an unlabeled competitor, this compound, displaces the fluorescent antagonist, leading to a decrease in the FRET signal. This decrease is proportional to the binding affinity of the test compound.
Experimental Workflow: HTRF
Caption: HTRF competitive binding assay workflow.
Detailed Protocol: HTRF
-
Reagent Preparation:
-
D₂R-Terbium Membranes: Use commercially available cell membranes from a stable cell line (e.g., HEK293) expressing SNAP-tag-D₂R labeled with Terbium cryptate, or prepare in-house.[18][19] Thaw on ice and dilute to the desired concentration (e.g., 2-5 µ g/well ) in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Fluorescent Ligand: Dilute a red- or d2-labeled D₂R antagonist (e.g., Spiperone-d2) to 2X the final concentration in assay buffer. The final concentration should be at or near the K₋ of the ligand for the receptor (e.g., 5-10 nM).[17]
-
This compound: Prepare a serial dilution series (e.g., 11 points, 1:3 dilution) in 100% DMSO, then dilute this series into assay buffer to create a 4X final concentration plate. The final DMSO concentration in the assay should not exceed 1%.
-
Controls: Prepare solutions for Total Binding (assay buffer + DMSO) and Non-Specific Binding (a high concentration of a known unlabeled D₂R antagonist, e.g., 10 µM Haloperidol).
-
-
Assay Procedure (384-well plate, 20 µL final volume):
-
Add 5 µL of 4X this compound dilutions or controls to the appropriate wells.
-
Add 5 µL of 2X fluorescent ligand to all wells.
-
Initiate the binding reaction by adding 10 µL of 2X D₂R-Terbium membrane suspension to all wells.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar).[17] Measure emission at 665 nm (acceptor) and 620 nm (donor) after a 50-100 µs delay following excitation at ~337 nm.
-
-
Data Analysis:
-
Calculate the HTRF Ratio for each well: Ratio = (Emission_665nm / Emission_620nm) * 10,000.
-
Normalize the data: % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_NSB) / (Ratio_Total - Ratio_NSB)).
-
Plot % Inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K₋)), where [L] is the concentration of the fluorescent ligand and K₋ is its dissociation constant.[20]
-
Assess assay quality by calculating the Z'-factor: Z' = 1 - (3*(SD_Total + SD_NSB)) / |Mean_Total - Mean_NSB|. An assay with a Z' > 0.5 is considered robust for HTS.
-
Confirmatory Screen: Scintillation Proximity Assay (SPA)
This protocol validates hits from the primary screen using a different biophysical principle, minimizing the risk of technology-specific artifacts.
Assay Principle
SPA is a homogeneous radioligand binding assay.[21] In this setup, cell membranes containing the D₂R are captured onto SPA beads that contain a scintillant. A radiolabeled D₂R ligand (e.g., [³H]-Spiperone) is added. When the radioligand binds to the receptor on the bead, the emitted beta particles are close enough to excite the scintillant, producing a light signal. Beta particles from unbound radioligand in the solution are too far away, and their energy is absorbed by the aqueous medium without generating a signal.[10][22] this compound will compete with the radioligand for the receptor binding site, causing a concentration-dependent decrease in the light signal.
Experimental Workflow: SPA
Caption: Scintillation Proximity Assay (SPA) workflow.
Detailed Protocol: SPA
-
Reagent Preparation:
-
D₂R Membranes: Prepare membranes from cells overexpressing D₂R as described for the HTRF assay. Dilute to a final concentration of 5-15 µg protein per well in assay buffer.
-
Radioligand: Dilute [³H]-Spiperone (a high-affinity D₂R antagonist) in assay buffer to a final concentration near its K₋ (e.g., 0.2-0.5 nM).[23][24]
-
This compound: Prepare serial dilutions as described for the HTRF assay.
-
SPA Beads: Resuspend Wheat Germ Agglutinin (WGA) coated SPA beads in assay buffer to a concentration of 1 mg/mL. WGA binds to glycosylated residues on the cell membrane, capturing the receptors.
-
Controls: Prepare Total Binding (assay buffer + DMSO) and Non-Specific Binding (10 µM Haloperidol or unlabeled Spiperone).
-
-
Assay Procedure (96-well plate, 100 µL final volume):
-
To each well, add 25 µL of the this compound dilutions or controls.
-
Add 25 µL of the diluted [³H]-Spiperone.
-
Combine the D₂R membranes and WGA-SPA beads in a single suspension and add 50 µL of this mixture to each well to start the reaction.
-
Seal the plate and incubate for 90 minutes at room temperature with gentle agitation, followed by 3 hours without agitation to allow the beads to settle.
-
Count the plate in a suitable microplate scintillation counter (e.g., PerkinElmer MicroBeta²).
-
-
Data Analysis:
-
The raw data is in Counts Per Minute (CPM).
-
Normalize the data: % Inhibition = 100 * (1 - (CPM_Sample - CPM_NSB) / (CPM_Total - CPM_NSB)).
-
Perform curve fitting and calculate IC₅₀ and Kᵢ values as described in the HTRF protocol.
-
Mechanism of Action at the D₂ Receptor
This compound acts as a competitive antagonist at the Dopamine D₂ receptor. It competes with the endogenous ligand, dopamine, as well as other ligands, for the orthosteric binding site on the receptor. This binding event does not trigger the conformational change required for G-protein coupling (typically Gαi/o for D₂R), thereby blocking downstream signaling cascades such as the inhibition of adenylyl cyclase.
Caption: Antagonism of D₂R signaling by this compound.
Conclusion
The protocols detailed in this application note provide a robust, high-throughput framework for accurately determining the binding affinity of this compound at the Dopamine D₂ receptor. The combination of a highly efficient HTRF primary assay and a mechanistically distinct SPA confirmatory assay ensures the generation of high-quality, reliable data. This information is invaluable for building a comprehensive pharmacological profile of Metopimazine and its metabolites, ultimately supporting advanced drug discovery and development programs.
References
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Title: Metopimazine - Wikipedia Source: Wikipedia URL: [Link]
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Title: What is the mechanism of Metopimazine? Source: Patsnap Synapse URL: [Link]
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Title: What is Metopimazine used for? Source: Patsnap Synapse URL: [Link]
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Title: Metopimazine Source: Go Finto URL: [Link]
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Title: Metopimazine Source: ResearchGate URL: [Link]
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Title: Dopamine d2 receptor HTRF binding kinetics Source: BMG LABTECH URL: [Link]
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Title: High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor Source: PubMed URL: [Link]
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Title: Screening for GPCR Ligands Using Surface Plasmon Resonance Source: ACS Publications URL: [Link]
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Title: Fluorescence Polarization in GPCR Research Source: SGP URL: [Link]
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Title: Metopimazine mesylate by Neurogastrx for Emesis (Vomiting): Likelihood of Approval Source: Pharmaceutical Technology URL: [Link]
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Title: Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays Source: Molecular Devices URL: [Link]
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Title: Dopamine D1 receptor coupling to Gs/olf and Gq in rat striatum and cortex: a scintillation proximity assay (SPA)/antibody-capture characterization of benzazepine agonists Source: PubMed URL: [Link]
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Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]
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Title: HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications Source: PubMed Central URL: [Link]
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Title: Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors Source: PubMed Central URL: [Link]
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Title: Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors Source: National Institutes of Health URL: [Link]
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Title: Fluorescence Polarization (FP) Source: Molecular Devices URL: [Link]
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Title: this compound Source: PubChem URL: [Link]
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Title: Time-Resolved FRET-Based Assays to Characterize G Protein-Coupled Receptor Hetero-oligomer Pharmacology Source: PubMed URL: [Link]
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Title: Screening for GPCR Ligands Using Surface Plasmon Resonance Source: Semantic Scholar URL: [Link]
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Title: Surface plasmon resonance applied to G protein-coupled receptors Source: PubMed Central URL: [Link]
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Title: High-throughput flow cytometry cell-based assay to detect antibodies to N-methyl-D-aspartate receptor or dopamine-2 receptor in human serum Source: PubMed URL: [Link]
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Title: Plasmon Resonance Methods in GPCR Signaling and Other Membrane Events Source: PubMed Central URL: [Link]
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Title: Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors Source: PubMed URL: [Link]
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Title: Direct analysis of a GPCR-agonist interaction by surface plasmon resonance Source: Biochemistry URL: [Link]
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Title: Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands Source: University of Regensburg URL: [Link]
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Title: Establishing and optimizing a fluorescence polarization assay Source: Molecular Devices URL: [Link]
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Title: Scintillation proximity assay. What it is, how it works and what it is used for. Source: YouTube URL: [Link]
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Title: Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists Source: National Center for Biotechnology Information URL: [Link]
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Title: metoclopramide [Ligand Id: 241] activity data from GtoPdb and ChEMBL Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
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Title: D2 Dopamine Receptor Assay Source: Innoprot GPCR Functional Assays URL: [Link]
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Title: Scintillation proximity assay - Wikipedia Source: Wikipedia URL: [Link]
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Title: Scintillation proximity assay (SPA) technology to study biomolecular interactions Source: PubMed URL: [Link]
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Title: Pharmacokinetic study of metopimazine by oral route in children Source: PubMed Central URL: [Link]
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Application Notes and Protocols: Leveraging Metopimazine Acid for the Study of Peripherally Restricted Dopamine Antagonism
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Metopimazine Acid, a peripherally restricted dopamine D2/D3 receptor antagonist, for investigating the physiological and pathological roles of dopamine in the periphery. This document offers in-depth scientific background, detailed experimental protocols, and data interpretation guidelines to facilitate the effective use of this compound in both in vitro and in vivo research settings.
I. Introduction: The Significance of Peripheral Dopamine Signaling and the Utility of a Restricted Antagonist
Dopamine, a crucial catecholamine, functions not only as a neurotransmitter in the central nervous system (CNS) but also as a local chemical messenger in various peripheral tissues. Peripheral dopamine signaling is integral to the regulation of a wide array of physiological processes, including gastrointestinal motility, renal function, cardiovascular tone, and immune responses. Dysregulation of these peripheral dopamine pathways has been implicated in the pathophysiology of conditions such as gastroparesis, nausea and vomiting, hypertension, and certain inflammatory disorders[1][2].
A significant challenge in dissecting the specific functions of peripheral dopamine has been the confounding effects of centrally-acting dopamine antagonists, which can readily cross the blood-brain barrier (BBB) and induce neurological side effects like sedation and extrapyramidal symptoms[3]. The development and utilization of peripherally restricted dopamine antagonists, which are designed to minimize CNS penetration, are therefore paramount for selectively probing peripheral dopamine receptor function.
Metopimazine, a phenothiazine derivative, has been utilized as an antiemetic medication[4][5]. While Metopimazine itself exhibits some ability to cross the BBB, it is rapidly and extensively metabolized in the liver to its major active metabolite, this compound[3][6][7][8]. Crucially, this compound demonstrates markedly lower permeability across the BBB compared to its parent compound and other dopamine antagonists like metoclopramide[9][10]. This property makes this compound an exceptional pharmacological tool for the targeted investigation of peripheral dopamine D2/D3 receptor-mediated pathways. An in vitro study using a blood-brain barrier model showed that this compound has a significantly lower brain penetration than Metopimazine[9].
These application notes will focus on the practical application of this compound in experimental models, providing a framework for its use in elucidating the nuanced roles of peripheral dopamine.
II. Pharmacological Profile of Metopimazine and this compound
Metopimazine acts as a potent antagonist at dopamine D2 and D3 receptors[11]. Its primary therapeutic effects as an antiemetic are attributed to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) and peripherally in the gastrointestinal tract[4][5].
Metabolism and Peripheral Selectivity:
Following oral administration, Metopimazine undergoes extensive first-pass metabolism, primarily by liver amidases, to form this compound[3][6][7][8]. This metabolic conversion is a key feature that confers its peripheral selectivity. The resulting high circulating levels of this compound, coupled with its poor CNS penetration, ensure that the observed pharmacological effects are predominantly mediated by the antagonism of peripheral dopamine receptors. This metabolic profile, with minimal involvement of cytochrome P450 enzymes, also suggests a lower potential for drug-drug interactions[3][6].
Pharmacokinetic Parameters:
The table below summarizes key pharmacokinetic parameters for Metopimazine and its active metabolite, this compound.
| Parameter | Metopimazine | This compound | Reference(s) |
| Time to Maximum Plasma Concentration (Tmax) | ~60 minutes (oral) | ~2 hours (oral) | [11] |
| Elimination Half-life | ~2 hours | Longer than Metopimazine | [10] |
| Primary Metabolizing Enzyme | Liver Amidase | - | [3][6][7] |
| Blood-Brain Barrier Permeability | Moderate | Very Low | [9][10] |
III. Experimental Protocols
A. In Vitro Characterization of this compound
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor using a competitive radioligand binding assay.
Rationale: This assay quantifies the ability of this compound to displace a known high-affinity radiolabeled ligand from the D2 receptor, providing a measure of its receptor binding potency.
Materials:
-
Cell membranes from a stable cell line expressing human dopamine D2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Spiperone or a similar high-affinity D2 receptor antagonist.
-
Non-specific binding control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
This compound stock solution (in DMSO or appropriate solvent).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. The final concentration of the solvent should be kept constant across all wells and should not exceed 1% (v/v).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
Competitive Binding: 50 µL of this compound dilution, 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
DOT Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for determining the binding affinity of this compound.
Objective: To assess the functional antagonist activity of this compound at the dopamine D2 receptor by measuring its ability to reverse dopamine-induced inhibition of cyclic AMP (cAMP) production.
Rationale: The dopamine D2 receptor is a Gi/o-coupled receptor. Its activation by an agonist like dopamine leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. A functional antagonist will block this effect.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
Dopamine.
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).
Protocol:
-
Cell Culture: Culture the D2 receptor-expressing cells in appropriate medium until they reach the desired confluency.
-
Cell Plating: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Assay:
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of dopamine (typically the EC80 concentration) in the presence of forskolin.
-
Incubate for a specified time according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the dopamine-induced inhibition of cAMP production.
-
DOT Diagram: Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling and its antagonism by this compound.
B. In Vivo Evaluation of this compound
Objective: To investigate the effect of this compound on gastrointestinal transit time in a rodent model.
Rationale: Peripheral dopamine D2 receptors in the gut play an inhibitory role in gastrointestinal motility. Antagonism of these receptors is expected to promote motility.
Materials:
-
Male Wistar rats or Swiss Webster mice.
-
This compound.
-
Vehicle (e.g., 0.5% methylcellulose in water).
-
Non-absorbable marker (e.g., charcoal meal: 10% charcoal in 5% gum acacia).
-
Oral gavage needles.
Protocol:
-
Animal Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment. Fast the animals for 18-24 hours with free access to water.
-
Drug Administration: Administer this compound or vehicle via oral gavage or intraperitoneal injection at the desired doses.
-
Marker Administration: After a specific pre-treatment time (e.g., 30-60 minutes), administer the charcoal meal orally to each animal.
-
Observation and Dissection: Euthanize the animals at a fixed time point after charcoal administration (e.g., 20-30 minutes).
-
Measurement: Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Data Analysis:
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100.
-
Compare the gastrointestinal transit between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Objective: To measure the effect of this compound on extracellular dopamine levels in a peripheral tissue of interest (e.g., the gut or kidney) in freely moving animals.
Rationale: Microdialysis allows for the sampling of endogenous substances from the extracellular fluid of specific tissues. This technique can be used to assess how this compound modulates basal or stimulated dopamine release in the periphery.
Materials:
-
Rats or mice.
-
Microdialysis probes suitable for peripheral tissues.
-
Surgical instruments for probe implantation.
-
A microinfusion pump.
-
Perfusion fluid (artificial extracellular fluid).
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ECD) for dopamine analysis.
-
This compound.
Protocol:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal.
-
Surgically implant the microdialysis probe into the peripheral tissue of interest.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
Connect the probe to the microinfusion pump and perfuse with artificial extracellular fluid at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a defined period.
-
Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Continue to collect dialysate samples at regular intervals.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the collected dialysate samples using HPLC-ECD.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the baseline levels.
-
Compare the dopamine levels before and after this compound administration using appropriate statistical methods.
-
IV. Data Interpretation and Troubleshooting
-
In Vitro Assays: A low Ki value in the binding assay indicates high affinity of this compound for the D2 receptor. In the functional assay, a rightward shift in the dopamine concentration-response curve in the presence of this compound is indicative of competitive antagonism.
-
In Vivo Studies: An increase in gastrointestinal transit in the this compound-treated group compared to the control group suggests a prokinetic effect. In the microdialysis study, an increase in extracellular dopamine levels following this compound administration would be consistent with the blockade of presynaptic D2 autoreceptors that normally inhibit dopamine release.
-
Troubleshooting:
-
Solubility: this compound may have limited solubility in aqueous solutions. Prepare stock solutions in an appropriate organic solvent like DMSO and then dilute further in the assay buffer or vehicle. Ensure the final solvent concentration is low and consistent across all experimental groups.
-
Stability: The stability of this compound in solution should be considered. It is recommended to prepare fresh solutions for each experiment.
-
Animal Models: The choice of animal species and strain can influence the experimental outcome. Ensure the chosen model is appropriate for the research question.
-
V. Conclusion
This compound represents a valuable and selective tool for the investigation of peripheral dopamine signaling. Its characteristic of being a peripherally restricted dopamine D2/D3 receptor antagonist allows for the targeted study of dopamine's role in various physiological and pathophysiological processes without the confounding influence of central nervous system effects. The protocols outlined in these application notes provide a solid foundation for researchers to effectively utilize this compound in their studies, thereby advancing our understanding of the multifaceted functions of dopamine in the periphery.
References
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Wikipedia. (2023). Metopimazine. Retrieved from [Link]
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Patsnap. (n.d.). What is Metopimazine used for? Retrieved from [Link]
- Gastroenterologie Clinique et Biologique. (1988). [Comparative study of the effects of metoclopramide and metopimazine on the duodenojejunal motility during the interdigestive period: a manometric study in healthy subjects].
- Kennedy, R. T., et al. (2009). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 81(10), 3729-3737.
- Ericson, M., et al. (2014). The peripheral dopamine 2 receptor antagonist domperidone attenuates ethanol enhancement of dopamine levels in the nucleus accumbens. Alcoholism, Clinical and Experimental Research, 38(5), 1436-1444.
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Eurofins. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]
- Carey, R. M., et al. (1989). Effects of central and peripheral dopamine antagonism on aldosterone secretion: evidence for adrenal mechanism. American Journal of Physiology-Endocrinology and Metabolism, 257(4), E588-E594.
- Rosin, D. L., et al. (1991). Characterization of dopamine release in the substantia nigra by in vivo microdialysis in freely moving rats. The Journal of Neuroscience, 11(7), 2209-2216.
- Tonini, M., et al. (1980). Effects of metopimazine on gastro-intestinal and biliary tract smooth muscle in vitro. Archives Internationales de Pharmacodynamie et de Therapie, 243(1), 139-148.
- Wightman, R. M., et al. (2001). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of Neurochemistry, 78(5), 1112-1123.
- Sudakov, S. K., et al. (2017). Effect of Peripheral D-2 Dopamine Receptor Antagonist Domperidone on Metabolism, Feeding Behavior, and Locomotor Activity of Rats. Bulletin of Experimental Biology and Medicine, 163(6), 706-708.
- Il Farmaco; Edizione Pratica. (1980). [Effects of metopimazine on motility of the gastrointestinal tract].
- Jacqz-Aigrain, E., et al. (2015). Pharmacokinetic study of metopimazine by oral route in children. Fundamental & Clinical Pharmacology, 29(3), 315-320.
- Gergs, U., et al. (2024). Contractile effects of stimulation of D1-dopamine receptors in the isolated human atrium. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(8), 5031-5040.
- Indian Journal of Pharmaceutical Education and Research. (2010). In vivo Methods for Evaluation of Drugs for the Treatment of Gastrointestinal Motility Disorders.
- Google Patents. (n.d.). CN109053716B - Novel process for preparing metopimazine.
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Taylor & Francis. (n.d.). Dopamine antagonists – Knowledge and References. Retrieved from [Link]
- Bangar, S. B., et al. (2023). A Review on Historical Overview of Antiemetic Drug: Metopimazine. International Journal of Research in Pharmacy and Allied Science, 2(2), 99-120.
- Google Patents. (n.d.). US9844554B2 - Prodrugs of metopimazine.
- Patterson, J. F. (1988). Adverse neuropsychiatric effects of dopamine antagonist medications. Misdiagnosis in the medical setting.
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Hennenberg, M. (n.d.). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. Retrieved from [Link]
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REPROCELL. (n.d.). Gastrointestinal Motility Model, Research Assays, And Testing CRO. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC-MS/MS parameters for metopimazine and its metabo- lites, and internal standard (zolpidem-d6). Retrieved from [Link]
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SCIREQ. (n.d.). Tissue Baths in Respiratory Disease Models. Retrieved from [Link]
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REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Quantification of Metopimazine Acid in Biological Samples
Welcome to the technical support center for the bioanalytical quantification of Metopimazine Acid (MPZA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. As the major circulating metabolite of Metopimazine, accurate quantification of MPZA is critical for pharmacokinetic and toxicokinetic studies.[1][2] This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring robust and reliable method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound (MPZA) is the primary active metabolite of Metopimazine, a potent antiemetic and gastroprokinetic agent.[1][3] Metopimazine undergoes extensive first-pass metabolism in the liver, primarily by amidase enzymes, resulting in significantly higher plasma concentrations of MPZA compared to the parent drug, Metopimazine (MPZ).[1][2] Therefore, accurate quantification of MPZA is essential for a comprehensive understanding of the pharmacokinetics of Metopimazine.[3]
Q2: What are the most common analytical techniques for this compound quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of this compound in biological matrices due to its high sensitivity, selectivity, and specificity.[3][4] High-performance liquid chromatography (HPLC) with UV or fluorescence detection has also been described, but may lack the sensitivity required for low concentration samples.[5][6]
Q3: What are the key regulatory guidelines I should follow for method validation?
A3: It is crucial to validate your bioanalytical method according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9] The ICH M10 guideline on bioanalytical method validation provides a harmonized framework for this process.[10][11][12]
Q4: What are the initial steps in developing a quantification method for this compound?
A4: Method development begins with understanding the physicochemical properties of this compound. Key steps include selecting an appropriate internal standard (IS), optimizing the sample preparation procedure to extract the analyte from the biological matrix, and developing suitable LC-MS/MS conditions.[13][14]
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during the quantification of this compound, organized by experimental stage.
Part 1: Sample Collection and Handling
Issue: Low or variable analyte concentrations upon analysis.
-
Potential Cause 1: Analyte Instability. this compound may be susceptible to degradation under certain storage conditions.
-
Solution: Conduct thorough stability studies as part of your method validation. This should include freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability assessments in the relevant biological matrix.[15][16] Ensure samples are stored at appropriate temperatures (e.g., -70°C or lower) immediately after collection and processing.
-
-
Potential Cause 2: Improper Sample Collection. The choice of anticoagulant can sometimes affect analyte stability or recovery.
-
Solution: While common anticoagulants like EDTA or heparin are generally acceptable, it is best practice to test for any potential interference or impact on analyte stability during method development.[5]
-
Part 2: Sample Preparation
Effective sample preparation is critical for removing interferences and concentrating the analyte.[17] The choice of technique depends on the required sensitivity, sample volume, and throughput.
Workflow: Bioanalytical Sample Preparation
Caption: General workflow for bioanalytical sample preparation.
A simple and rapid method, though it may result in a less clean extract and significant matrix effects.[3][17]
Issue: Low Recovery of this compound.
-
Potential Cause 1: Inefficient Precipitation. The ratio of precipitating solvent to sample may be suboptimal.
-
Solution: A common starting point is a 3:1 ratio of cold acetonitrile to plasma.[3] Experiment with different ratios (e.g., 2:1, 4:1) to determine the optimal conditions for your specific matrix.
-
-
Potential Cause 2: Analyte Adsorption. this compound might adsorb to the precipitated proteins.
-
Solution: Ensure thorough vortexing after adding the precipitating agent to create a fine protein suspension, which can minimize surface area for adsorption. Also, consider the pH of the sample; adjusting the pH away from the isoelectric point of the major proteins may alter their conformation and reduce analyte binding.
-
LLE can provide a cleaner extract than PPT but requires careful optimization of solvents and pH.
Issue: Poor or Inconsistent Recovery.
-
Potential Cause 1: Incorrect pH. As an acidic compound, the extraction efficiency of this compound is highly dependent on the pH of the aqueous phase.
-
Solution: Adjust the sample pH to be at least two pH units below the pKa of this compound to ensure it is in its neutral, more non-polar form. This will promote its partitioning into the organic solvent. For a carboxylic acid, a pH of 2-3 is a good starting point.[18]
-
-
Potential Cause 2: Suboptimal Extraction Solvent. The chosen organic solvent may not have the appropriate polarity to efficiently extract this compound.
-
Solution: Test a range of water-immiscible organic solvents with varying polarities, such as ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture like dichloromethane/isopropanol.
-
SPE generally provides the cleanest extracts and can significantly reduce matrix effects, but requires more extensive method development.[19][20]
Issue: Low Recovery in SPE.
-
Potential Cause 1: Incorrect Sorbent Choice. The retention mechanism of the sorbent may not be suitable for this compound.
-
Potential Cause 2: Inappropriate Wash Solvent. The wash solvent may be too strong, causing premature elution of the analyte.
-
Potential Cause 3: Inadequate Elution Solvent. The elution solvent may not be strong enough to desorb the analyte from the sorbent.
-
Solution: For a reversed-phase sorbent, increase the percentage of organic solvent in the elution solution. For an anion exchange sorbent, elute with a solvent that has a pH that neutralizes the charge on the analyte or the sorbent, or contains a high concentration of a competing ion.[22]
-
Troubleshooting SPE for Acidic Compounds
Caption: Decision tree for troubleshooting low SPE recovery.
Part 3: Chromatographic and Mass Spectrometric Analysis
Issue: Poor Peak Shape (Tailing or Fronting).
-
Potential Cause 1: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state and, consequently, the peak shape of this compound.
-
Solution: For reversed-phase chromatography, using a mobile phase with a pH well below the pKa of this compound (e.g., buffered with 0.1% formic acid) will ensure it is in a single, neutral form, leading to better peak shape.[23]
-
-
Potential Cause 2: Column Overload. Injecting too much analyte can saturate the stationary phase.
-
Solution: Dilute the sample or reduce the injection volume.
-
Issue: Low Signal Intensity or High Variability (Matrix Effects).
-
Potential Cause 1: Ion Suppression or Enhancement. Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound in the mass spectrometer source.[24][25][26] This is a major concern in bioanalysis.[27]
-
Solution 1: Improve Sample Cleanup. Employ a more rigorous sample preparation method, such as SPE, to remove interfering matrix components like phospholipids.[17]
-
Solution 2: Optimize Chromatography. Modify the chromatographic gradient to separate this compound from the regions where matrix components elute. A longer run time or a different stationary phase might be necessary.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.[17] If a SIL-IS for this compound is not available, a structural analog should be used.
-
Table 1: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, sub-2 µm or superficially porous particle | Provides good retention for moderately polar compounds and high efficiency.[3][23] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure consistent protonation of the analyte for good peak shape and ESI+ sensitivity.[3][23] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic solvents for reversed-phase chromatography. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | This compound contains basic nitrogen atoms that are readily protonated.[3] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification.[3][28] |
| MRM Transition | Precursor ion > Product ion | To be determined by direct infusion of a this compound standard. |
Note: The specific MRM transitions and other MS parameters (e.g., collision energy, declustering potential) must be optimized for the specific instrument being used.
Conclusion
The successful quantification of this compound in biological samples requires a systematic approach to method development and a thorough understanding of potential pitfalls. This guide provides a framework for troubleshooting common issues, from sample collection to final analysis. By adhering to regulatory guidelines and employing a logical, science-driven approach to problem-solving, researchers can develop robust and reliable bioanalytical methods essential for advancing drug development.
References
-
Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis Zone. Available at: [Link]
- Gao, H., et al. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical & Bioanalytical Techniques.
- BenchChem. (2025). High-Throughput Analysis of Metopimazine and its Major Metabolite in Human Plasma by LC-MS/MS.
-
Srinivas, N. R., et al. (2022). Metopimazine is primarily metabolized by a liver amidase in humans. Pharmacology Research & Perspectives, 10(1), e00903. Available at: [Link]
-
Li, W., et al. (2018). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis. Available at: [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. Available at: [Link]
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U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Available at: [Link]
-
Wikipedia. Metopimazine. Available at: [Link]
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European Medicines Agency. Bioanalytical method validation - Scientific guideline. Available at: [Link]
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ScienceDirect. Metopimazine. Available at: [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]
- U.S. Food and Drug Administration. (2001).
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
ResearchGate. (2022). Metabolism of metopimazine in humans showing the formation of the major in vivo metabolite, MPZA. Available at: [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link]
-
ResearchGate. (2021). Metopimazine is primarily metabolized by a liver amidase in humans. Available at: [Link]
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SlideShare. (2015). Bioanalytical method validation emea. Available at: [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
- ResolveMass Laboratories Inc. (2025). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them.
- BenchChem. (2025). Quantification of Metopimazine using High-Performance Liquid Chromatography.
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ResearchGate. HPLC-MS/MS parameters for metopimazine and its metabolites, and internal standard (zolpidem-d6). Available at: [Link]
-
PubMed Central. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Available at: [Link]
- Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
- BenchChem. (2025). Troubleshooting low recovery of Phaseic acid-d4 during extraction. BenchChem Technical Support.
- Sigma-Aldrich. Supelco Guide to Solid Phase Extraction.
- BenchChem. (2025). Identifying and characterizing Metopimazine degradation products. BenchChem Technical Support Center.
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Simbec-Orion. (2023). Common challenges in bioanalytical method development. Available at: [Link]
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PubMed Central. (2015). Pharmacokinetic study of metopimazine by oral route in children. Available at: [Link]
- French-Ukrainian Journal of Chemistry. (2024).
- International Journal of Research in Pharmacy and Allied Science. (2022). A Review on Historical Overview of Antiemetic Drug: Metopimazine.
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SCION Instruments. (2022). How Can We Improve Our Solid Phase Extraction Processes?. Available at: [Link]
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LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. Available at: [Link]
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ResearchGate. (2014). Stability indicating HPTLC method for determination of Metopimazine in pharmaceutical formulation and human plasma. Available at: [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]
- CHIMIA. (2015).
- Agilent. (2010).
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KCAS Bio. (2024). Q&A: Harmonizing Bioanalytical Method Validation – Navigating the Complex Landscape of Global Regulatory Standards. Available at: [Link]
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YouTube. (2024). LC-MS/MS Method Development for Drug Analysis. Available at: [Link]
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Technical Support Center: Enhancing Metopimazine Acid Stability in Plasma
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working on the bioanalysis of Metopimazine Acid in plasma samples. As the major active metabolite of Metopimazine, accurate quantification of this compound is critical for pharmacokinetic and pharmacodynamic studies. However, its stability in plasma can be a significant challenge, leading to variability and inaccuracy in experimental results.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate and mitigate the stability issues of this compound in plasma. Our approach is grounded in established scientific principles and aligned with regulatory expectations for bioanalytical method validation.
Understanding the Challenge: The Instability of this compound
This compound, like its parent drug Metopimazine, is a phenothiazine derivative. This chemical class is known for its susceptibility to several degradation pathways, particularly in a complex biological matrix like plasma. The primary stability concerns for this compound are:
-
pH-Dependent Hydrolysis: The carboxylic acid moiety of this compound makes its stability sensitive to the pH of the plasma.
-
Oxidative Degradation: The phenothiazine ring is susceptible to oxidation, which can be catalyzed by components in the plasma.
-
Enzymatic Degradation: Plasma contains various enzymes, including amidases, that could potentially metabolize this compound.
-
Photodegradation: Phenothiazine derivatives are notoriously sensitive to light, which can induce the formation of degradation products.
Below, we address common questions and provide actionable solutions to these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Sample Collection & Initial Handling
Q1: Which anticoagulant should I use for blood collection? Does it impact the stability of this compound?
A1: The choice of anticoagulant can significantly influence the stability of an analyte in plasma. For this compound, EDTA (Ethylenediaminetetraacetic acid) is the recommended anticoagulant.
-
Rationale: EDTA acts as a chelating agent, binding divalent cations like Ca²⁺ and Mg²⁺. This action can inhibit certain metalloproteases and other enzymes in the plasma that might contribute to the degradation of your analyte. While some studies have shown no significant impact of different anticoagulants on certain drugs, for a comprehensive validation, it is best practice to evaluate the stability in the chosen anticoagulant.[1][2] A study on various metabolites showed that the choice of anticoagulant had the greatest effect on sample metabolite variation, and they recommended using a single anticoagulant, preferably EDTA.
-
Troubleshooting Tip: If you are observing significant degradation even with EDTA, consider evaluating different counter-ions (e.g., K₂EDTA vs. K₃EDTA). Although a study on multiple compounds showed no impact from the counter-ion nature, it is a parameter that can be investigated during method development.[1]
Q2: How critical is temperature control immediately after blood collection?
A2: Temperature control is one of the most critical factors in preserving the stability of this compound. Lowering the temperature slows down both enzymatic and chemical degradation processes.[3]
-
Protocol:
-
Pre-cool the blood collection tubes (containing EDTA) on ice or in a refrigerated rack before venipuncture.
-
Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Place the tubes back on ice and transport them to the processing area without delay.
-
Centrifuge the samples in a refrigerated centrifuge (set to 4°C) as soon as possible, ideally within 30 minutes of collection.
-
-
Expert Insight: The goal is to minimize the time the whole blood spends at room temperature. For every 10°C decrease in temperature, the rate of many chemical reactions is halved.
Plasma Processing and Storage
Q3: I'm seeing a decline in this compound concentration in my long-term storage samples. What could be the cause and how can I prevent it?
A3: Long-term instability at frozen temperatures can be due to several factors, including pH shifts, residual enzymatic activity, and oxidation.
-
pH Adjustment: The pH of plasma can change during freeze-thaw cycles, potentially accelerating degradation.
-
Recommendation: Consider adjusting the pH of the plasma to a slightly acidic range (e.g., pH 6.0) before freezing. This can be achieved by adding a small volume of a suitable buffer. It is crucial to use a method that accounts for the buffering capacity of plasma itself to achieve the desired final pH.[1][4]
-
-
Storage Temperature: The standard -20°C may not be sufficient to halt all degradation pathways.
-
Recommendation: Store plasma samples at -70°C or lower for long-term stability. Studies have shown that storage at -70°C is superior to -20°C for preserving many analytes.[5]
-
-
Enzymatic Degradation: Some enzymatic activity may persist even at low temperatures.
-
Recommendation: If enzymatic degradation is suspected, the addition of specific inhibitors to the plasma before freezing should be validated. For potential amidase activity, broad-spectrum protease inhibitors could be evaluated.
-
Q4: Should I be concerned about light exposure during sample handling and processing?
A4: Yes, absolutely. Phenothiazine derivatives are known to be photosensitive and can degrade upon exposure to light, especially UV radiation.[2][6] This can lead to the formation of photo-degradation products, resulting in lower and more variable concentrations of this compound.
-
Protective Measures:
-
Use amber-colored collection and storage tubes.
-
If amber tubes are not available, wrap the tubes in aluminum foil.
-
Minimize exposure to ambient light during all sample handling and processing steps. Work in a dimly lit area or under yellow light if possible.
-
For automated systems, ensure that the sample storage compartments are protected from light.
-
Troubleshooting Inconsistent Results
Q5: My QC (Quality Control) samples are showing poor precision and accuracy. Where should I start troubleshooting?
A5: Inconsistent QC results are often a red flag for analyte instability. Here’s a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for inconsistent QC results.
-
Step-by-Step Troubleshooting:
-
Short-Term Stability: Assess the stability of this compound in plasma at room temperature and on ice for the duration of your sample preparation workflow.
-
Freeze-Thaw Stability: Analyze QC samples that have undergone multiple freeze-thaw cycles (e.g., 3-5 cycles). This mimics the process of retrieving samples from the freezer for multiple analyses.
-
Long-Term Stability: Ensure your long-term stability data covers the entire storage period of your study samples.
-
Review SOPs: Meticulously review your standard operating procedures for sample collection, handling, and processing with the personnel involved to ensure strict adherence.
-
Experimental Protocols
Protocol 1: Recommended Blood Collection and Plasma Processing
This protocol is designed to maximize the stability of this compound from the point of collection.
-
Preparation: Label pre-chilled 10 mL K₂EDTA blood collection tubes.
-
Collection: Draw the required volume of whole blood into the pre-chilled tubes.
-
Mixing: Immediately and gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant.
-
Cooling: Place the tube immediately into an ice-water bath.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1500 x g for 15 minutes in a refrigerated centrifuge set to 4°C.
-
Aliquoting: Carefully transfer the supernatant (plasma) into pre-labeled, amber-colored polypropylene cryovials.
-
Storage: Immediately store the plasma aliquots at -70°C or below until analysis.
Caption: Recommended workflow for plasma sample handling.
Protocol 2: Stability Testing Framework
As per FDA guidelines on bioanalytical method validation, a thorough assessment of analyte stability is mandatory.[4][7] The following experiments should be performed using low and high concentration QC samples.
| Stability Test | Conditions to Evaluate | Acceptance Criteria |
| Short-Term (Bench-Top) Stability | Room temperature and 4°C for a period equal to or longer than the expected sample handling and processing time. | Mean concentration should be within ±15% of the nominal concentration. |
| Freeze-Thaw Stability | Minimum of 3 freeze-thaw cycles. Samples are frozen at the intended storage temperature and thawed to room temperature. | Mean concentration should be within ±15% of the nominal concentration. |
| Long-Term Stability | At the intended storage temperature (-70°C or below) for a duration that meets or exceeds the time from sample collection to the last sample analysis. | Mean concentration should be within ±15% of the nominal concentration. |
| Stock Solution Stability | In the appropriate solvent at room temperature and refrigerated conditions. | Mean concentration should be within ±15% of the nominal concentration. |
| Post-Preparative Stability | In the autosampler under the conditions of the analytical run. | Mean concentration should be within ±15% of the nominal concentration. |
Table adapted from FDA Bioanalytical Method Validation Guidance for Industry.[7]
Advanced Stabilization Strategies
If the standard procedures outlined above are insufficient to stabilize this compound in your specific study, consider these advanced strategies. These must be rigorously validated.
-
Addition of Antioxidants: To combat oxidative degradation, the addition of antioxidants like ascorbic acid or sodium metabisulfite to the plasma can be explored. The concentration and compatibility with your analytical method must be carefully optimized.
-
Enzymatic Inhibition: If enzymatic degradation is confirmed, the addition of a broad-spectrum protease inhibitor cocktail or more specific amidase inhibitors can be evaluated. This is a common strategy for stabilizing labile compounds.[7]
-
Immediate Protein Precipitation: In some cases, the most effective way to stabilize an analyte is to immediately precipitate the plasma proteins after collection. This effectively stops all enzymatic activity. The supernatant can then be stored frozen.
Conclusion
The stability of this compound in plasma is a multifaceted challenge that requires a systematic and proactive approach. By implementing the best practices for sample collection, handling, and storage outlined in this guide, you can significantly improve the quality and reliability of your bioanalytical data. Always remember that thorough validation of your specific methods and conditions is paramount for ensuring data integrity and regulatory compliance.
References
- Bergeron, M., Bergeron, A., Furtado, M., & Garofolo, F. (2009). Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis. Bioanalysis, 1(3), 537-548.
- Li, W., & Tse, F. L. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Pharmaceutical Review.
- U.S. Food and Drug Administration. (2018).
- Hendriks, G., Uges, D. R., & Franke, J. P. (2008). pH adjustment of human blood plasma prior to bioanalytical sample preparation. Journal of pharmaceutical and biomedical analysis, 47(1), 126-133.
- U.S. Food and Drug Administration. (2022).
-
Bergeron, M., Bergeron, A., Furtado, M., & Garofolo, F. (2009). Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis. PubMed. [Link]
- European Bioanalysis Forum. (2012).
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Phenothiazines and related drugs. IARC monographs on the evaluation of carcinogenic risks to humans, 66, 31-52.
- Kapiszewska, M., & Cierniak, A. (2006). Photodegradation of phenothiazine derivatives in relation to their phototoxicity. Journal of Photochemistry and Photobiology B: Biology, 85(2), 109-116.
- de Vries, P. J., van den Berg, M., & van Beijsterveldt, L. E. (1995). Influence of storage conditions on normal plasma amino-acid concentrations. Clinical chemistry, 41(10), 1459-1463.
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Challenges in the synthesis and purification of Metopimazine Acid
Technical Support Center: Metopimazine Acid
A Guide to Overcoming Key Challenges in Synthesis and Purification
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists working with this active pharmaceutical metabolite. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to navigate the common hurdles in the synthesis and purification of this phenothiazine derivative.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding this compound to establish a strong foundational knowledge.
Q1: What is this compound and how does it structurally differ from its parent drug, Metopimazine?
A1: this compound (MPZA) is the primary active metabolite of Metopimazine, an antiemetic drug.[1][2] The structural difference is small but significant for its chemical properties and synthesis strategy. Metopimazine has a carboxamide functional group on its piperidine ring. This compound is the corresponding carboxylic acid, resulting from the in-vivo hydrolysis of this amide.[2][3]
-
Metopimazine: 1-[3-[2-(methylsulfonyl)-10H-phenothiazin-10-yl]propyl]-4-piperidinecarboxamide [4]
-
This compound: 1-[3-[2-(methylsulfonyl)-10H-phenothiazin-10-yl]propyl]-4-piperidinecarboxylic acid [3]
This conversion from a neutral amide to an ionizable carboxylic acid dramatically changes the molecule's polarity and acid-base properties, which is the cornerstone of its purification.
Q2: What are the most critical quality attributes (CQAs) to monitor for this compound?
A2: For any active pharmaceutical ingredient (API) or metabolite, purity is paramount. For this compound, the key CQAs are:
-
Assay and Purity: Typically should be ≥98% by HPLC to avoid confounding biological results. Reference standards can have purities of 99.99%.[5]
-
Specific Impurities: Control of specific process-related and degradation impurities is crucial. The most significant is the Metopimazine Sulfoxide impurity, formed by oxidation of the phenothiazine sulfur atom.[6][7]
-
Residual Starting Material: The amount of unreacted Metopimazine must be quantified and controlled.
-
Crystalline Form: The solid-state form (polymorph) can affect stability and solubility.[8] Consistent crystallization is key to a reproducible product.
Part 2: Synthesis Troubleshooting Guide
The most direct synthetic route to this compound is the hydrolysis of commercially available Metopimazine. This section focuses on troubleshooting this critical conversion.
Q3: My hydrolysis of Metopimazine to this compound is slow and incomplete. How can I improve the reaction yield and rate?
A3: Incomplete hydrolysis is a common issue, leaving residual Metopimazine which can be difficult to separate later. The stability of the amide bond requires forcing conditions, but the phenothiazine core is sensitive to degradation.
Causality: The amide bond is kinetically stable. Its hydrolysis requires either strong acid or base catalysis and elevated temperatures to proceed at a reasonable rate. However, harsh conditions can degrade the electron-rich phenothiazine ring.
Troubleshooting Steps:
-
Optimize Catalyst Concentration: For acid-catalyzed hydrolysis (e.g., using 6M HCl or H₂SO₄), ensure a sufficient molar excess is used. For base-catalyzed hydrolysis (e.g., 5M NaOH in aqueous ethanol), ensure the base is not consumed by other functionalities.
-
Increase Temperature Systematically: Gently refluxing the reaction mixture is often necessary. Start at 80°C and increase in 10°C increments, monitoring by TLC or HPLC at each stage. A temperature range of 140-160°C is sometimes used for phenothiazine synthesis, but this may be too harsh for the final hydrolysis step.[9]
-
Extend Reaction Time: These reactions can take 12-24 hours. Monitor the disappearance of the Metopimazine spot/peak to determine the optimal reaction time before significant degradation occurs.
-
Maintain an Inert Atmosphere: The phenothiazine moiety is highly susceptible to oxidation, especially at elevated temperatures, leading to the formation of the sulfoxide impurity.[6][10] Blanketing the reaction with an inert gas like Nitrogen (N₂) or Argon (Ar) is critical to prevent this side reaction and improve the purity of the crude product.
Q4: I'm observing a significant new impurity spot on my TLC plate during synthesis. What is it likely to be and how can I prevent it?
A4: The most probable impurity is This compound Sulfoxide , arising from the oxidation of the phenothiazine sulfur. This impurity is slightly more polar than the desired product.
Prevention & Mitigation:
-
Inert Atmosphere: As mentioned in Q3, this is the single most effective preventative measure.
-
Use Degassed Solvents: Before starting the reaction, sparge your solvents (e.g., water, ethanol) with N₂ or Ar for 15-20 minutes to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Ensure all reagents are free from peroxide contaminants. Use freshly opened solvents when possible.
-
Control Temperature: Excessive heat can accelerate oxidation. Find the minimum temperature required for efficient hydrolysis.
Q5: How can I effectively monitor the reaction progress from the amide (Metopimazine) to the acid (this compound)?
A5: Thin-Layer Chromatography (TLC) is an excellent, rapid technique for this purpose. Due to the significant polarity change, the starting material and product will have very different retention factors (Rf).
Protocol: Reaction Monitoring by TLC
-
Plate: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH) is a good starting point. A ratio of 9:1 (DCM:MeOH) with a small amount of acetic acid (e.g., 0.5%) to suppress ionization of the product will provide good separation.
-
Visualization: UV light at 254 nm. The phenothiazine ring is a strong chromophore.
-
Expected Outcome:
-
Metopimazine (Amide): Higher Rf value (less polar).
-
This compound (Product): Lower Rf value (more polar, sticks to the silica).
-
The reaction is complete when the Metopimazine spot is no longer visible in the reaction mixture lane.
-
Part 3: Purification Troubleshooting Guide
Purification is often the most challenging aspect. This compound's amphoteric nature (containing both a basic tertiary amine and a carboxylic acid) can be exploited.
Q6: What is a robust initial purification strategy for crude this compound after the hydrolysis reaction?
A6: An acid-base extraction is highly effective for initial cleanup. This leverages the change in the product's solubility with pH.
Workflow: Crude Purification via Acid-Base Extraction
-
Quench & Neutralize: After the reaction, cool the mixture and carefully neutralize it to a pH of ~7.
-
Acidic Wash (Remove Basic Impurities): Adjust the pH to ~2-3 with dilute HCl. Any unreacted, basic starting material (Metopimazine) will become protonated and move to the aqueous layer. Extract the aqueous layer with an organic solvent like Ethyl Acetate to remove neutral impurities. Discard the organic layer.
-
Isoelectric Precipitation: Carefully adjust the pH of the aqueous layer to the isoelectric point (pI) of this compound, estimated to be between pH 4-6. At its pI, the molecule is zwitterionic and has minimal water solubility, causing it to precipitate.
-
Isolation: Collect the precipitated solid by filtration, wash with cold deionized water, and dry under vacuum. This solid is your crude product, significantly enriched in this compound.
Q7: My product is an oil or fails to crystallize properly. What techniques and solvent systems can I use to obtain a crystalline solid?
A7: Failure to crystallize is often due to residual impurities or the selection of an inappropriate solvent system. Several techniques can be employed.[11]
Troubleshooting Crystallization:
-
Solvent Screening: The goal is to find a solvent system where the product is soluble when hot but poorly soluble when cold.
-
Good Single Solvents to Try: Alcohols (Ethanol, Isopropanol), Ketones (Acetone), and esters (Ethyl Acetate). Phenothiazine itself is often crystallized from hot ethanol.[12][13]
-
Anti-Solvent Method: Dissolve the crude product in a minimal amount of a good solvent (e.g., Methanol, DMSO) and slowly add an "anti-solvent" in which it is insoluble (e.g., water, hexane, or diisopropyl ether) until persistent turbidity is observed.[11] Heat to redissolve, then allow to cool slowly.
-
-
Seeding: If you have a small amount of pure crystalline material, add a single tiny crystal to the supersaturated solution to induce nucleation.
-
Slurrying: Stirring the crude solid in a solvent where it is only sparingly soluble (e.g., methyl tert-butyl ether or a heptane/ethyl acetate mixture) for several hours can induce crystallization and leach out more soluble impurities.[14]
-
Sonication: Brief sonication of the supersaturated solution can sometimes provide the energy needed to trigger nucleation.[15]
| Crystallization Technique | Principle | Good For... |
| Cooling Crystallization | Decreasing temperature to reduce solubility in a single solvent. | Compounds with high temperature-dependent solubility. |
| Anti-Solvent Crystallization | Adding a miscible "poor" solvent to a solution to induce precipitation. | Oily products or when single solvents are ineffective. |
| Reaction Crystallization | Forming a salt (e.g., HCl salt) in situ to crystallize a more ordered solid. | Compounds that are difficult to crystallize as a free base/acid. |
Q8: My final product purity by HPLC is low due to a closely eluting peak. I suspect it's the sulfoxide. How can I remove it?
A8: The sulfoxide impurity has very similar polarity and molecular weight, making it difficult to separate by crystallization alone. Preparative chromatography is the most effective solution.
Strategy: Chromatographic Purification
-
Method: Reversed-Phase Preparative HPLC (Prep-HPLC).
-
Stationary Phase: C18 silica is standard.
-
Mobile Phase: A gradient of Acetonitrile and Water with an acidic modifier (0.1% Formic Acid or Trifluoroacetic Acid) is typically effective. The acid ensures both the product and impurity are protonated and behave predictably.
-
Rationale: Even a small difference in polarity between the sulfone (product) and sulfoxide (impurity) can be exploited by the high resolving power of HPLC to achieve baseline separation.
Part 4: Protocols & Visualizations
Experimental Protocol: Hydrolysis of Metopimazine
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Metopimazine (1.0 eq).
-
Inerting: Flush the entire apparatus with nitrogen gas for 10 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Reagents: Add a 1:1 mixture of degassed ethanol and 6M aqueous HCl (10 volumes).
-
Reaction: Heat the mixture to reflux (approx. 85-90°C) with vigorous stirring.
-
Monitoring: After 4 hours, and every 2 hours thereafter, take a small aliquot, neutralize it, and spot on a TLC plate (9:1 DCM:MeOH + 0.5% Acetic Acid) to monitor the disappearance of the starting material.
-
Work-up: Once the reaction is complete (typically 12-18 hours), cool the mixture to room temperature. Transfer to a separatory funnel and proceed with the acid-base extraction as described in Q6 .
-
Purification: Purify the resulting crude solid by crystallization from hot ethanol or via another method detailed in Q7 .
Data Summary: Analytical Characterization
| Technique | Purpose | Expected Result for this compound |
| RP-HPLC | Purity assessment and quantification.[16] | A single major peak with a retention time shorter than Metopimazine. Purity ≥98%. |
| ¹H NMR | Structural confirmation. | Absence of the two amide -NH₂ proton signals. Presence of a broad carboxylic acid -OH signal. |
| Mass Spec (MS) | Molecular weight confirmation. | [M+H]⁺ ion corresponding to the exact mass of this compound (C₂₂H₂₆N₂O₄S₂), which is 447.13 g/mol . |
| FT-IR | Functional group analysis. | Disappearance of amide N-H stretches (~3300 cm⁻¹). Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) for the carboxylic acid. |
Visual Workflow: Synthesis & Purification
Caption: Overall workflow for this compound synthesis and purification.
Troubleshooting Logic: Low Purity After Crystallization
Sources
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- 2. grokipedia.com [grokipedia.com]
- 3. scbt.com [scbt.com]
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- 5. Metrological Evaluation of Metopimazine HPLC Assay: ISO-GUM and Monte Carlo Simulation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
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- 12. US3381007A - Purification of phenothiazine - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
- 14. US20130035483A1 - Methods of converting amorphous drug substance into crystalline form - Google Patents [patents.google.com]
- 15. Crystallization Process Development & Optimization Services | Crystal Pharmatech [crystalpharmatech.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Overcoming poor solubility of Metopimazine Acid for in vitro assays
Technical Support Center: Metopimazine Solubility
Welcome to the technical support guide for overcoming solubility challenges with Metopimazine in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals. Here, we address common issues and provide structured troubleshooting advice to ensure reliable and reproducible experimental results.
Part 1: Foundational Understanding & FAQs
This section clarifies the essential physicochemical properties of Metopimazine that govern its solubility.
FAQ 1: I'm having trouble dissolving "Metopimazine Acid." Am I using the right compound?
This is a common point of confusion. The term "this compound" is chemically inaccurate. Metopimazine is a weakly basic compound belonging to the phenothiazine class.[1][2] You are likely working with the free base form, which is characterized by poor water solubility at neutral or alkaline pH.
The confusion may arise because Metopimazine is rapidly metabolized in vivo to "this compound," its main metabolite, which is a different chemical entity.[3][4] For in vitro work, you are almost certainly using the parent drug, Metopimazine (free base). This guide will proceed with the assumption that you are working with the Metopimazine free base.
FAQ 2: Why is Metopimazine so difficult to dissolve in my aqueous assay buffer (e.g., PBS at pH 7.4)?
Metopimazine's poor aqueous solubility is due to two main factors:
-
It is a weak base: Like many basic drugs, Metopimazine exists predominantly in its neutral, un-ionized form at physiological or neutral pH.[5] This uncharged form is more lipophilic (fat-loving) and less soluble in water.[6]
-
Its molecular structure: As a phenothiazine derivative, it has a large, hydrophobic three-ring structure, which inherently limits its ability to interact with water molecules.[7][8]
To improve solubility, you must shift its ionization equilibrium towards the charged (protonated) form, which is more water-soluble. This is governed by the Henderson-Hasselbalch equation.[9][10]
FAQ 3: What is the Henderson-Hasselbalch equation and how does it apply to Metopimazine?
The Henderson-Hasselbalch equation relates pH, the compound's pKa, and the ratio of its ionized to un-ionized forms. For a weak base like Metopimazine, the key principle is:
-
At a pH below its pKa , the compound will be predominantly ionized (protonated) and thus more water-soluble.
-
At a pH above its pKa , it will be predominantly un-ionized (neutral) and less water-soluble.
Part 2: Step-by-Step Solubilization Protocols
This section provides practical, tiered protocols for dissolving Metopimazine. Start with the simplest methods first.
Decision Workflow for Solubilization Strategy
Use the following diagram to select the best starting point for your specific needs.
Caption: Decision tree for selecting a Metopimazine solubilization method.
Protocol 1: Preparing a High-Concentration Stock in an Organic Solvent (Recommended First Line)
This is the most common and reliable method for in vitro assays. The goal is to create a concentrated stock (e.g., 10-50 mM) that can be serially diluted into the final assay buffer, ensuring the final organic solvent concentration is non-toxic (typically <0.5%).
-
Reagents & Materials:
-
Metopimazine powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
-
Step-by-Step Procedure:
-
Weigh Compound: Accurately weigh the required amount of Metopimazine powder.
-
Add Solvent: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Inspect: Ensure the solution is clear with no visible particulates.
-
Aliquot & Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[12]
-
-
Critical Control Point: Always prepare a "vehicle control" for your experiments using the same final concentration of DMSO that your test compound receives. This is essential to confirm that the solvent itself is not causing an effect.
Protocol 2: pH-Modification using Acidified Buffers
This method is useful if your assay is sensitive to organic solvents but can tolerate a slightly acidic pH.
-
Reagents & Materials:
-
Metopimazine powder
-
1N Hydrochloric Acid (HCl)
-
Deionized water or desired aqueous buffer (e.g., saline)
-
pH meter
-
-
Step-by-Step Procedure:
-
Weigh Compound: Accurately weigh the Metopimazine powder.
-
Add Acid: Add a small volume of 1N HCl dropwise while stirring until the powder dissolves. The goal is to protonate the molecule to its more soluble salt form.
-
Adjust Volume: Once dissolved, add the remaining aqueous buffer to reach the final desired concentration.
-
Measure and Adjust pH: Check the final pH of the solution. If necessary, adjust it upwards carefully with NaOH, but be aware that as the pH increases, the compound may precipitate out.
-
Sterile Filter: Filter the final solution through a 0.22 µm syringe filter before use in cell-based assays.
-
-
Trustworthiness Check: Before using in a full experiment, test the stability of your solution at the final working concentration and pH over time. Look for any signs of precipitation.
Part 3: Advanced Solubilization & Troubleshooting
If the above methods are unsuitable or fail, consider these more advanced techniques.
FAQ 4: My assay is highly sensitive to both DMSO and low pH. What are my other options?
When standard methods are not viable, complexing agents can be used to encapsulate the hydrophobic drug molecule, increasing its apparent solubility in aqueous media.
| Technique | Mechanism of Action | Advantages | Disadvantages & Assay Considerations |
| Cyclodextrins | Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They form an inclusion complex with Metopimazine, shielding it from water.[6] | Generally low toxicity; can significantly increase solubility. | Can extract cholesterol from cell membranes at high concentrations; may interfere with assays involving membrane proteins or lipids. |
| Surfactants | Surfactants (e.g., Tween® 80, Pluronic® F-68) form micelles in aqueous solution above their critical micelle concentration (CMC). The hydrophobic core of the micelle can entrap Metopimazine. | Effective at low concentrations. | Can lyse cells at concentrations above the CMC; may interfere with protein structure and enzyme kinetics. |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates when diluted from DMSO stock into aqueous buffer. | The final concentration exceeds the aqueous solubility limit of Metopimazine. The buffer "shocks" the compound out of solution. | 1. Decrease the final concentration. 2. Increase the DMSO percentage slightly (if tolerated by the assay, max 0.5-1%).3. Use an intermediate dilution step: Dilute the DMSO stock into a 50:50 DMSO:water solution first, then into the final buffer. |
| My cells are dying or showing stress, even in the vehicle control. | The concentration of the solubilizing agent (DMSO, surfactant) is too high and is causing cellular toxicity. | 1. Perform a dose-response curve for the vehicle alone to determine the maximum tolerated concentration.2. Reduce the final solvent concentration by making a more concentrated primary stock.3. Switch to a less toxic solubilizing agent (e.g., from Tween® to HP-β-CD). |
| Experimental results are inconsistent or not reproducible. | The stock solution is not stable, or the compound is precipitating over the course of the experiment. | 1. Visually inspect your final diluted solutions for precipitation before and after the experiment.2. Prepare fresh dilutions from the frozen stock for each experiment.3. Evaluate stock solution stability by storing an aliquot at the working temperature (e.g., 37°C) and checking for precipitation over time. |
References
-
PubChem. (n.d.). Metopimazine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Metopimazine-d6. National Center for Biotechnology Information. Retrieved from [Link]
-
Solubility of Things. (n.d.). Phenothiazine. Retrieved from [Link]
-
Avdeef, A., et al. (1995). Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative. General Pharmacology, 26(4), 875-9. Retrieved from [Link]
-
Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S1. Measured solubility of Phenothiazine derivatives (neutral.... Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Hliebov, O. (2017, October 16). How to Use Henderson Hasselbalch Equation for Pharmacology. YouTube. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). metopimazine. Retrieved from [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]
-
New Drug Approvals. (2017, May 15). Metopimazine. Retrieved from [Link]
-
Anaesthesiology. (2024, June 13). The Henderson-Hasselbalch Equation and pKa. YouTube. Retrieved from [Link]
-
IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. (n.d.). metopimazine. Retrieved from [Link]
-
R Discovery. (1996, April 1). Analytical Properties of 2-, and 10-Disubstituted Phenothiazine Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Metopimazine. Retrieved from [Link]
-
PMC. (n.d.). Antioxidant Properties of New Phenothiazine Derivatives. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). US9844554B2 - Prodrugs of metopimazine.
-
ResearchGate. (2025, August 8). (PDF) Pharmacokinetic study of Metopimazine by Oral Route in Children. Retrieved from [Link]
-
Drug Central. (n.d.). metopimazine. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). Metopimazine. Retrieved from [Link]
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- 4. Metopimazine - Wikipedia [en.wikipedia.org]
- 5. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
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- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Antioxidant Properties of New Phenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Variability in Metopimazine Acid Experimental Results
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with a comprehensive guide to minimizing variability in experimental results involving Metopimazine Acid. This resource is designed to offer practical, in-depth troubleshooting advice and answers to frequently asked questions, ensuring the accuracy and reproducibility of your work. Our approach is grounded in scientific principles and extensive field experience to empower you with the knowledge to conduct robust and reliable experiments.
Introduction to Metopimazine and its Major Metabolite
Metopimazine is a phenothiazine-based antiemetic and gastroprokinetic agent.[1][2] It undergoes rapid and extensive first-pass metabolism in the liver, primarily by amidase enzymes, to form its major and active circulating metabolite, this compound.[3][4][5][6][7][8] Given that this compound is present at significantly higher concentrations in plasma than the parent drug, accurate and precise quantification of this metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in drug development.[4][9]
Experimental variability can arise from numerous sources, including the inherent properties of the analyte, sample preparation, and the analytical instrumentation used.[10][11][12][13] This guide will provide a structured approach to identifying and mitigating these sources of variability.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve common issues encountered during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the quantification of Metopimazine and this compound.[1][2][14] However, its complexity can lead to various issues.
Q: My retention times for this compound are shifting between injections and between different analytical runs. What could be the cause?
A: Retention time variability is a common problem in HPLC and can point to several issues with the mobile phase, column, or pump.
Possible Causes and Solutions:
-
Mobile Phase Composition: Even minor variations in the mobile phase composition can significantly impact retention times.[15]
-
Solution: Always prepare fresh mobile phase for each run. If using a buffer, ensure it is fully dissolved and the pH is accurately measured and consistent. Use high-purity, HPLC-grade solvents to avoid impurities that can alter the mobile phase properties.
-
-
Column Equilibration: Inadequate column equilibration before starting the analytical run can lead to drifting retention times.
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time, typically 10-20 column volumes, or until a stable baseline is achieved.[15]
-
-
Pump Performance: Inconsistent flow from the pump due to worn seals or faulty check valves can cause retention time shifts.[16]
-
Solution: Regularly maintain the HPLC pump, including replacing pump seals and cleaning or replacing check valves as needed.[16]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance.[15]
-
Solution: Use a column oven to maintain a consistent and controlled temperature throughout the analysis.[15]
-
-
Air Bubbles: Air bubbles in the pump or detector can cause pressure fluctuations and retention time instability.[15]
-
Solution: Thoroughly degas the mobile phase using an in-line degasser, helium sparging, or sonication.
-
Q: The peaks for this compound in my chromatograms are not symmetrical. They are showing tailing, fronting, or are split. How can I improve the peak shape?
A: Asymmetrical peaks can compromise the accuracy of integration and quantification. The cause often lies with the column, the sample solvent, or interactions between the analyte and the stationary phase.
Possible Causes and Solutions:
-
Peak Tailing:
-
Cause: Secondary interactions between the acidic this compound and active sites on the silica-based column packing.[17] Overloading the column with too much sample can also cause tailing.[17]
-
Solution: Use a high-purity silica column or an end-capped column to minimize silanol interactions. Adjust the mobile phase pH to suppress the ionization of this compound. Adding a competing base, like triethylamine (TEA), to the mobile phase can also help, though it's less necessary with modern high-purity columns.[17] Reduce the injection volume or the concentration of the sample.[17]
-
-
Peak Fronting:
-
Cause: This is often a sign that the sample solvent is stronger than the mobile phase, causing the analyte to move through the beginning of the column too quickly.
-
Solution: Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.
-
-
Split Peaks:
-
Cause: A partially clogged column inlet frit, a void in the column packing, or an issue with the injector can lead to split peaks.
-
Solution: First, try cleaning the column by back-flushing. If this doesn't work, the inlet frit may need to be replaced, or the column itself may need to be replaced.[18] Ensure the injector is clean and functioning correctly.
-
Spectrophotometric Analysis
While HPLC is more common, spectrophotometry can also be used for the quantification of Metopimazine, for instance, through derivatization to form a chromophore.[7][9]
Q: I am getting inconsistent absorbance values for my this compound standards and samples. What could be causing this variability?
A: Variability in spectrophotometric measurements can stem from the instrument itself, the sample preparation, or the cuvettes used.[19][20][21]
Possible Causes and Solutions:
-
Instrumental Errors:
-
Wavelength Calibration: Inaccurate wavelength calibration will lead to incorrect absorbance readings, especially if you are not measuring at the λmax.[19]
-
Solution: Regularly calibrate the spectrophotometer using certified reference materials.
-
Stray Light: Light reaching the detector that is outside the selected wavelength bandwidth can cause the measured absorbance to be lower than the true absorbance.[20][22]
-
Solution: Ensure the instrument's optics are clean and the sample compartment is closed during measurements.[20]
-
-
Sample-Related Errors:
-
Inconsistent Sample Preparation: Errors in weighing the standard, dilution, or final volume will directly impact the absorbance reading.[21][23]
-
Solution: Follow a strict and validated protocol for standard and sample preparation. Use calibrated analytical balances and volumetric flasks.[24][25]
-
Temperature Effects: The absorbance of a solution can be temperature-dependent.[20]
-
Solution: Allow all solutions to reach thermal equilibrium at a consistent room temperature before measurement.[20]
-
-
Cuvette Errors:
-
Mismatched or Dirty Cuvettes: Scratches, fingerprints, or residual sample on the cuvette walls will interfere with the light path and affect absorbance.
-
Solution: Always use clean, scratch-free cuvettes. Handle them by the frosted sides and ensure they are properly oriented in the cuvette holder.[23] Use a matched pair of cuvettes for the blank and the sample.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Metopimazine and this compound to ensure stability?
A1: While specific stability data for this compound is not extensively detailed in the provided search results, general best practices for pharmaceutical compounds should be followed. Metopimazine stock solutions are recommended to be stored at -20°C for up to one month or -80°C for up to six months.[26] It is crucial to prevent repeated freeze-thaw cycles.[26] For solid forms, storage in a cool, dry, and dark place is generally advisable to prevent degradation from light, temperature, and humidity.[10] A safety data sheet for Metopimazine indicates it is stable under recommended storage conditions and incompatible with strong oxidizing agents.[27][28]
Q2: How does pH affect the solubility and stability of this compound during sample preparation?
A2: The pH of a solution is a critical factor that can significantly influence the stability and solubility of pharmaceutical compounds.[29][30][31][32] For a weakly acidic compound like this compound, changes in pH will alter its ionization state.[33] In a more basic environment, a weak acid will be more ionized, which generally increases its aqueous solubility.[33] Conversely, in a highly acidic environment, it will be in its less soluble, non-ionized form. This pH-dependent solubility is a key consideration when preparing solutions and choosing buffers for analysis.[30] Extreme pH conditions, both acidic and basic, can also catalyze degradation reactions such as hydrolysis or oxidation, leading to a loss of the active compound.[29][32] Therefore, it is essential to work within a validated pH range where this compound is both soluble and stable.
Q3: What are the best practices for preparing accurate standard solutions of this compound?
A3: The accuracy of your experimental results is fundamentally dependent on the accuracy of your standard solutions.[24][34][35][36]
Key Best Practices:
-
Use a Primary Standard: Whenever possible, use a high-purity, stable, and non-hygroscopic primary standard of this compound.[24][36] The purity of the reference standard is a critical factor in the uncertainty of the final measurement.[2]
-
Accurate Weighing: Use a calibrated analytical balance and weigh the standard accurately.[24][25][35]
-
Proper Dissolution: Ensure the standard is completely dissolved in the chosen solvent before diluting to the final volume.[25][36] Sonication can aid in dissolution.[1]
-
Use Calibrated Volumetric Glassware: Use Class A volumetric flasks and pipettes to ensure accurate volume measurements.[24]
-
Quantitative Transfer: When transferring the dissolved standard to a volumetric flask, rinse the original container multiple times with the solvent and add the rinsings to the flask to ensure no analyte is lost.[25][36]
-
Thorough Mixing: Once diluted to the mark, securely stopper the flask and invert it multiple times (at least 10-20 times) to ensure the solution is homogeneous.[25][36]
-
Proper Labeling and Storage: Clearly label the standard solution with its concentration, preparation date, and initials of the preparer. Store it under conditions that ensure its stability.[24]
Q4: How can I minimize variability when extracting this compound from biological matrices like plasma?
A4: Extraction from complex matrices is a significant source of variability. A robust and reproducible extraction method is key.
Recommendations:
-
Protein Precipitation: This is a common and straightforward method for plasma samples.[1][4]
-
Consistent Ratios: Use a precise and consistent ratio of precipitating agent (e.g., ice-cold acetonitrile) to plasma for all samples and standards.[1][4]
-
Thorough Mixing: Vortex each sample for the same amount of time to ensure uniform protein precipitation.[1][4]
-
Controlled Centrifugation: Centrifuge all samples at the same speed and for the same duration to ensure a compact protein pellet and clear supernatant.[1][4]
-
-
Use of an Internal Standard: An internal standard (IS) is crucial for correcting for variability in extraction efficiency and instrument response. A stable, isotopically labeled version of the analyte, such as this compound-d6, is an ideal internal standard.[37] Alternatively, a structurally similar compound can be used. The IS should be added to all samples, standards, and quality controls at the beginning of the extraction process.[4]
-
Matrix Effects: In LC-MS/MS analysis, components of the biological matrix can co-elute with the analyte and suppress or enhance its ionization, leading to inaccurate results.
-
Mitigation: Evaluate matrix effects during method development. If significant, a more selective sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.
-
Data Presentation and Experimental Protocols
Table 1: Summary of Key HPLC Troubleshooting Parameters
| Symptom | Potential Cause | Recommended Action |
| Inconsistent Retention Times | Mobile Phase Inconsistency | Prepare fresh mobile phase daily; ensure accurate pH. |
| Inadequate Column Equilibration | Equilibrate with at least 10-20 column volumes.[15] | |
| Temperature Fluctuations | Use a column oven for temperature control.[15] | |
| Pump Malfunction | Perform regular pump maintenance.[16] | |
| Peak Tailing | Secondary Silanol Interactions | Use a high-purity, end-capped column; optimize mobile phase pH.[17] |
| Column Overload | Reduce sample concentration or injection volume.[17] | |
| Peak Fronting | Sample Solvent Stronger than Mobile Phase | Dissolve sample in mobile phase or a weaker solvent. |
| Split Peaks | Blocked Column Frit or Column Void | Back-flush the column; replace frit or column if necessary.[18] |
Protocol: Preparation of a 100 µg/mL this compound Standard Solution
-
Calculation: Determine the mass of this compound required. For a 100 mL solution, 10 mg of the standard is needed.
-
Weighing: Accurately weigh approximately 10 mg of this compound reference standard using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed standard to a 100 mL Class A volumetric flask. Add approximately 70 mL of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) and sonicate for 5-10 minutes to ensure complete dissolution.[1]
-
Dilution: Allow the solution to return to room temperature. Then, carefully add the solvent dropwise until the bottom of the meniscus is aligned with the calibration mark on the neck of the flask.[25]
-
Homogenization: Stopper the flask and invert it at least 20 times to ensure the solution is thoroughly mixed.[25][36]
-
Labeling and Storage: Label the flask with the compound name, exact concentration, preparation date, solvent, and your initials. Store the solution under appropriate conditions (e.g., refrigerated at 2-8°C, protected from light).
Visualizations
Diagram 1: Troubleshooting Workflow for HPLC Peak Shape Issues
Caption: Decision tree for troubleshooting common HPLC peak shape problems.
Diagram 2: Core Principles for Minimizing Experimental Variability
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Metopimazine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metopimazine is primarily metabolized by a liver amidase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. researchgate.net [researchgate.net]
- 13. pqri.org [pqri.org]
- 14. ijrpas.com [ijrpas.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. hplc.eu [hplc.eu]
- 18. realab.ua [realab.ua]
- 19. aelabgroup.com [aelabgroup.com]
- 20. hinotek.com [hinotek.com]
- 21. brainly.com [brainly.com]
- 22. drawellanalytical.com [drawellanalytical.com]
- 23. biocompare.com [biocompare.com]
- 24. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 25. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 26. medchemexpress.com [medchemexpress.com]
- 27. datasheets.scbt.com [datasheets.scbt.com]
- 28. file.medchemexpress.com [file.medchemexpress.com]
- 29. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 30. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 31. ascendiacdmo.com [ascendiacdmo.com]
- 32. researchgate.net [researchgate.net]
- 33. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 34. chemicals.co.uk [chemicals.co.uk]
- 35. Standard Solution Definition, Preparation & Examples - Lesson | Study.com [study.com]
- 36. scienceready.com.au [scienceready.com.au]
- 37. scbt.com [scbt.com]
Addressing matrix effects in Metopimazine Acid bioanalysis
Welcome to the technical support center for the bioanalysis of Metopimazine Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with quantifying this compound in biological matrices. As a phenothiazine derivative, Metopimazine is extensively metabolized to its major, more polar metabolite, this compound (MPZA), which is the primary circulating analyte in plasma.[1][2][3][4][5] Accurate quantification of MPZA is critical for pharmacokinetic and toxicokinetic studies but is often complicated by a phenomenon known as the "matrix effect."
This resource provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the scientific reasoning behind our recommendations to ensure the integrity and reliability of your data.
Section 1: The Fundamentals of Matrix Effects in this compound Analysis
Q1: What is a matrix effect, and why is it a major concern for this compound LC-MS/MS analysis?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological sample (e.g., plasma, urine).[6][7] In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the analyte must be ionized to be detected. Endogenous matrix components, such as phospholipids, salts, and metabolites, can interfere with this process in the instrument's ion source, leading to either ion suppression (signal loss) or ion enhancement (signal increase).[6][8][9][10]
This is a critical issue for this compound because:
-
It Compromises Data Accuracy: Ion suppression can lead to an underestimation of the true analyte concentration, while enhancement can cause an overestimation.[9][11] This directly impacts the reliability of pharmacokinetic parameters.
-
It Increases Variability: The composition of a biological matrix can vary significantly between individuals and even within the same individual over time.[12] This variability in matrix components leads to inconsistent and irreproducible results.
-
This compound's Polarity: As an acid metabolite, MPZA is relatively polar.[13][14] This can make it challenging to separate from polar endogenous interferences using standard reversed-phase chromatography, increasing the likelihood of co-elution and matrix effects.
Regulatory agencies like the FDA and EMA mandate the evaluation of matrix effects during bioanalytical method validation to ensure data integrity.[15][16][17][18]
Section 2: Identifying and Quantifying Matrix Effects
Q2: My calibration curve is non-linear or my QC samples are failing. How can I confirm if a matrix effect is the cause?
A2: While other issues like analyte instability or pipetting errors can cause QC failures, a matrix effect is a common culprit. The most definitive way to diagnose and quantify matrix effects is through a Post-Extraction Spike Experiment . This experiment isolates the effect of the matrix on the detector response from other factors like extraction recovery.
Experimental Protocol: Quantitative Assessment of Matrix Factor (MF)
This protocol is aligned with FDA and EMA guidance for bioanalytical method validation.[15][16][19]
Objective: To quantitatively determine the degree of ion suppression or enhancement caused by the biological matrix.
Materials:
-
Blank biological matrix from at least six different sources (e.g., six different lots of human plasma).
-
This compound and its Stable Isotope Labeled Internal Standard (SIL-IS) reference standards.
-
Validated sample preparation method (e.g., SPE, LLE, or Protein Precipitation).
-
LC-MS/MS system.
Procedure:
-
Prepare Set 1 (Analyte in Post-Extracted Matrix):
-
Take six different lots of blank matrix.
-
Process these blank samples using your established extraction procedure.
-
After the final evaporation step, reconstitute the dried extracts with a solution containing this compound and its SIL-IS at a known concentration (e.g., a concentration equivalent to your Mid QC level). These are your post-spiked samples.
-
-
Prepare Set 2 (Analyte in Neat Solution):
-
Prepare a solution of this compound and its SIL-IS in the final reconstitution solvent at the exact same concentration as used in Step 1.
-
-
Analysis:
-
Inject both sets of samples onto the LC-MS/MS system.
-
Record the peak area responses for both the analyte and the internal standard.
-
-
Calculation:
-
Matrix Factor (MF): Calculated for each lot of matrix. MF = (Peak Area of Analyte in Post-Extracted Matrix) / (Mean Peak Area of Analyte in Neat Solution)
-
IS-Normalized MF: IS-Normalized MF = (Analyte Area / IS Area in Post-Extracted Matrix) / (Mean Analyte Area / Mean IS Area in Neat Solution)
-
Coefficient of Variation (%CV): Calculate the %CV of the IS-Normalized MF across the six matrix lots.
-
Interpretation of Results:
| MF Value | Interpretation |
| MF = 1 | No matrix effect |
| MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement |
According to regulatory guidelines, the %CV of the IS-normalized MF should be ≤15%.[15][16] A high %CV indicates that the matrix effect is variable between different sources, which is a significant problem that a SIL-IS may not be able to fully correct.
Q3: Is there a faster, more qualitative way to check for matrix effects during method development?
A3: Yes, the Post-Column Infusion (PCI) technique is an excellent diagnostic tool for visualizing where matrix effects occur during a chromatographic run.
The PCI experiment involves infusing a constant flow of the analyte (this compound) into the MS detector after the analytical column.[11] Simultaneously, an extracted blank matrix sample is injected onto the column. If co-eluting matrix components interfere with ionization, you will see a dip (suppression) or a rise (enhancement) in the otherwise stable analyte signal baseline. This allows you to see if your this compound retention time corresponds to a region of significant matrix interference.
Section 3: Mitigation and Troubleshooting Strategies
Once a matrix effect is confirmed, the goal is to either eliminate the interfering components or compensate for their effect.
Q4: My assay is showing significant ion suppression. What is my first line of defense?
A4: Your first and most effective line of defense is to improve your sample preparation method . The goal is to remove the interfering components, primarily phospholipids and proteins, before the sample is injected into the LC-MS/MS system.[20]
| Technique | Principle & Suitability for this compound | Pros | Cons |
| Protein Precipitation (PPT) | A fast but non-selective "crash" method using a solvent like acetonitrile to precipitate proteins.[1] | Fast, simple, inexpensive. | Not Recommended for Final Method. Poor removal of phospholipids, which are a major source of matrix effects.[21] Often leads to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte into an immiscible organic solvent, leaving polar interferences (salts, some phospholipids) in the aqueous layer. The pH of the sample is adjusted to ensure the analyte is in a neutral, extractable form.[20] | Better cleanup than PPT, can remove many salts and polar interferences. | Can be labor-intensive, requires solvent optimization, may not efficiently remove all phospholipids. |
| Solid-Phase Extraction (SPE) | A highly selective technique that retains the analyte on a solid sorbent while interferences are washed away.[22] For this compound, a mixed-mode (Reversed-Phase + Strong Cation Exchange, RP/SCX) SPE is often ideal.[23] | Highly Recommended. Excellent removal of phospholipids and other interferences.[22][23][24] Provides a concentrated, clean extract. | Requires more method development, higher cost per sample than PPT. |
Workflow Diagram: Selecting a Sample Preparation Strategy
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Metopimazine is primarily metabolized by a liver amidase in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metopimazine is primarily metabolized by a liver amidase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nebiolab.com [nebiolab.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C22H26N2O4S2 | CID 46782362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. fda.gov [fda.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. pharmacompass.com [pharmacompass.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. waters.com [waters.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Optimization of cell culture conditions for studying Metopimazine Acid effects
Technical Support Center: Metopimazine Acid Studies
A Guide to Optimizing Cell Culture Conditions for Robust and Reproducible Data
Part 1: Initial Setup & Core Considerations
Before initiating any experiment, a robust foundational setup is critical. The quality of your results is directly tied to the quality of your initial preparation.
Understanding the Compound: this compound
Metopimazine is a dopamine D2 receptor antagonist. Its acidic form, likely a salt, is used to improve solubility in aqueous solutions like cell culture media. However, like many small molecules, its behavior in in vitro systems can be complex. Factors such as solvent choice, final concentration, and media composition can dramatically impact its stability and activity.
Selecting an Appropriate Cell Model
The choice of cell line is paramount and depends entirely on the research question.
-
For Neurological/Dopaminergic Studies: Cell lines expressing dopamine D2 receptors are ideal. Examples include SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) cells, which can be differentiated to exhibit neuronal characteristics.
-
For Cancer Research/Off-Target Effects: If investigating Metopimazine's potential anti-proliferative effects, a panel of cancer cell lines (e.g., from the NCI-60 panel) would be appropriate. It is crucial to first confirm if these cells express the target receptor or to study receptor-independent effects.
-
Control Cell Lines: Always include a control cell line that lacks the primary target (e.g., dopamine D2 receptor) to distinguish between on-target and off-target cytotoxic or phenotypic effects.
Preparing the Stock Solution: The First Critical Step
Inaccurate stock solutions are a primary source of experimental variability.
-
Solvent Selection: Due to its chemical nature, this compound should first be tested for solubility in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or ethanol. DMSO is the most common choice for small molecules.
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of solvent added to your cell cultures. The final concentration of DMSO in the media should never exceed 0.5% , and ideally be kept below 0.1%, as higher concentrations are cytotoxic to most cell lines.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting concentration for this compound in my experiments?
A: There is no universal starting concentration. You must determine this empirically for each cell line. We recommend performing a broad-range dose-response curve as your first experiment. Start with a wide range of concentrations (e.g., from 10 nM to 100 µM) to identify the concentration window that produces a biological effect without causing excessive, non-specific cell death.
Q2: My cells are dying even at low concentrations. What's wrong?
A: This could be due to several factors:
-
Solvent Toxicity: Ensure your final DMSO concentration is below 0.1%. Run a "vehicle control" (media + solvent only) to test this directly.
-
High Compound Potency: The compound may be highly potent in your specific cell model. Expand the low end of your dose-response curve (e.g., into the picomolar range).
-
Cell Health: Unhealthy cells are more sensitive to any treatment. Ensure you are using cells with a low passage number, free of contamination, and in the logarithmic growth phase.
Q3: How long should I incubate the cells with this compound?
A: The optimal incubation time depends on the biological question.
-
For signaling studies (e.g., phosphorylation events): Short time points (5, 15, 30, 60 minutes) are often required.
-
For gene expression changes: Medium time points (6, 12, 24 hours) are typical.
-
For cell viability or proliferation assays: Longer time points (24, 48, 72 hours) are standard. A time-course experiment is essential to identify the optimal window for observing your desired effect.
Q4: Should I use serum-free or serum-containing media?
A: This is a critical consideration. Serum contains proteins that can bind to small molecules, reducing their effective concentration and bioavailability.
-
Initial Characterization: Consider conducting initial dose-response experiments in both serum-free and low-serum (e.g., 1-2%) media to understand the impact of serum on your compound's activity.
-
Signaling Studies: Many signaling experiments are performed under serum-starved conditions to reduce background noise.
-
Long-Term Viability: Long-term experiments ( >24h) often require serum for cell health. If so, keep the serum concentration consistent across all experiments.
Part 3: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Drug Precipitation in Culture Media
-
Observation: You notice fine crystals or cloudiness in the culture media after adding the drug, either immediately or after incubation. This can be confirmed under a microscope.
-
Causality: The compound's concentration exceeds its solubility limit in the aqueous, protein-containing environment of the cell culture medium. This is a common issue when the final working solution is made by diluting a high-concentration DMSO stock.
-
Solutions:
-
Pre-warm the Media: Before adding the drug stock, ensure your culture media is at 37°C.
-
Use a Serial Dilution Method: Instead of adding a tiny volume of high-concentration stock directly to the full volume of media, perform an intermediate dilution step in pre-warmed media.
-
Vortex During Dilution: When adding the drug stock to the media, vortex or pipette vigorously to ensure rapid and even dispersion, preventing localized high concentrations that can trigger precipitation.
-
Reduce Final Concentration: Your target concentration may simply be too high. Re-evaluate your dose-response curve.
-
Issue 2: High Variability Between Replicate Wells
-
Observation: You see a large standard deviation in readouts (e.g., absorbance, fluorescence) from wells that were treated identically.
-
Causality: This often stems from inconsistent cell seeding, edge effects in the culture plate, or pipetting errors.
-
Solutions:
-
Standardize Cell Seeding: Ensure you have a single-cell suspension before plating. Mix the cell suspension gently between plating each row to prevent cells from settling. See the table below for recommended seeding densities.
-
Mitigate Edge Effects: The outer wells of a multi-well plate are prone to evaporation, leading to altered media concentration. Avoid using the outermost wells for experimental conditions; instead, fill them with sterile PBS or media to create a humidity barrier.
-
Pipetting Technique: When adding the drug, pipette the small volume of drug solution directly into the media, not onto the side of the well, and then gently mix by pipetting up and down or swirling the plate.
-
Troubleshooting Decision Tree
This diagram outlines a logical workflow for diagnosing inconsistent experimental results.
Caption: Troubleshooting workflow for inconsistent results.
Part 4: Core Experimental Protocols & Data
General Workflow for Optimization
The following diagram illustrates the systematic approach to optimizing your cell culture conditions for studying this compound.
Caption: Systematic workflow for experimental optimization.
Determining Optimal Cell Seeding Density
Before any drug treatment, you must ensure that your cells are in the logarithmic phase of growth throughout the experiment. Seeding too few cells will lead to lag-phase variability, while too many will lead to contact inhibition and altered metabolism.
| Plate Format | Volume per Well | Growth Area (cm²) | Recommended Seeding Density (cells/cm²) | Total Cells per Well |
| 96-well | 100 - 200 µL | 0.32 | 1.5 - 3 x 10⁴ | 5,000 - 10,000 |
| 24-well | 0.5 - 1.0 mL | 1.9 | 1.2 - 2.5 x 10⁴ | 25,000 - 50,000 |
| 6-well | 2.0 - 3.0 mL | 9.6 | 1.0 - 2.0 x 10⁴ | 100,000 - 200,000 |
| 10 cm Dish | 8.0 - 12.0 mL | 55 | 0.8 - 1.5 x 10⁴ | 0.5 - 0.8 x 10⁶ |
| Note: These are starting recommendations. The optimal density for your specific cell line must be determined by performing a growth curve over 3-4 days. |
Protocol: Dose-Response Determination via MTT Assay
This protocol establishes the cytotoxic or cytostatic concentration range of this compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density. Incubate for 24 hours to allow for attachment.
-
Drug Preparation: Prepare serial dilutions of this compound in your chosen culture medium. For a broad curve, you might prepare 2X final concentrations ranging from 200 µM down to 20 nM.
-
Treatment: Carefully remove the old media from the cells. Add 100 µL of the appropriate drug dilution to each well. Include "vehicle control" (media + solvent) and "untreated control" (media only) wells.
-
Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Readout: Shake the plate gently for 10 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data by setting the untreated control wells to 100% viability. Plot the percent viability against the log of the drug concentration to generate a dose-response curve and calculate the IC50 (the concentration at which 50% of cell viability is inhibited).
References
-
Title: Metopimazine. Source: PubChem, National Center for Biotechnology Information. URL: [Link]
-
Title: SH-SY5Y Human Neuroblastoma Cells: The Holy Grail for Neurodegenerative Studies? Source: Journal of Alzheimer's Disease. URL: [Link]
-
Title: The Effect of Serum on the In Vitro Activity of Antitumor Drugs. Source: Cancer Research (Journal). URL: [Link]
Validation & Comparative
A Comparative Analysis of Metopimazine and Metopimazine Acid Activity: A Technical Guide for Researchers
This guide provides a detailed comparative analysis of the pharmacological activities of Metopimazine and its principal metabolite, Metopimazine Acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available preclinical and clinical data to offer an in-depth understanding of their respective mechanisms of action, receptor affinities, and functional potencies.
Introduction: The Metabolic Journey from Prodrug to a Less Active Metabolite
Metopimazine is a phenothiazine derivative recognized for its potent antiemetic properties.[1][2] It is primarily used in the management of nausea and vomiting, particularly in the context of chemotherapy and postoperative recovery.[1][3] Structurally, Metopimazine is characterized by a phenothiazine core with a piperazine-containing side chain.
Upon oral administration, Metopimazine undergoes extensive first-pass metabolism, primarily in the liver.[1][4] The major metabolic pathway is deamination, catalyzed by liver amidases, which converts Metopimazine into this compound (MPZA).[4] This metabolic conversion is highly efficient, resulting in this compound being the predominant circulating species in plasma, at concentrations significantly higher than the parent drug.[5][6] Understanding the pharmacological profile of both the parent drug and its major metabolite is therefore crucial for a comprehensive assessment of its clinical efficacy and safety.
Comparative Pharmacological Profile: A Tale of Two Affinities
The primary mechanism of action for Metopimazine's antiemetic effect is the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[2] However, its pharmacological activity extends to other receptors, contributing to its overall therapeutic and side-effect profile.
Receptor Binding Affinity
| Receptor Subtype | Metopimazine Affinity | This compound Affinity | Reference |
| Dopamine D2 | High (Nanomolar) | Significantly Lower (est. 200-fold less potent) | [1][2] |
| Dopamine D3 | High | Data not available | [1] |
| α1-Adrenergic | Nanomolar | Data not available | [2] |
| Histamine H1 | Nanomolar | Data not available | [2] |
| Serotonin 5-HT3 | No significant affinity | Data not available | [1][2] |
Note: The lack of publicly available, head-to-head quantitative binding data for this compound at receptors other than D2 highlights a gap in the current understanding of its complete pharmacological profile.
Functional Activity
The functional consequence of Metopimazine's receptor binding is antagonism. At the D2 receptor, this antagonism blocks the inhibitory effect of dopamine on adenylyl cyclase, thereby preventing the decrease in intracellular cyclic AMP (cAMP) that would normally occur. This action in the CTZ is central to its antiemetic effect.
Given the significantly lower binding affinity of this compound for the D2 receptor, its functional antagonist activity at this target is expected to be substantially weaker. While direct comparative data from functional assays are not available, the 200-fold difference in potency strongly suggests that Metopimazine is the primary active agent, and its conversion to this compound represents a deactivation pathway.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Metopimazine acts as an antagonist at the D2 receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o). The binding of dopamine to the D2 receptor would typically inhibit adenylyl cyclase, leading to a decrease in cAMP levels. Metopimazine blocks this action.
Caption: Dopamine D2 receptor signaling pathway antagonized by Metopimazine.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like Metopimazine or this compound.
Caption: Experimental workflow for a radioligand binding assay.
Detailed Experimental Protocols
The following are representative protocols for assays that would be used to compare the activity of Metopimazine and this compound.
Protocol: Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Metopimazine and this compound for the human dopamine D2 receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human D2 receptor (e.g., HEK293 or CHO cells).[7]
-
Radioligand: [3H]-Spiperone.
-
Non-specific binding control: 10 µM Haloperidol.
-
Test compounds: Metopimazine and this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well filter plates and a vacuum manifold.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution, and 50 µL of either test compound, vehicle, or non-specific binding control.
-
Add 50 µL of the cell membrane suspension to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Protocol: Dopamine D2 Receptor Functional Antagonist Assay (cAMP Inhibition)
Objective: To determine the functional potency (IC50) of Metopimazine and this compound as antagonists of the D2 receptor.
Materials:
-
A stable cell line expressing the human D2 receptor (e.g., CHO-K1/D2/Gα15).[7]
-
D2 receptor agonist (e.g., Dopamine).
-
Adenylyl cyclase activator (e.g., Forskolin).
-
Test compounds: Metopimazine and this compound, serially diluted.
-
A homogenous cAMP assay kit (e.g., HTRF or luminescence-based).
Procedure:
-
Seed the cells in a 96-well or 384-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of the test compounds (Metopimazine or this compound) for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., EC80 of dopamine) in the presence of Forskolin.
-
Incubate for the time recommended by the cAMP assay kit manufacturer.
-
Lyse the cells and measure the cAMP levels according to the kit's instructions.
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the test compound concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response, using non-linear regression.
Conclusion: A Potent Parent and a Substantially Weaker Metabolite
The available evidence strongly indicates that Metopimazine is a potent antagonist at dopamine D2/D3, α1-adrenergic, and histamine H1 receptors. Its primary metabolite, this compound, which is the major circulating entity after oral administration, exhibits a significantly reduced affinity for the D2 receptor. This suggests that the antiemetic activity of orally administered Metopimazine is primarily driven by the parent compound before it undergoes extensive first-pass metabolism. The conversion to this compound appears to be a deactivation process, leading to a metabolite with substantially lower pharmacological activity at the key antiemetic target. Further studies providing a full quantitative comparison of the binding affinities and functional potencies of Metopimazine and this compound at a broader range of receptors would be invaluable for a more complete understanding of their respective pharmacological roles.
References
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Wikipedia. (2023). Metopimazine. Available at: [Link]
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GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. Available at: [Link]
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Correll, C. U., & Solmi, M. (2021). Clinical perspective on antipsychotic receptor binding affinities. Brazilian Journal of Psychiatry, 43(6), 579–581. Available at: [Link]
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Busby, R. W., et al. (2022). Metopimazine is primarily metabolized by a liver amidase in humans. Pharmacology Research & Perspectives, 10(1), e00903. Available at: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. metopimazine. Available at: [Link]
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Busby, R. W., et al. (2022). Metopimazine is primarily metabolized by a liver amidase in humans. PubMed. Available at: [Link]
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Jadot, G., et al. (1980). [Comparative statistical study of two antiemetics, metoclopramide and metopimazine, effects on the oestrus cycle in the female rat (author's transl)]. Pathologie-biologie, 28(1), 68–72. Available at: [Link]
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ResearchGate. (2021). HPLC-MS/MS parameters for metopimazine and its metabolites, and internal standard (zolpidem-d6). Available at: [Link]
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Bosma, R., et al. (2019). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of medicinal chemistry, 62(1), 315–331. Available at: [Link]
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Bangar, S. B., et al. (2023). A Review on Historical Overview of Antiemetic Drug: Metopimazine. International Journal of Research in Pharmacy and Allied Science, 2(2), 99-120. Available at: [Link]
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Mallet, E., et al. (2015). Pharmacokinetic study of Metopimazine by Oral Route in Children. Pharmacology research & perspectives, 3(3), e00130. Available at: [Link]
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Mallet, E., et al. (2015). Pharmacokinetic study of metopimazine by oral route in children. Pharmacology research & perspectives, 3(3), e00130. Available at: [Link]
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Guicheney, P., et al. (1982). Characterization of alpha-1 adrenergic receptors in the heart using [3H]WB4101: effect of 6-hydroxydopamine treatment. Journal of pharmacology and experimental therapeutics, 222(3), 679–685. Available at: [Link]
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Sigsgaard, T., et al. (2003). Randomized, double-blind trial comparing the antiemetic effect of tropisetron plus metopimazine with tropisetron plus placebo in patients receiving multiple cycles of multiple-day cisplatin-based chemotherapy. Supportive care in cancer, 11(4), 249–255. Available at: [Link]
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ResearchGate. (2017). Competition binding for the histamine H1 receptor by [³H]mepyramine and unlabeled antihistamines. Available at: [Link]
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Le, T., et al. (2017). Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I. PLoS One, 12(1), e0168368. Available at: [Link]
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Blackmore, P. F., & Exton, J. H. (1982). Trifluoperazine and chlorpromazine antagonize alpha 1- but not alpha2- adrenergic effects. Molecular pharmacology, 21(2), 482–488. Available at: [Link]
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Li, Y., et al. (2019). Identification of higenamine as a novel α1 -adrenergic receptor antagonist. Phytotherapy research, 33(4), 1094–1102. Available at: [Link]
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Curran, P. K., & Fishman, P. H. (1996). Detection of β-Adrenergic Receptors by Radioligand Binding. Springer Nature Experiments. Available at: [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for Metopimazine Acid
In the landscape of pharmaceutical analysis, the robust quantification of drug metabolites is as critical as that of the parent drug. Metopimazine Acid, the primary active metabolite of the antiemetic agent Metopimazine, requires accurate and precise measurement in biological matrices to fully understand the pharmacokinetic profile of its parent compound.[1] This guide provides an in-depth comparison of two distinct analytical methods for the quantification of this compound: a modern, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a classic High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear comparison of their performance to guide the selection of the most appropriate analytical method for your research needs. All validation discussions are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2]
The Importance of Method Cross-Validation
Cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results when transitioning between different techniques or laboratories.[3] This is particularly pertinent when moving from early-stage drug discovery, where various analytical techniques might be employed, to late-stage clinical trials requiring a single, robust method. The goal is to demonstrate that the data generated by different methods are comparable and that no significant bias exists between them.
Method 1: High-Throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The LC-MS/MS method stands out for its high sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of the analyte are anticipated.[3] The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the specific detection of this compound, even in a complex biological matrix like plasma, by monitoring a specific precursor-to-product ion transition.
Experimental Protocol: LC-MS/MS
1. Instrumentation and Chemicals:
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
HPLC System: A system capable of gradient elution.
-
Column: C18 reversed-phase column.
-
Chemicals: HPLC grade acetonitrile and water, formic acid, this compound reference standard, and an appropriate internal standard (e.g., Zolpidem-d6).[1]
2. Sample Preparation: Protein Precipitation This method is chosen for its simplicity and speed, which is well-suited for a high-throughput environment.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.[1]
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[1]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).[1]
-
Transfer to an autosampler vial for analysis.
3. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor and product ions for this compound and the internal standard.
4. Validation Parameters (as per ICH Guidelines):
-
Specificity: Assessed by analyzing blank plasma samples to ensure no interference at the retention time of this compound.[2]
-
Linearity: A calibration curve is constructed by analyzing a series of standards of known concentrations (e.g., 1 to 1000 ng/mL).[1]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on different days.
-
Matrix Effect: Evaluated to ensure that components of the plasma do not suppress or enhance the ionization of the analyte.[4]
-
Recovery: The efficiency of the protein precipitation extraction process is determined.
Visualizing the LC-MS/MS Workflow```dot
Sources
A Comparative Pharmacokinetic Guide: Metopimazine and its Active Metabolite, Metopimazine Acid
Authored by a Senior Application Scientist
This guide provides a detailed comparison of the pharmacokinetic profiles of the antiemetic drug Metopimazine (MPZ) and its principal active metabolite, Metopimazine Acid (MPZA). Understanding the distinct absorption, distribution, metabolism, and excretion (ADME) characteristics of both the parent drug and its metabolite is critical for researchers and drug development professionals. This knowledge underpins the drug's clinical efficacy and its favorable safety profile.
Metopimazine, a phenothiazine derivative, functions as a peripherally restricted dopamine D2 receptor antagonist.[1][2] It is used to treat nausea and vomiting, particularly in the context of chemotherapy and acute gastroenteritis.[2][3][4] The therapeutic action of Metopimazine is intrinsically linked to its rapid and extensive conversion into this compound, which is the major circulating and active form of the drug in the human body.[1][5][6]
The Metabolic Transformation: From Prodrug to Active Moiety
The defining characteristic of Metopimazine's pharmacokinetics is its extensive first-pass metabolism following oral administration.[1][7] This biotransformation is not a liability but a crucial step that produces the primary therapeutic agent, this compound.
Causality of the Metabolic Pathway: The conversion is predominantly catalyzed by a liver microsomal amidase , with a minor contribution from cytosolic aldehyde oxidase (AO).[1][6] This pathway is significant because it largely bypasses the Cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of many other drugs.[1] This distinction minimizes the risk of drug-drug interactions, a considerable advantage in patients undergoing polypharmacy, such as those receiving chemotherapy. The minimal involvement of CYP enzymes like CYP3A4 and CYP2D6 has been verified through the analysis of plasma samples from human subjects.[1]
Figure 1: Metabolic conversion of Metopimazine to this compound.
Comparative ADME Profiles: A Tale of Two Molecules
The pharmacokinetic journey of Metopimazine is short and swift, leading to the dominance of this compound in circulation. This section dissects the ADME parameters for each compound.
Absorption
-
Metopimazine (MPZ): Following oral administration, Metopimazine is rapidly absorbed, with peak plasma concentrations (Cmax) reached in approximately 60 minutes.[5][8][9] However, its oral bioavailability is low, reported to be under 20-22%.[2][5][8] This is a direct consequence of the extensive first-pass metabolism that converts it to this compound.[1][8] Co-administration with food significantly impairs absorption, reducing the Area Under the Curve (AUC) by approximately 30% and Cmax by 50%.[5]
-
This compound (MPZA): As a product of first-pass metabolism, MPZA appears in the plasma almost concurrently with its parent drug.[8] However, it reaches a much higher peak concentration, with a Tmax of approximately 120 to 150 minutes (2 to 2.5 hours).[5][8] Plasma concentrations of MPZA are substantially higher than those of MPZ, with studies in children showing a Cmax ratio (AMPZ/MPZ) of 4.28.[8]
Distribution
The most clinically significant difference in the distribution profiles of these two compounds lies in their ability to penetrate the blood-brain barrier (BBB).
-
Metopimazine (MPZ): The parent drug is capable of crossing the BBB.[9]
-
This compound (MPZA): In stark contrast, the acid metabolite has very limited ability to penetrate the BBB.[9] An in vitro BBB model demonstrated that the permeability of this compound was significantly lower than that of the parent compound.[10] This peripheral restriction is the cornerstone of Metopimazine's favorable safety profile, as it minimizes the central nervous system side effects, such as extrapyramidal symptoms, that are common with other dopamine D2 antagonists.[2][9]
Figure 2: Differential penetration of the Blood-Brain Barrier.
Metabolism & Excretion
As established, Metopimazine's metabolism is its conversion to this compound. The subsequent elimination profiles also differ.
-
Metopimazine (MPZ): The parent drug has a short elimination half-life, estimated to be between 2 and 4.5 hours.[5][8][9]
-
This compound (MPZA): The active metabolite persists in the circulation for a longer duration, which is responsible for the sustained antiemetic effect of the drug.[8] Approximately 30% of a Metopimazine dose is recovered in the urine, primarily in the form of this compound.[9]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters derived from studies in both adult and pediatric populations. It is important to note that values can vary based on the specific study population, dosage, and analytical methods used.
| Parameter | Metopimazine (MPZ) | This compound (MPZA) | Source |
| Tmax (Time to Peak) | ~1 hour | ~2 - 2.5 hours | [5][8] |
| Cmax (Peak Concentration) | Lower (e.g., 17.2 ng/mL in children) | Higher (e.g., 76.3 ng/mL in children) | [8] |
| Elimination Half-Life (t½) | ~2 - 4.5 hours | Longer than MPZ | [5][8][9] |
| Oral Bioavailability | Low (<22.3%) | N/A (Metabolite) | [5][8] |
| AUC Ratio (Metabolite/Parent) | N/A | ~13.7 (Oral Route) | [8][11] |
| Blood-Brain Barrier Penetration | Yes | Very Limited | [9][10] |
Standard Experimental Protocol for Pharmacokinetic Analysis
A robust pharmacokinetic study is essential to delineate the profiles of a parent drug and its metabolites. The protocol described below represents a standard, self-validating system for such an analysis.
Methodology Causality: The choice of a sensitive and specific bioanalytical method, such as LC-MS/MS, is critical. This ensures accurate quantification of both MPZ and MPZA, even when one is present at much lower concentrations than the other. Serial blood sampling is necessary to accurately capture the absorption, distribution, and elimination phases for both compounds to calculate parameters like Cmax, Tmax, and AUC.
Step-by-Step Workflow:
-
Study Design: Conduct a single-dose, open-label study in healthy adult subjects under fasting conditions to avoid food-related variability in absorption.[12]
-
Subject Enrollment: Recruit a cohort of healthy male and female subjects (e.g., n=8) after obtaining informed consent and institutional review board approval.[12]
-
Dosing: Administer a single oral dose of Metopimazine (e.g., 40-60 mg).[1][13]
-
Blood Sampling: Collect venous blood samples into appropriate anticoagulant tubes at pre-defined intervals: pre-dose (0 h) and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[12]
-
Plasma Preparation: Immediately following collection, centrifuge the blood samples to separate plasma. Store the resulting plasma samples at -80°C until analysis to ensure analyte stability.
-
Bioanalysis:
-
Develop and validate a sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Metopimazine and this compound in plasma.[7][8]
-
The method should have a low limit of quantification (LOQ), typically around 1 ng/mL, to accurately measure concentrations at all time points.[7]
-
Incorporate a stable isotope-labeled internal standard to ensure accuracy and precision.[7]
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., PK Solutions) to analyze the plasma concentration-time data for each subject.[8]
-
Calculate the following key pharmacokinetic parameters for both MPZ and MPZA: Cmax, Tmax, AUC (from time zero to the last measurable concentration and extrapolated to infinity), and elimination half-life (t½).
-
Figure 3: Experimental workflow for a pharmacokinetic study.
Conclusion and Clinical Significance
The pharmacokinetic profiles of Metopimazine and this compound are distinct yet complementary. Metopimazine acts as a rapidly absorbed prodrug with low bioavailability and a short half-life. Its primary role is to deliver the main active agent, this compound, which is formed through extensive and non-CYP-mediated first-pass metabolism.
This compound is the dominant circulating entity, exhibiting higher plasma concentrations and a longer duration of action, which accounts for the sustained antiemetic effect.[8] Crucially, its limited ability to cross the blood-brain barrier minimizes the risk of central side effects.[9][10] This elegant pharmacokinetic design—a prodrug that is quickly converted to a peripherally restricted active metabolite—is the foundation of Metopimazine's clinical utility, offering an effective and well-tolerated treatment for nausea and vomiting.
References
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Metopimazine - Wikipedia. Wikipedia. [Link]
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Pharmacokinetic study of metopimazine by oral route in children - PMC - NIH. National Institutes of Health. [Link]
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Metopimazine is primarily metabolized by a liver amidase in humans - PubMed. National Institutes of Health. [Link]
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Metabolism of metopimazine in humans showing the formation of the major... - ResearchGate. ResearchGate. [Link]
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Bioavailability of the antiemetic metopimazine given as a microenema - PubMed. National Institutes of Health. [Link]
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Percutaneous absorption of metopimazine and effect of cyclodextrins - PubMed. National Institutes of Health. [Link]
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Metopimazine - ResearchGate. ResearchGate. [Link]
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What is the mechanism of Metopimazine? - Patsnap Synapse. Patsnap Synapse. [Link]
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Metopimazine. DrugBank. [Link]
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Full article: Percutaneous Absorption of Metopimazine and Effect of Cyclodextrins. Taylor & Francis Online. [Link]
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Bioavailability of the antiemetic metopimazine given as a microenema - PMC - NIH. National Institutes of Health. [Link]
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(PDF) Pharmacokinetic study of Metopimazine by Oral Route in Children - ResearchGate. ResearchGate. [Link]
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Metopimazine is primarily metabolized by a liver amidase in humans - PMC - NIH. National Institutes of Health. [Link]
- FR2980976A1 - PHARMACEUTICAL COMPOSITION FOR NASAL ADMINISTRATION OF METOPIMAZINE - Google Patents.
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Pharmacokinetic study of metopimazine by oral route in children - R Discovery. R Discovery. [Link]
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A Comparative Guide to the Efficacy of Metopimazine Acid and Other Dopamine Receptor Antagonists in Antiemetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The management of nausea and vomiting, particularly in the context of chemotherapy-induced nausea and vomiting (CINV), remains a significant challenge in clinical practice. Dopamine receptor antagonists have long been a cornerstone of antiemetic therapy. This guide provides an in-depth technical comparison of Metopimazine Acid, a phenothiazine derivative, with other established dopamine receptor antagonists. By examining their mechanisms of action, receptor binding affinities, and clinical efficacy, this document aims to provide a valuable resource for researchers and drug development professionals in the field of antiemetic drug discovery and development.
Metopimazine is a potent D2/D3 dopamine receptor antagonist that has been utilized as an antiemetic.[1] It is rapidly metabolized to its active form, this compound.[2] A key characteristic of Metopimazine is its limited ability to cross the blood-brain barrier, which is thought to contribute to a more favorable side-effect profile, particularly concerning extrapyramidal symptoms, compared to other centrally acting dopamine antagonists.[1] This guide will focus on comparing the efficacy of this compound with other widely used dopamine receptor antagonists, including prochlorperazine, metoclopramide, and others, providing available experimental data to support the comparison.
Mechanism of Action: Targeting the Dopaminergic Pathways in Emesis
The antiemetic effect of the dopamine receptor antagonists discussed in this guide is primarily mediated through the blockade of D2 dopamine receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata. The CTZ is a crucial area for detecting emetic stimuli in the blood and subsequently activating the vomiting center. By antagonizing D2 receptors in the CTZ, these drugs inhibit the downstream signaling cascade that leads to nausea and vomiting.
While the primary target is the D2 receptor, the individual agents exhibit varying affinities for other receptors, which can contribute to their overall efficacy and side-effect profiles.
Signaling Pathway of D2 Receptor Antagonism in the CTZ
Caption: A simplified workflow for a radioligand binding assay to determine receptor affinity.
In Vivo Model of Chemotherapy-Induced Emesis (Ferret Model)
The ferret is a commonly used animal model for studying emesis due to its well-developed vomiting reflex.
Objective: To evaluate the antiemetic efficacy of a test compound against cisplatin-induced emesis in ferrets.
Materials:
-
Male ferrets.
-
Cisplatin.
-
Test compounds (this compound, Prochlorperazine, Metoclopramide, etc.).
-
Vehicle control.
-
Observation cages with video recording equipment.
Procedure:
-
Acclimatization: Acclimate ferrets to the experimental environment for a sufficient period.
-
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., oral, intraperitoneal) at a predetermined time before cisplatin administration.
-
Induction of Emesis: Administer a single intraperitoneal injection of cisplatin (e.g., 5-10 mg/kg).
-
Observation: Place the animals in individual observation cages and record their behavior for a set period (e.g., 4-6 hours).
-
Data Collection: Quantify the number of retches and vomits for each animal. A retch is defined as a rhythmic contraction of the abdominal muscles without expulsion of gastric contents, while a vomit is a forceful expulsion of gastric contents.
-
Data Analysis: Compare the number of emetic episodes in the drug-treated groups to the vehicle-treated group. Calculate the percentage reduction in emesis for each test compound. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the antiemetic effect.
Conclusion
This compound presents a potentially valuable option in the armamentarium of antiemetic therapies, particularly due to its limited penetration of the blood-brain barrier, which may translate to a reduced risk of extrapyramidal side effects. While direct, quantitative comparisons of its D2 receptor binding affinity and head-to-head clinical efficacy against other dopamine antagonists like prochlorperazine and metoclopramide are not extensively available in the public domain, the existing evidence suggests it is a potent dopamine receptor antagonist.
For researchers and drug development professionals, this guide highlights the importance of conducting further preclinical and clinical studies to elucidate the precise comparative efficacy and safety profile of this compound. Future research should focus on:
-
Determining the specific Ki value of this compound for the dopamine D2 receptor to allow for a direct comparison of binding potency.
-
Conducting well-designed, randomized controlled trials comparing this compound with other dopamine receptor antagonists in the context of CINV.
By addressing these knowledge gaps, the scientific community can better understand the therapeutic potential of this compound and its place within the landscape of antiemetic treatments.
References
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- Tonini, M., d'Angelo, L., Marcoli, M., Lecchini, S., & Frigo, G. M. (1980). Effects of metopimazine on gastro-intestinal and biliary tract smooth muscle in vitro. Archives Internationales de Pharmacodynamie et de Thérapie, 243(1), 139-148.
- Croom, K. F., & Keating, G. M. (2006). Metopimazine: a review of its use in the treatment of chemotherapy-induced nausea and vomiting. Drugs, 66(16), 2029-2047.
- Uchino, R., & Shibutani, Y. (2025). Dose-dependent Efficacy of Olanzapine for Chemotherapy-induced Nausea and Vomiting: A Systematic Review and Meta-analysis. Anticancer Research, 45, 3605-3616.
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- Carr, B. I., Bertrand, M., Browning, S., & Cerundolo, L. (1986). A comparison of the antiemetic efficacy of prochlorperazine and metoclopramide for the treatment of cisplatin-induced emesis: a prospective, randomized, double-blind study. Journal of clinical oncology, 4(5), 779-783.
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An Independent Technical Guide to the Metabolic Stability of Metopimazine: An In Vitro and Comparative Analysis
Introduction
Metopimazine is a phenothiazine derivative functioning as a potent and selective dopamine D2/D3 receptor antagonist.[1][2] It is clinically utilized as an antiemetic for managing nausea and vomiting stemming from various conditions, including postoperative recovery and chemotherapy.[2][3] A critical parameter in the preclinical assessment of any drug candidate is its metabolic stability, which dictates its pharmacokinetic profile, informs dosing regimens, and predicts its potential for drug-drug interactions (DDIs).[4]
Metopimazine is characterized by low oral bioavailability and extensive first-pass hepatic metabolism, where it is rapidly and efficiently converted to its major circulating metabolite, Metopimazine Acid (MPZA).[1][2][5] This guide provides a comprehensive technical overview of Metopimazine's metabolic profile, distinguished by its primary reliance on non-cytochrome P450 enzymatic pathways. We will present detailed protocols for the in vitro verification of its stability, offer a comparative analysis against other widely used antiemetics, and discuss the clinical implications of its unique metabolic fate.
Section 1: The Unique Metabolic Profile of Metopimazine
The metabolic profile of Metopimazine is dominated by a single biotransformation: the hydrolysis of the piperidine-4-carboxamide moiety to its corresponding carboxylic acid, forming this compound (MPZA).[5][6] This metabolite constitutes over 80% of the total drug-related material found in plasma, yet is approximately 200-fold less potent as a D2 receptor antagonist.[1][6]
Crucially, this conversion is not mediated by the well-known cytochrome P450 (CYP) enzyme superfamily, which is responsible for the metabolism of the majority of xenobiotics. Instead, the formation of MPZA is primarily catalyzed by hepatic microsomal amidases , with a minor contribution from cytosolic aldehyde oxidase (AO) .[5][6][7][8] This distinction is fundamental to understanding Metopimazine's pharmacokinetic profile and its low potential for metabolic DDIs.
Caption: Primary metabolic pathway of Metopimazine to this compound.
Section 2: Experimental Verification of Metabolic Stability: In Vitro Protocols
To independently verify the metabolic stability and pathway of Metopimazine, standardized in vitro systems are employed. The choice of system is critical; human liver microsomes (HLM) are used as they are rich in phase I enzymes, including the amidases responsible for Metopimazine's metabolism.[5][9] This subcellular fraction provides a robust and cost-effective model for determining intrinsic clearance.[9][10]
Protocol 2.1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
This protocol outlines the determination of Metopimazine's in vitro half-life (t½) and intrinsic clearance (CLint).
Objective: To quantify the rate of disappearance of Metopimazine when incubated with HLM.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Metopimazine in DMSO.
-
Thaw pooled Human Liver Microsomes (final protein concentration 0.5 mg/mL) and NADPH regenerating system (e.g., G6P, G6PDH, NADP+) on ice.
-
Prepare a 0.1 M phosphate buffer solution (pH 7.4).
-
Prepare a "stop solution" of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound like this compound-d6) for protein precipitation and reaction termination.[11]
-
-
Incubation:
-
Pre-warm the phosphate buffer, HLM suspension, and Metopimazine working solution (1 µM final concentration) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the mixture.
-
Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Immediately quench the reaction for each aliquot by adding it to a tube containing the ice-cold stop solution.
-
-
Self-Validating Controls:
-
Negative Control 1 (No Enzyme): Perform an incubation without HLM to assess for non-enzymatic degradation.
-
Negative Control 2 (No Cofactor): Perform an incubation without the NADPH regenerating system. While amidase activity is not NADPH-dependent, this control helps rule out any minor, unforeseen CYP-mediated metabolism.
-
Positive Control: Run a compound with known moderate-to-high metabolic clearance in parallel to validate the enzymatic activity of the HLM batch.
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Metopimazine remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .
-
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A Head-to-Head Comparison of Metopimazine Acid and Domperidone: A Technical Guide for Researchers
Core Mechanism of Action: A Tale of Two Dopamine Antagonists
At their core, both Metopimazine and domperidone function as antagonists of dopamine D2 and D3 receptors.[1] In the gastrointestinal (GI) tract, dopamine acts as an inhibitory neurotransmitter, suppressing motility. By blocking these receptors, both drugs effectively disinhibit cholinergic pathways, leading to enhanced gastric and intestinal motility.[1] Their primary antiemetic effect is mediated through the antagonism of D2 receptors in the chemoreceptor trigger zone (CTZ), located in the area postrema of the medulla oblongata, which lies outside the blood-brain barrier.[2][3] This peripheral selectivity is a key feature that distinguishes them from older dopamine antagonists like metoclopramide, resulting in a lower incidence of central nervous system (CNS) side effects.[2][4]
Signaling Pathway of D2 Receptor Antagonism in the GI Tract
The following diagram illustrates the fundamental mechanism by which Metopimazine and domperidone enhance gastrointestinal motility through D2 receptor blockade.
Caption: D2 receptor antagonism by Metopimazine and domperidone.
Pharmacological Profile: A Comparative Analysis
While their primary mechanism is similar, the pharmacokinetic and pharmacodynamic properties of Metopimazine Acid and domperidone exhibit notable differences.
| Property | This compound (from Metopimazine) | Domperidone |
| Bioavailability | Low (<20% for parent drug Metopimazine) due to extensive first-pass metabolism.[2] | Low and variable (13-17%) due to extensive first-pass metabolism. |
| Metabolism | Metopimazine is rapidly and extensively metabolized to this compound (MPZA) by hepatic amidases, with minimal involvement of cytochrome P450 (CYP) enzymes.[2][5] | Primarily metabolized by CYP3A4. |
| Active Metabolite | This compound (MPZA) is the major circulating and active metabolite, though it is approximately 200-fold less potent at D2 receptors than the parent compound.[2] | N-desalkylation and hydroxylation products, with generally lower activity. |
| Protein Binding | High. | High (91-93%). |
| Half-life | Parent Metopimazine: ~4.5 hours.[6] | 7-9 hours. |
| Excretion | Primarily renal, with about 30% of a dose recovered in the urine, mostly as the acid form.[6] | Primarily via feces (66%) and urine (33%). |
Efficacy and Clinical Applications
Both Metopimazine and domperidone are utilized for the management of nausea and vomiting from various etiologies.[2][7] Domperidone is also widely used for gastroparesis, a condition characterized by delayed gastric emptying.[7] Metopimazine has also been investigated for gastroparesis.[8]
Due to the lack of direct head-to-head trials, a definitive statement on superior efficacy is not possible. However, comparisons with metoclopramide can provide some context. Several studies have shown domperidone to be as effective as metoclopramide in managing symptoms of gastroparesis, with a more favorable side effect profile, particularly concerning CNS effects.[9][10]
Safety and Tolerability: A Key Differentiator
The safety profiles of Metopimazine and domperidone are a critical consideration for researchers and clinicians.
| Adverse Effect Profile | Metopimazine | Domperidone |
| Extrapyramidal Symptoms (EPS) | Very uncommon due to limited blood-brain barrier penetration of its primary metabolite, this compound.[6][11] | Rare, due to its limited ability to cross the blood-brain barrier.[4] |
| Hyperprolactinemia | Effects on prolactin are reported to be uncommon.[6] | Known to cause a significant, dose-dependent increase in prolactin levels.[12] |
| Cardiovascular Effects | In vitro studies suggest it does not antagonize hERG channels, indicating a potentially lower risk of QT prolongation. | Associated with a risk of QT prolongation and cardiac arrhythmias, particularly at higher doses.[9] |
| Common Side Effects | Drowsiness, dry mouth, dizziness, and gastrointestinal disturbances (constipation or diarrhea). | Dry mouth, headache, diarrhea, and breast tenderness/enlargement due to hyperprolactinemia.[7] |
Prolactin Release Mechanism
The elevation of prolactin levels by dopamine antagonists is a direct consequence of their mechanism of action. Dopamine, released from the hypothalamus, tonically inhibits prolactin secretion from the anterior pituitary gland by acting on D2 receptors. By blocking these receptors, drugs like domperidone remove this inhibition, leading to increased prolactin release.
Caption: Mechanism of domperidone-induced hyperprolactinemia.
Experimental Protocols for Preclinical Evaluation
For researchers investigating novel dopamine antagonists or comparing existing ones, a standardized set of experimental protocols is crucial for generating reliable and comparable data.
In Vitro Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Methodology:
-
Cell Culture: Utilize stable cell lines expressing human D2 receptors (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Homogenize cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the cell membrane fraction containing the D2 receptors.
-
Radioligand Binding: Incubate the membrane preparation with a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone or [125I]iodosulpride) and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Assessment of Antiemetic Efficacy (Ferret Model)
Objective: To evaluate the ability of a test compound to inhibit chemotherapy-induced emesis.
Methodology:
-
Animal Model: Use adult male ferrets, which have a well-characterized emetic response similar to humans.[12]
-
Acclimation: Acclimate the animals to the experimental conditions and handling procedures.
-
Drug Administration: Administer the test compound (e.g., Metopimazine or domperidone) via the desired route (e.g., oral gavage or intravenous injection) at a predetermined time before the emetic challenge.
-
Emetic Challenge: Induce emesis by administering a chemotherapeutic agent such as cisplatin.[12]
-
Observation: Observe the animals for a defined period (e.g., 4-6 hours) and record the number of retches and vomits.
-
Data Analysis: Compare the number of emetic episodes in the drug-treated group to a vehicle-treated control group to determine the percentage of inhibition.
Measurement of Gastric Emptying (Phenol Red Method in Rodents)
Objective: To assess the prokinetic effect of a test compound on gastric emptying.
Methodology:
-
Animal Model: Use rats or mice fasted overnight with free access to water.
-
Test Meal: Administer a non-nutrient, non-absorbable test meal containing a marker dye (e.g., 1.5% methylcellulose with 0.05% phenol red) via oral gavage.
-
Drug Administration: Administer the test compound or vehicle at a specified time before the test meal.
-
Euthanasia and Stomach Removal: At a predetermined time after the test meal (e.g., 20-30 minutes), euthanize the animals and carefully clamp and remove the stomach.
-
Phenol Red Quantification: Homogenize the stomach contents in a known volume of alkaline solution. Centrifuge the homogenate and measure the absorbance of the supernatant at a specific wavelength (e.g., 560 nm) using a spectrophotometer.
-
Data Analysis: Calculate the amount of phenol red remaining in the stomach and express it as a percentage of the total amount administered. A lower percentage remaining indicates faster gastric emptying.
Quantification of Prolactin Levels
Objective: To measure the effect of a test compound on plasma prolactin concentrations.
Methodology:
-
Animal Model: Use rats or other suitable species.
-
Drug Administration: Administer the test compound or vehicle.
-
Blood Sampling: Collect blood samples at various time points after drug administration via a suitable method (e.g., tail vein or cardiac puncture).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Prolactin Assay: Measure prolactin concentrations in the plasma samples using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Compare the prolactin levels in the drug-treated group to the vehicle-treated control group at each time point.
Conclusion and Future Directions
This compound and domperidone are both valuable peripherally acting dopamine D2/D3 receptor antagonists with established antiemetic and prokinetic effects. The primary distinctions lie in their metabolic pathways, with Metopimazine's reliance on amidases potentially offering a lower risk of drug-drug interactions compared to the CYP3A4-mediated metabolism of domperidone. Furthermore, the available data suggests a potentially more favorable cardiovascular safety profile for Metopimazine. However, domperidone's effect on prolactin is more pronounced.
The lack of direct head-to-head comparative studies represents a significant knowledge gap. Future research, including well-designed clinical trials directly comparing the efficacy and safety of Metopimazine and domperidone, is warranted to provide definitive guidance for their optimal use in various clinical settings. Such studies would be invaluable for drug development professionals seeking to refine and develop the next generation of peripherally selective dopamine antagonists with improved therapeutic indices.
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A Comparative Guide to the Reproducibility of Preclinical Findings for Metopimazine and its Primary Metabolite, Metopimazine Acid
Executive Summary: Metopimazine is a phenothiazine derivative with a long history of use as an antiemetic, primarily in Europe.[1][2] Its pharmacological activity stems from the antagonism of dopamine D2 and D3 receptors.[][4] Upon administration, Metopimazine undergoes extensive first-pass metabolism to its major circulating, yet significantly less potent, metabolite, Metopimazine Acid (MPZA).[1][5] This rapid conversion presents a unique challenge in preclinical research: dissecting the individual contributions of the parent drug versus its metabolite and ensuring the reproducibility of experimental findings. This guide provides a critical analysis of the preclinical data on Metopimazine and MPZA, evaluates factors that influence the reproducibility of these findings, and offers robust experimental protocols to foster consistency and reliability in future research. We compare its profile to alternative dopamine receptor antagonists and provide a framework for rigorous preclinical evaluation.
Pharmacological and Metabolic Profile: The Parent vs. Metabolite Conundrum
A foundational understanding of Metopimazine's mechanism and metabolic fate is crucial for interpreting preclinical data. The drug's primary action is blocking dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem, a key mediator of emesis.[6][7] However, the molecule that circulates most abundantly in the plasma is not Metopimazine itself, but its acid metabolite, MPZA.[5][8]
Mechanism of Action: D2 Receptor Antagonism
Metopimazine acts as a potent antagonist at dopamine D2 and D3 receptors.[4] In the CTZ, dopamine binding to D2 receptors initiates a signaling cascade that leads to nausea and vomiting. By blocking this interaction, Metopimazine effectively suppresses emetic signals.[6][7] While Metopimazine can cross the blood-brain barrier, its metabolite, MPZA, does so to a very limited extent, which is thought to contribute to a lower incidence of central nervous system side effects like extrapyramidal symptoms.[4][8]
Caption: Dopamine D2 receptor signaling pathway in the CTZ and its antagonism by Metopimazine.
Metabolism: A Rapid and Decisive Conversion
Metopimazine has low oral bioavailability (<20-34%) due to extensive first-pass hepatic metabolism.[1][8] The primary metabolic pathway is not via the commonly implicated Cytochrome P450 (CYP) system, but through hydrolysis by liver amidases to form MPZA.[5][9] This is a critical distinction, as it suggests a lower potential for drug-drug interactions involving the CYP system.[7] MPZA becomes the predominant circulating form, found at concentrations many-fold higher than the parent drug.[5][10] However, MPZA is approximately 200-fold less potent at D2 receptors than Metopimazine.[1] This vast difference in potency and concentration is a central challenge for reproducibility, as the observed in vivo effect is a composite of a small amount of potent parent drug and a large amount of a weak metabolite.
Caption: Metabolic pathway of Metopimazine to its primary metabolite, this compound (MPZA).
A Critical Analysis of Preclinical Reproducibility
Direct reports on the irreproducibility of Metopimazine studies are scarce; however, analysis of the existing literature reveals inconsistencies and highlights factors that inherently challenge consistent outcomes.
Historical Inconsistencies
The challenge of reproducibility is exemplified by historical studies on Metopimazine's efficacy. While early reports from the 1970s supported its use for post-irradiation emesis, later, more controlled studies found it to be no more effective than a placebo for this indication.[11] Such discrepancies underscore the need for rigorous, standardized protocols to validate initial findings.
Key Factors Influencing Experimental Reproducibility
Drawing from established principles of preclinical research integrity[12], several factors can be identified as potential sources of variability in the study of Metopimazine and MPZA.
| Factor | Impact on Reproducibility | Recommendation for Mitigation |
| Parent vs. Metabolite | The primary challenge. In vivo studies often measure a combined effect, making it difficult to attribute outcomes specifically to Metopimazine or MPZA. The variable rate of metabolism between species or even individual animals can alter the ratio of parent-to-metabolite, leading to different results. | Conduct parallel in vitro studies on both compounds to establish individual potency. Use validated LC-MS/MS methods to quantify plasma concentrations of both Metopimazine and MPZA during in vivo experiments.[13] |
| Reagent Purity | The presence of impurities in the Metopimazine standard can affect its efficacy and safety profile, confounding results.[] | Always use certified reference standards with a detailed Certificate of Analysis. Perform analytical chemistry (e.g., HPLC, NMR) to confirm purity and identity before use. |
| Animal Model Selection | Preclinical studies have used various models, including rabbits.[14] Differences in amidase enzyme activity across species can significantly alter the pharmacokinetic profile, making cross-study comparisons difficult. | Select a model with a metabolic profile that closely resembles humans, if known. Fully report all animal characteristics (species, strain, sex, age, health status) and justify the model selection. |
| Protocol Standardization | Vague or incomplete reporting of methodologies (e.g., dosing vehicle, route of administration, timing of observations) is a major barrier to replication. | Pre-register study protocols. Follow reporting guidelines like ARRIVE. Detail every step of the procedure, from drug formulation to endpoint measurement, to allow for exact replication. |
Comparison with Alternative Dopamine Antagonists
Metopimazine's profile, particularly its peripheral restriction and unique metabolism, distinguishes it from other dopamine receptor antagonists (DRAs). Newer agents are also being developed to improve upon the safety profiles of existing drugs.[11]
| Compound | Primary Mechanism | BBB Penetration | Key Preclinical Features / Clinical Notes |
| Metopimazine | D2/D3 Antagonist[4] | Parent: YesMetabolite (MPZA): Very Limited[4][8] | Primarily metabolized by amidases, not CYPs.[5] Preclinical data shows it increases antral contractions.[11] |
| Metoclopramide | D2 Antagonist, 5-HT4 Agonist | High | Crosses the blood-brain barrier readily, leading to a higher risk of extrapyramidal side effects. |
| Domperidone | Peripheral D2/D3 Antagonist | Low | Does not readily cross the blood-brain barrier.[8] Associated with cardiac risks (QTc prolongation). |
| Prochlorperazine | D2 Antagonist | High | Effective antiemetic but with significant potential for sedation and extrapyramidal symptoms.[8][15] |
| Trazpiroben (TAK-906) | D2/D3 Antagonist | Minimal | A newer investigational drug with minimal BBB penetration and low affinity for hERG channels, suggesting a potentially improved safety profile.[11] |
Protocols for Ensuring Reproducible Preclinical Assessment
To address the challenges outlined, researchers must adopt highly standardized and well-validated protocols. The following methodologies provide a framework for the rigorous evaluation of Metopimazine and its metabolite.
Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay
This protocol determines the binding affinity (Ki) of Metopimazine and this compound, providing a quantitative measure of their primary pharmacological activity.
Objective: To compare the potency of Metopimazine and MPZA at the human D2 receptor.
Methodology:
-
Preparation: Utilize commercially available cell membranes expressing the recombinant human dopamine D2 receptor.
-
Radioligand: Use a high-affinity D2 receptor radioligand, such as [³H]-Spiperone or [³H]-Raclopride.
-
Competitive Binding:
-
Incubate the cell membranes with a fixed concentration of the radioligand.
-
Add increasing concentrations of the unlabeled test compounds (Metopimazine or this compound) across a wide range (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Nonspecific binding is determined in the presence of a saturating concentration of a known D2 antagonist (e.g., haloperidol).
-
-
Incubation & Termination: Incubate at room temperature for 60-90 minutes to reach equilibrium. Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound ligand.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation. This system is self-validating through the inclusion of positive and negative controls.
Protocol 2: In Vivo Antiemetic Efficacy in a Cisplatin-Induced Emesis Model (Ferret)
The ferret is a gold-standard model for emesis research due to its well-developed vomiting reflex.
Objective: To assess the ability of Metopimazine to suppress acute and delayed nausea and vomiting.
Methodology:
-
Animal Model: Male ferrets (1.0-1.5 kg), acclimated for at least one week. Animals are fasted overnight with water ad libitum.
-
Emetic Challenge: Administer a high-dose of cisplatin (5-7.5 mg/kg, intraperitoneal injection) to induce emesis.
-
Drug Administration:
-
Administer the test article (Metopimazine) or vehicle control at a predetermined time (e.g., 30 minutes) prior to the cisplatin challenge. Use a clinically relevant route, such as oral gavage or subcutaneous injection.
-
For delayed-phase studies, continue dosing for 2-3 days post-cisplatin.
-
-
Observation:
-
Videorecord and directly observe the animals continuously for at least 4-6 hours post-cisplatin (for the acute phase) and at regular intervals for 72 hours (for the delayed phase).
-
Quantify the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents).
-
-
Data Analysis: Compare the frequency of emetic events between the vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test).
-
(Optional) Pharmacokinetic Sampling: Collect sparse blood samples at key time points to correlate drug/metabolite exposure with the antiemetic effect, using a validated LC-MS/MS method.
Caption: A workflow for conducting reproducible preclinical research.
Conclusion
The preclinical evaluation of Metopimazine is intrinsically complex due to its rapid conversion to the less potent but highly abundant metabolite, this compound. This guide asserts that reproducibility in this context is not merely about repeating experiments, but about designing them with a clear understanding of this metabolic duality. By employing rigorous in vitro characterization of both parent and metabolite, utilizing well-justified animal models, and adhering to transparent, detailed protocols, researchers can generate reliable and translatable data. Future investigations must systematically quantify both Metopimazine and this compound concentrations to correlate exposure with pharmacological effects, thereby moving towards a more robust and reproducible understanding of its therapeutic potential.
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A Comparative Analysis of Metopimazine Acid's Effects Across Key Preclinical Species
A Guide for Researchers in Drug Development
In the landscape of gastrointestinal prokinetics and antiemetic agents, Metopimazine, a phenothiazine derivative, has carved a niche for its peripheral action and favorable side-effect profile. However, for drug development professionals, a nuanced understanding of its active metabolite, Metopimazine Acid, across different preclinical species is paramount for successful translation to clinical applications. This guide offers a comprehensive comparative analysis of this compound's effects, synthesizing available data on its pharmacokinetics, metabolism, pharmacodynamics, and safety profile in key animal models.
Introduction: The Rationale for a Cross-Species Investigation
Metopimazine exerts its therapeutic effects primarily through the antagonism of dopamine D2 and D3 receptors.[1] Crucially, it undergoes extensive first-pass metabolism to its major active metabolite, this compound.[1][2] This metabolite is the predominant circulating entity and is considered to be the primary mediator of the drug's systemic effects. Understanding the inter-species variability in the formation and action of this compound is critical for accurate interpretation of preclinical data and prediction of human clinical outcomes. Species-specific differences in drug metabolism and receptor pharmacology can significantly impact a drug's efficacy and safety profile.[3] This guide aims to provide a consolidated resource for researchers, highlighting these differences and offering a framework for preclinical study design.
Comparative Pharmacokinetics and Metabolism: The Journey of Metopimazine to this compound
The conversion of Metopimazine to this compound is a rapid and efficient process, primarily catalyzed by liver amidases, a non-cytochrome P450 pathway.[1][4] This metabolic route is a key determinant of the compound's pharmacokinetic profile.
Pharmacokinetic Parameters
While comprehensive, directly comparative pharmacokinetic data for Metopimazine and this compound across multiple species is limited in publicly available literature, existing studies in rats provide a valuable baseline. Following a single oral dose of 45 mg/kg of Metopimazine in Sprague Dawley rats, plasma concentrations of both the parent drug and its acid metabolite can be quantified using validated LC-MS/MS methods, which are also applicable to dog and human plasma.[1][2]
Table 1: Comparative Pharmacokinetic Profile of Metopimazine and this compound (Oral Administration)
| Parameter | Rat (Sprague Dawley) | Dog (Beagle) | Human |
| Dose | 45 mg/kg | N/A | 0.33 mg/kg (children) |
| Metopimazine Tmax | N/A | N/A | ~1 hour |
| Metopimazine Cmax | N/A | N/A | 17.2 ng/mL (children) |
| Metopimazine Half-life | N/A | N/A | ~2 hours |
| This compound Tmax | N/A | N/A | ~2 hours |
| This compound Cmax | N/A | N/A | N/A |
| Bioavailability | N/A | N/A | < 20% |
The significant first-pass metabolism results in low bioavailability of the parent compound, Metopimazine, in humans (<20%).[1] It is crucial for researchers to determine these pharmacokinetic parameters in other relevant species, such as dogs and non-human primates, to build a more complete picture of the compound's disposition.
Metabolic Pathways
The primary metabolic pathway for Metopimazine in humans is the hydrolysis of the amide group to form this compound, a reaction predominantly carried out by liver microsomal amidases.[1][4] A minor contribution from cytosolic aldehyde oxidase has also been noted.[5] Preclinical metabolic studies should aim to confirm if this amidase-driven pathway is conserved across different animal species. While general studies on comparative metabolism in rats, dogs, and monkeys using liver microsomes exist for other compounds, specific data for Metopimazine is not widely published.[2]
Caption: Primary metabolic pathway of Metopimazine.
It is important to note that while Metopimazine's metabolism is less reliant on the highly variable cytochrome P450 (CYP) enzyme system, species differences in amidase activity could still lead to significant variations in the rate and extent of this compound formation.[6]
Comparative Pharmacodynamics: The Interaction with Dopamine Receptors
The antiemetic and prokinetic effects of Metopimazine and its acid metabolite are mediated through the blockade of D2 and D3 dopamine receptors in the chemoreceptor trigger zone (CTZ) and the gastrointestinal tract.[1][7] A critical aspect of the comparative study is to understand the binding affinity of this compound to these receptors across different species.
Dopamine D2 Receptor Binding Affinity
While direct comparative binding affinity data for this compound across multiple species is scarce, studies on other phenothiazine metabolites in rats have shown that metabolites can retain significant binding affinity for D2 receptors.[8] The distribution of D2 receptors has been shown to differ between the brains of rats, monkeys, and humans, which could influence the pharmacodynamic response.[9]
Table 2: Hypothetical Comparative Dopamine D2 Receptor Binding Affinity (Ki)
| Compound | Rat Brain | Dog Brain | Monkey Brain |
| Metopimazine | High | N/A | N/A |
| This compound | Expected to be High | N/A | N/A |
This table is illustrative. Further research is required to determine the specific Ki values.
It is hypothesized that this compound retains a high affinity for D2 receptors, contributing significantly to the overall therapeutic effect. In vitro studies using brain tissue from different species are necessary to confirm this and to quantify any species-specific differences in binding affinity.
Antiemetic Efficacy
Comparative Safety and Tolerability
Metopimazine is generally well-tolerated in humans, with a notable advantage of not readily crossing the blood-brain barrier, thus having a lower incidence of extrapyramidal side effects compared to other dopamine antagonists like metoclopramide.[1]
Preclinical Safety Pharmacology
Safety pharmacology studies are essential to identify potential adverse effects on vital functions.[12] These studies, typically conducted in rodents and a non-rodent species (e.g., dogs), should evaluate the cardiovascular, respiratory, and central nervous systems.[13][14]
Table 3: Key Safety Pharmacology Endpoints for this compound Evaluation
| System | Key Parameters to Evaluate | Potential Effects |
| Cardiovascular | Blood pressure, heart rate, ECG | Orthostatic hypotension (observed in humans at high doses) |
| Central Nervous System | Functional observational battery (FOB), motor activity | Sedation, extrapyramidal symptoms (less likely due to peripheral action) |
| Respiratory | Respiratory rate, tidal volume | Minimal effects expected |
Given that Metopimazine can be associated with orthostatic hypotension at higher doses, careful cardiovascular monitoring in preclinical species is crucial.[10] The limited brain penetration of this compound is a key safety feature, and this should be confirmed in relevant animal models.[10]
Experimental Protocols
To facilitate further research, this section outlines standardized protocols for key in vivo and in vitro experiments.
Protocol 1: Comparative Pharmacokinetics in Rats and Dogs
Objective: To determine and compare the pharmacokinetic profiles of Metopimazine and this compound in rats and dogs following oral administration.
Methodology:
-
Animal Models: Male Sprague Dawley rats (n=6 per time point) and male Beagle dogs (n=4).
-
Dosing: Administer a single oral dose of Metopimazine (e.g., 45 mg/kg for rats, dose for dogs to be determined based on allometric scaling).
-
Blood Sampling: Collect serial blood samples via an appropriate route (e.g., tail vein for rats, cephalic vein for dogs) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of Metopimazine and this compound in plasma samples using a validated LC-MS/MS method.[1]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Cl/F, Vd/F) using non-compartmental analysis.
Caption: Workflow for in vivo pharmacokinetic study.
Protocol 2: In Vitro Comparative Metabolism using Liver Microsomes
Objective: To compare the rate of this compound formation from Metopimazine in liver microsomes from different species.
Methodology:
-
Microsomes: Obtain pooled liver microsomes from rat, dog, monkey, and human.
-
Incubation: Incubate Metopimazine (e.g., 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in the presence of a NADPH-regenerating system at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a suitable organic solvent (e.g., acetonitrile).
-
Analysis: Quantify the formation of this compound using LC-MS/MS.
-
Data Analysis: Determine the initial rate of metabolite formation and calculate the in vitro intrinsic clearance (CLint).
Caption: Workflow for in vitro metabolism study.
Conclusion and Future Directions
This guide provides a framework for the comparative study of this compound's effects across different animal species. While existing data, primarily from human and rat studies, establish the fundamental metabolic pathway and mechanism of action, significant data gaps remain, particularly concerning the comparative pharmacokinetics and pharmacodynamics in non-rodent species.
Future research should prioritize:
-
Generating comprehensive pharmacokinetic data for Metopimazine and this compound in dogs and non-human primates. This will allow for more robust interspecies scaling and prediction of human pharmacokinetics.
-
Conducting in vitro metabolism studies using liver microsomes from various species to confirm the conservation of the amidase-driven metabolic pathway and to quantify any species-specific differences in metabolic rates.
-
Determining the binding affinity of this compound to dopamine D2 receptors in brain tissue from different species to understand potential variations in pharmacodynamic potency.
-
Evaluating the antiemetic efficacy of Metopimazine and this compound in validated animal models like the ferret and dog to establish a preclinical proof-of-concept and to determine effective dose ranges.
By systematically addressing these knowledge gaps, researchers can build a more complete and predictive preclinical data package for Metopimazine, ultimately facilitating its successful development and clinical application.
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[Comparative statistical study of two antiemetics, metoclopramide and metopimazine, effects on the oestrus cycle in the female rat (author's transl)]. PubMed. [Link]
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Comparison of the efficacy and safety of combinations of metopimazine or ondansetron with methylprednisolone in the prevention of delayed emesis in patients receiving chemotherapy. PubMed. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Metopimazine Acid
For laboratory professionals engaged in pharmaceutical research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity and environmental stewardship. Metopimazine Acid, a primary metabolite of the phenothiazine-class antiemetic drug Metopimazine, requires meticulous handling throughout its lifecycle, culminating in a disposal process that ensures safety and compliance.[1][2][3] This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Identification and Essential Safety Precautions
Understanding the inherent risks of a compound is the first step in its safe management. The Safety Data Sheet (SDS) for this compound classifies it with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[4]
The causality behind these classifications dictates the necessary personal protective equipment (PPE). The risk of skin and eye irritation necessitates the use of chemical-resistant gloves and safety glasses with side-shields or goggles.[4] To mitigate respiratory tract irritation, handling should occur in a well-ventilated area, preferably within a laboratory fume hood, especially when dealing with the powdered form where dust formation is possible.[4][5]
Table 1: Key Chemical and Safety Identifiers for this compound
| Property | Value | Source |
| Chemical Name | 1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid | PubChem[6] |
| CAS Number | 18182-00-8 | CymitQuimica, PubChem[4][6] |
| Molecular Formula | C22H26N2O4S2 | PubChem[6] |
| Molecular Weight | 446.6 g/mol | PubChem[6] |
| Hazard Statements | H302, H315, H319, H335 | CymitQuimica[4] |
The Regulatory Imperative: EPA and RCRA Compliance
The disposal of pharmaceutical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] A critical regulation that took effect on August 21, 2019, is a federal ban on the disposal of hazardous waste pharmaceuticals down the drain (sewering).[7][9] This rule was enacted to prevent the contamination of drinking and surface water with active pharmaceutical ingredients.[10] Therefore, under no circumstances should this compound or its rinsate be disposed of in a sink or drain.
Core Disposal Principle: Professional Management
The universally recommended and required method for the disposal of this compound and materials contaminated with it is through a licensed professional hazardous waste disposal company.[4][5][11][12] These services are equipped with the appropriate technology, typically high-temperature incinerators fitted with afterburners and scrubbers, to destroy the chemical compound while neutralizing harmful combustion byproducts.[12][13] This ensures the complete destruction of the active molecule and prevents its release into the environment.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe, compliant disposal of this compound waste from a laboratory setting.
Step 1: Identification and Segregation
-
Action: Identify all waste streams containing this compound. This includes surplus or expired solid chemical, solutions, contaminated labware (e.g., weighing boats, pipette tips, gloves), and spill cleanup materials.
-
Causality: Segregate this waste from all other chemical and non-hazardous waste streams.[11][14] Co-mingling wastes can lead to dangerous chemical reactions and complicates the disposal process, often increasing costs and regulatory risk.
Step 2: Containment and Packaging
-
Action: Collect all this compound waste in a dedicated, compatible, and sealable hazardous waste container. The container must be in good condition, free of leaks, and made of a material that will not react with the chemical.
-
Causality: Proper containment is critical to prevent accidental spills and exposure to personnel.[5] The container serves as the primary barrier between the hazardous material and the laboratory environment.
Step 3: Labeling
-
Action: Immediately label the waste container. The label must include, at a minimum:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "18182-00-8"
-
The associated hazards (e.g., "Harmful," "Irritant")[14]
-
The date accumulation started.
-
-
Causality: Clear and accurate labeling is a federal requirement and ensures that anyone handling the container is aware of its contents and the associated dangers. It is essential for proper tracking and final disposal.
Step 4: Temporary Storage
-
Action: Store the sealed and labeled container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from drains and incompatible materials.[14]
-
Causality: Designated storage areas minimize the risk of accidental spills impacting the wider workspace and ensure that waste is managed in a controlled environment pending removal.
Step 5: Arranging for Disposal
-
Action: Contact your institution’s Environmental Health and Safety (EHS) department to schedule a pickup. The EHS office coordinates with licensed hazardous waste disposal vendors.
-
Causality: EHS professionals are trained in waste management regulations and ensure that the disposal process is compliant with all local, state, and federal laws, protecting both the institution and the researcher from liability.
Step 6: Decontamination of Empty Containers
-
Action: Any container that held pure this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
Crucial Note: This rinsate is considered hazardous waste and MUST be collected and disposed of with the other this compound waste.[14] Do not pour it down the drain.
-
Causality: This procedure ensures that residual chemical is removed, allowing the container to be disposed of as non-hazardous waste, but the by-product of the cleaning (the rinsate) must be managed as hazardous.
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental responsibility. By adhering to the principles of hazard recognition, regulatory compliance, and professional waste management, researchers can ensure that their work advances science without compromising the safety of their colleagues or the health of the environment. The procedural steps outlined in this guide—Segregate, Contain, Label, Store, and Professionally Dispose—form a robust framework for managing this and other pharmaceutical compounds with the diligence they require.
References
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EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. (n.d.). Retrieved from Waste360. [Link]
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Management of Hazardous Waste Pharmaceuticals. (2023, April 11). US EPA. [Link]
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EPA Hazardous Pharmaceutical Waste Management Overview!! (2024, March 14). Secure Waste. [Link]
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EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. (n.d.). AHE.org. [Link]
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EPA Regulations for Healthcare & Pharmaceuticals. (n.d.). Stericycle. [Link]
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This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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MATERIAL SAFETY DATA SHEETS METOPIMAZINE. (n.d.). Cleanchem Laboratories. [Link]
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Metopimazine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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Safety Data Sheet Phenothiazine. (2022, March 3). Redox. [Link]
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A Researcher's Guide to Personal Protective Equipment for Handling Metopimazine
As researchers and scientists in drug development, our primary commitment is to both groundbreaking discovery and the unwavering safety of our laboratory personnel. This guide provides essential, field-proven safety and logistical information for handling Metopimazine. This document moves beyond a simple checklist, offering a framework for risk assessment and procedural diligence that empowers you to handle this and similar potent compounds with confidence and care.
Note on nomenclature: This guide pertains to Metopimazine. While the term "Metopimazine Acid" is sometimes used, it typically refers to the active metabolite of Metopimazine[1]. The handling and safety precautions outlined herein are applicable to Metopimazine in its common laboratory forms.
Hazard Identification and Risk Assessment: The "Why" Behind the PPE
Metopimazine is a phenothiazine-based antiemetic compound.[1] While it has a history of therapeutic use, in a laboratory setting, it must be treated as a potent pharmaceutical compound with potential health risks upon occupational exposure.
Primary Hazards:
-
Acute Oral Toxicity: Metopimazine is classified as harmful if swallowed[2][3]. Ingestion can lead to adverse health effects.
-
Skin and Eye Irritation: Direct contact may cause skin and eye irritation[4][5].
-
Respiratory Tract Irritation: Inhalation of Metopimazine dust or aerosols can irritate the respiratory tract[4][5].
-
Systemic Effects: As a pharmacologically active agent, accidental absorption, inhalation, or ingestion could lead to unintended systemic effects such as dizziness, drowsiness, and orthostatic hypotension[1][6][7].
Currently, there are no established occupational exposure limits (OELs) for Metopimazine from major regulatory bodies like OSHA[2][4][8]. In the absence of a defined OEL, a conservative approach is mandated. The principles of handling potent compounds should be applied, focusing on minimizing all potential routes of exposure.[9][10]
Core PPE Requirements for Handling Metopimazine
A baseline of personal protective equipment is non-negotiable for any task involving Metopimazine. This "lab uniform" is your first line of defense.
-
Hand Protection: Wear appropriate protective gloves. Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[4][5] Dispose of contaminated gloves immediately as hazardous waste.[4]
-
Eye Protection: Safety glasses with side-shields are mandatory to protect against splashes and airborne particles.[2][4] For tasks with a higher risk of splashing, a face shield should be used in conjunction with safety glasses.[5]
-
Body Protection: A lab coat or impervious clothing is required to protect your skin and personal clothing from contamination.[2][4]
Task-Specific PPE and Engineering Controls
Different laboratory procedures carry varying levels of risk. The following table outlines recommended PPE and engineering controls for common tasks.
| Laboratory Task | Engineering Controls | Required PPE | Rationale |
| Weighing Solid Metopimazine | Ventilated Balance Enclosure or Fume Hood | Lab Coat, Nitrile Gloves (double-gloving recommended), Safety Glasses, N95/P1 Particulate Respirator | Weighing solids can generate fine dust, which poses a significant inhalation risk.[4] A ventilated enclosure captures airborne particles at the source. A respirator provides an additional layer of protection for the user. |
| Preparing Solutions | Chemical Fume Hood | Lab Coat, Nitrile Gloves, Safety Goggles or Safety Glasses with Face Shield | This task involves handling both the solid compound and solvents, increasing the risk of splashes and inhalation of vapors. A fume hood is essential to contain vapors and potential aerosols.[11] |
| Cell Culture/In Vitro Assays | Biosafety Cabinet (BSC) or Laminar Flow Hood | Lab Coat, Nitrile Gloves, Safety Glasses | While the primary purpose of a BSC is to protect the cell culture, it also provides a contained workspace that minimizes researcher exposure to the compound in the culture media. |
| Spill Cleanup | N/A | Lab Coat, Double Nitrile Gloves, Safety Goggles, N95/P1 Particulate Respirator | A spill of solid Metopimazine requires careful management to prevent it from becoming airborne. The PPE ensemble is designed to protect against all routes of exposure during cleanup. |
Experimental Protocols: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE:
-
Perform hand hygiene.
-
Put on the lab coat and fasten it completely.
-
Put on the respirator (if required for the task). Ensure a proper fit check.
-
Put on eye protection.
-
Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing (Taking Off) PPE:
-
Remove gloves using a proper technique (glove-in-glove or beak method) to avoid touching the outside of the gloves with bare hands.
-
Remove the lab coat by rolling it inside out, without touching the exterior.
-
Perform hand hygiene.
-
Remove eye protection.
-
Remove the respirator (if worn).
-
Perform thorough hand hygiene.
Emergency Procedures: Exposure and Spill Management
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[2] Seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.[2][4] If breathing is difficult, administer artificial respiration and seek medical attention.[4]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2][11] Seek immediate medical attention.
Spill Response:
-
Alert others in the area and evacuate if necessary.
-
Don the appropriate PPE for spill cleanup (see table above).
-
Contain the spill using a non-combustible absorbent material like sand or earth.[4]
-
Carefully collect the spilled material and absorbent into a labeled, sealed container for hazardous waste disposal.[4][5]
-
Clean the spill area thoroughly.
-
Dispose of all contaminated materials (including PPE) as hazardous waste.
Below is a flowchart outlining the immediate steps to take in an emergency.
Caption: Emergency Response Flowchart for Metopimazine Incidents.
Decontamination and Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. All Metopimazine waste is considered hazardous.
Waste Segregation and Collection:
-
Identify and segregate all Metopimazine waste, including unused product, contaminated labware (vials, pipette tips, gloves), and spill cleanup materials.[12]
-
Place all waste into a suitable, clearly labeled, and sealed container designated for hazardous chemical waste.[12]
Disposal Procedure:
-
Metopimazine waste must be disposed of through a licensed hazardous material disposal company.[12]
-
The recommended method of disposal is incineration in a permitted facility.[12]
-
Never dispose of Metopimazine down the drain or in regular trash.[2][4] This is critical to prevent its release into waterways and the soil.[2][12]
Decontamination:
-
All non-disposable equipment used for handling Metopimazine should be thoroughly decontaminated following your institution's approved procedures for potent compounds.
-
Ensure that cleaning validation is performed to confirm the absence of residual API, preventing cross-contamination.[13]
By adhering to these guidelines, you contribute to a culture of safety and scientific excellence. Your diligence protects not only yourself and your colleagues but also the integrity of your research.
References
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Metopimazine - Wikipedia. Wikipedia. [Link]
-
Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. [Link]
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MATERIAL SAFETY DATA SHEETS METOPIMAZINE. Cleanchem Laboratories. [Link]
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The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins Scientific. [Link]
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Containment of High-Potency Products in a GMP Environment. BioProcess International. [Link]
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Initial data on the safety of metopimazine during pregnancy and the risk of major birth defects and pregnancy loss – An observational study using the EFEMERIS database. ResearchGate. [Link]
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Initial data on the safety of metopimazine during pregnancy and the risk of major birth defects and pregnancy loss - An observational study using the EFEMERIS database. PubMed. [Link]
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Metopimazine Viatris Conseil 7.5 mg Sugar free 8 Orodispersible tablets. Sanareva. [Link]
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Managing Risks with Potent Pharmaceutical Products. Pharmaceutics International. [Link]
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Metopimazine | C22H27N3O3S2 | CID 26388. PubChem - NIH. [Link]
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What is Metopimazine used for? Patsnap Synapse. [Link]
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Disposal of Unused Medicines: What You Should Know. FDA. [Link]
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Medicine: Proper Disposal. Nationwide Children's Hospital. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
